Product packaging for Dracorubin(Cat. No.:CAS No. 6219-63-2)

Dracorubin

Cat. No.: B1206833
CAS No.: 6219-63-2
M. Wt: 488.5 g/mol
InChI Key: FWKBXSPDFCAHFN-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dracorubin is a proanthocyanidin naturally found in the deep red resin, known as Dragon's Blood, of various Dracaena species, including Dracaena cinnabari and Dracaena draco . This compound is of significant interest in biomedical research due to its reported biological activities. Phytochemical studies identify it as a key component contributing to the traditional medicinal uses of the resin, which include its application as an analgesic, antiseptic, and hemostatic agent . Researchers value this compound for its potential role in studies focusing on wound healing, inflammation, and oxidative stress . Its specific mechanism of action is an area of ongoing investigation, believed to be linked to its activity as a plant metabolite . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H24O5 B1206833 Dracorubin CAS No. 6219-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6219-63-2

Molecular Formula

C32H24O5

Molecular Weight

488.5 g/mol

IUPAC Name

(5S)-9-methoxy-14-methyl-5,19-diphenyl-4,12,18-trioxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2,8,10,13,16,19-heptaen-15-one

InChI

InChI=1S/C32H24O5/c1-18-23(33)16-27-29-22(15-25(35-27)20-11-7-4-8-12-20)30-28(37-31(18)29)17-26(34-2)21-13-14-24(36-32(21)30)19-9-5-3-6-10-19/h3-12,15-17,24H,13-14H2,1-2H3/t24-/m0/s1

InChI Key

FWKBXSPDFCAHFN-DEOSSOPVSA-N

SMILES

CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CCC(O6)C7=CC=CC=C7

Isomeric SMILES

CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CC[C@H](O6)C7=CC=CC=C7

Canonical SMILES

CC1=C2C3=C(C=C(OC3=CC1=O)C4=CC=CC=C4)C5=C6C(=C(C=C5O2)OC)CCC(O6)C7=CC=CC=C7

Origin of Product

United States

Foundational & Exploratory

Dracorubin: A Technical Guide to its Origins, Sources, and Putative Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Dracorubin is a prominent red pigment found in a resinous exudate known as "Dragon's Blood." This resin has been utilized for centuries in traditional medicine across various cultures. This technical guide provides a comprehensive overview of the origins, sources, and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its potential biological activities through putative signaling pathways.

Origins and Natural Sources of this compound

This compound is a key chemical constituent of Dragon's Blood, a deep red resin obtained from a variety of plant species. The primary genera from which this resin is harvested include Daemonorops, Dracaena, Calamus, and Pterocarpus.

Geographical Distribution: The botanical sources of Dragon's Blood, and by extension this compound, are found in diverse geographical regions:

  • Southeast Asia: Species of Daemonorops, particularly Daemonorops draco, are a major source of commercial Dragon's Blood resin, primarily found in Indonesia and Malaysia.[1]

  • Socotra Archipelago (Yemen): The iconic Dragon's Blood tree, Dracaena cinnabari, is a significant historical and current source of the resin.[1]

  • Canary Islands and Madeira: Dracaena draco is another key species from which the resin is obtained.

  • South America: Certain Croton species are also known to produce a resin referred to as Dragon's Blood.

The resin is typically extracted by making incisions in the bark of the trees or, in the case of Daemonorops species, from the resinous coating on the fruits.[1]

Quantitative Analysis

While this compound is a major pigment in Dragon's Blood, specific quantitative data on its yield from various natural sources is not extensively reported in the available scientific literature. However, studies on the related compound, dracorhodin, provide some insight into the potential concentration of these pigments.

CompoundSource SpeciesYieldReference
DracorhodinDaemonorops draco6.6 mg per 100 mg of crude resin[2][3]

Note: The yield of this compound may vary depending on the species, geographical location, age of the plant, and the extraction method employed. Further quantitative studies using validated analytical methods like HPLC-UV/DAD are required to determine the precise concentration of this compound in different Dragon's Blood resins.

Experimental Protocols

Extraction of Dragon's Blood Resin

A general procedure for the extraction of the crude resin from its botanical source involves the following steps:

  • Collection: The resin is collected from incisions made in the trunk or from the surface of the fruits.

  • Maceration: The collected resin is macerated with a suitable solvent, such as methanol or ethanol, to dissolve the soluble components, including this compound.[4]

  • Filtration: The mixture is then filtered to remove any insoluble plant material.

  • Concentration: The solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude resin extract.[4]

Proposed Protocol for Isolation and Purification of this compound

Materials:

  • Crude Dragon's Blood resin extract

  • Silica gel (for column chromatography)

  • A series of organic solvents of varying polarities (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Column Preparation: A glass column is packed with silica gel suspended in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude resin extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane, followed by the addition of methanol).

  • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Purification: Fractions containing the target compound are combined and may be subjected to further purification steps, such as preparative HPLC, to obtain highly pure this compound.

Biosynthesis of this compound

The exact biosynthetic pathway of this compound has not been fully elucidated. However, as a complex flavonoid, it is hypothesized to be derived from the phenylpropanoid pathway , which is the central pathway for the biosynthesis of flavonoids in plants.

Proposed Biosynthetic Pathway: The pathway likely begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, leading to the formation of chalcones, which are precursors to a wide array of flavonoids. This compound, being a dimeric flavonoid, is likely formed through a later-stage oxidative coupling of flavonoid monomers. The biomimetic synthesis of related complex flavonoids from Daemonorops supports the feasibility of such a pathway in nature.[5]

This compound Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA Chalcone_Synthase Chalcone_Synthase Coumaroyl_CoA->Chalcone_Synthase Chalcone Chalcone Chalcone_Synthase->Chalcone Flavanone Flavanone Chalcone->Flavanone Flavan Flavan Flavanone->Flavan Oxidative_Coupling Oxidative_Coupling Flavan->Oxidative_Coupling This compound This compound Oxidative_Coupling->this compound

Proposed Biosynthetic Pathway of this compound.

Putative Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are scarce. However, research on related compounds and the general biological activities of flavonoids provide insights into potential molecular targets and signaling cascades that may be affected by this compound.

Potential Involvement in Inflammatory Signaling

Flavonoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway . It is plausible that this compound, as a complex flavonoid, may also exert anti-inflammatory effects by interfering with this pathway.

Potential NF-kB Inhibition by this compound cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK activates IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB inhibits Inflammatory_Genes Inflammatory_Genes NFkB->Inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits?

Hypothetical Inhibition of the NF-κB Pathway by this compound.
Putative Role in Cell Proliferation and Survival Pathways

Studies on dracorhodin perchlorate, a synthetic derivative of a related compound, have shown activation of the β-catenin, AKT, ERK, and p38 signaling pathways in human keratinocytes. While this is not direct evidence for this compound, it suggests that this compound could potentially modulate these key pathways involved in cell proliferation, differentiation, and survival.

Putative Signaling Pathways Modulated by this compound This compound This compound beta_Catenin beta_Catenin This compound->beta_Catenin modulates? AKT AKT This compound->AKT modulates? ERK ERK This compound->ERK modulates? p38 p38 This compound->p38 modulates? Differentiation Differentiation beta_Catenin->Differentiation Cell_Survival Cell_Survival AKT->Cell_Survival Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation p38->Cell_Proliferation

Potential Modulation of Cellular Signaling by this compound.

Conclusion

This compound is a structurally complex flavonoid pigment with a rich history of use in traditional medicine. While its primary botanical sources are well-documented, there is a notable lack of quantitative data on its concentration in various Dragon's Blood resins. The elucidation of its complete biosynthetic pathway and the definitive identification of its molecular targets and modulated signaling pathways represent significant areas for future research. The protocols and putative pathways outlined in this guide provide a foundation for further investigation into the pharmacological potential of this intriguing natural product.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Dracorubin

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of dracorubin, a key bioactive compound found in "Dragon's Blood" resin. The information is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its therapeutic potential and the methodologies to study its effects.

Chemical Structure and Physicochemical Properties

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is often studied in its more stable synthetic analog form, dracorhodin perchlorate.

IUPAC Name: 5-methoxy-6-methyl-2-phenylchromen-7-one[1]

Molecular Formula: C₁₇H₁₄O₃[1]

The chemical structure of this compound consists of a three-ring system, characteristic of flavonoids, with a phenyl group attached to the C2 position of the chromen-7-one core. The molecule also features a methoxy group at C5 and a methyl group at C6.

Physicochemical Properties of this compound and Dracorhodin Perchlorate
PropertyValueCompoundReference
Molecular Weight266.29 g/mol Dracorhodin[1]
Molecular FormulaC₁₇H₁₄O₃Dracorhodin[1]
Molecular Weight366.7 g/mol Dracorhodin Perchlorate[1]
Molecular FormulaC₁₇H₁₅ClO₇Dracorhodin Perchlorate[1]
SolubilitySoluble in DMSO and DMFDracorhodin Perchlorate[2]

Pharmacological Properties and Biological Activity

This compound, primarily as dracorhodin perchlorate, has demonstrated a range of pharmacological activities, including promoting wound healing and exhibiting anti-cancer properties through the induction of apoptosis.

Wound Healing

Dracorhodin perchlorate has been shown to accelerate cutaneous wound healing. Studies on Wistar rats have indicated that topical application of a dracorhodin perchlorate ointment significantly promotes wound closure by stimulating fibroblast proliferation and collagen deposition.[3][4] It also appears to regulate the inflammatory response and facilitate the expression of crucial growth factors like Epidermal Growth Factor (EGF) and Vascular Endothelial Growth Factor (VEGF).[3][4]

Anti-Cancer Activity

Dracorhodin perchlorate exhibits cytotoxic effects against a variety of cancer cell lines by inducing apoptosis. This is often associated with the activation of caspases and the generation of reactive oxygen species (ROS).

IC₅₀ Values of Dracorhodin Perchlorate in Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
PC-3Prostate Cancer40.1824
MCF-7Breast CancerNot specified12-48
HeLaCervical CancerNot specifiedNot specified
A375-S2MelanomaNot specifiedNot specified

Mechanisms of Action

This compound's biological activities are mediated through its interaction with key cellular signaling pathways. Two of the most prominent pathways identified are the Ras/MAPK and the Nrf2 pathways.

Ras/MAPK Signaling Pathway

In the context of wound healing and angiogenesis, dracorhodin perchlorate has been shown to activate the Ras/MAPK signaling pathway in human umbilical vein endothelial cells (HUVECs). This activation leads to increased cell proliferation, migration, and tube formation, which are essential processes in the formation of new blood vessels. The upregulation of VEGF is a key event in this pathway, which in turn activates downstream effectors like Ras and MAPK.

Ras_MAPK_Pathway This compound This compound VEGF VEGF Secretion This compound->VEGF stimulates Ras Ras Activation VEGF->Ras MAPK MAPK Activation Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: Ras/MAPK signaling pathway activated by this compound.

Nrf2 Signaling Pathway

This compound has also been implicated in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which plays a crucial role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive by Keap1, which targets it for degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. This mechanism may contribute to the protective effects of this compound in wound healing by mitigating oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 destabilizes Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets for Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates to Keap1 Keap1 ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes activates

Caption: Nrf2 signaling pathway modulated by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of dracorhodin perchlorate.

In Vivo Wound Healing Assay in Wistar Rats

This protocol describes the creation of full-thickness excision wounds on the back of Wistar rats and the subsequent topical application of a dracorhodin perchlorate ointment to assess its effect on wound healing.[3][4]

Materials:

  • Dracorhodin perchlorate (DP)

  • Dimethyl sulfoxide (DMSO)

  • Vaseline

  • Wistar rats (male, 250 ± 10 g)

  • Chloral hydrate (10% solution)

  • 70% ethanol

  • Biopsy punch (8 mm diameter)

  • Sterile surgical instruments

  • Digital camera

  • Image analysis software

Ointment Preparation:

  • Dissolve 20 mg of dracorhodin perchlorate in 2 mL of DMSO to create a stock solution.

  • Prepare the final ointment by mixing 1 mL of the drug mixture with 16 g of Vaseline. Store the ointment at 4°C.[3]

  • A vehicle control ointment is prepared by mixing 1 mL of DMSO with 16 g of Vaseline.

Procedure:

  • Acclimatize rats for one week under standard laboratory conditions.

  • Anesthetize the rats by intraperitoneal injection of 10% chloral hydrate (0.35 mL/100 g body weight).

  • Shave the dorsal skin of the rats and disinfect the area with 70% ethanol.

  • Create two full-thickness excision wounds on the back of each rat using an 8 mm biopsy punch.

  • Randomly divide the rats into a control group and a dracorhodin perchlorate treatment group.

  • Topically apply 0.2 g of the respective ointment (vehicle control or DP ointment) to the wounds once daily.

  • Document the wound closure by taking digital photographs of the wounds on days 0, 3, 7, 10, 14, and 21.

  • Measure the wound area from the photographs using image analysis software.

  • Calculate the percentage of wound closure at each time point relative to the initial wound area on day 0.

  • At the end of each time point, a subset of animals can be euthanized for histological and biochemical analysis of the wound tissue.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of dracorhodin perchlorate on cancer cell lines by measuring the metabolic activity of the cells.

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Dracorhodin perchlorate

  • DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of dracorhodin perchlorate in DMSO.

  • Prepare serial dilutions of dracorhodin perchlorate in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of dracorhodin perchlorate. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.

In Vitro Scratch Wound Healing Assay

This assay is used to assess the effect of dracorhodin perchlorate on cell migration, a key process in wound healing.

Materials:

  • Human keratinocyte cell line (HaCaT) or other relevant cell type

  • Complete cell culture medium

  • Dracorhodin perchlorate

  • DMSO

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Inverted microscope with a camera

Procedure:

  • Seed the cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer by scraping a straight line with a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells and debris.

  • Replace the PBS with fresh culture medium containing different concentrations of dracorhodin perchlorate. Include a vehicle control.

  • Place the plate on the stage of an inverted microscope and capture images of the scratch at 0 hours. Mark the position for subsequent imaging.

  • Incubate the plate at 37°C.

  • Capture images of the same marked areas of the scratch at different time points (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at each time point using image analysis software.

  • Calculate the percentage of wound closure or the rate of cell migration for each condition.

Caption: Workflow for the in vitro scratch wound healing assay.

References

The Crimson Enigma: Unraveling the Biosynthesis of Dracorubin in Dracaena Species

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The deep crimson resin known as "Dragon's Blood," derived from various Dracaena species, has been a staple in traditional medicine for centuries. At the heart of its vibrant color and purported therapeutic properties lies a complex molecule: dracorubin. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development. By synthesizing current knowledge, this document aims to illuminate the intricate molecular journey from simple precursors to this unique dimeric flavonoid, paving the way for future research and potential biotechnological applications.

The this compound Biosynthesis Pathway: A Multi-Stage Process

The formation of this compound is a specialized branch of the well-established flavonoid biosynthesis pathway. The process can be broadly divided into three key stages: the formation of a chalcone backbone, the introduction of a homoisoflavonoid structure, and the subsequent oxidative dimerization and cyclization to yield the final this compound molecule. While the initial steps are well-characterized in the broader context of plant biochemistry, the latter stages leading specifically to this compound are an active area of investigation, with much of the current understanding inferred from transcriptomic and metabolomic studies of Dracaena resins.[1][2][3]

Stage 1: The Flavonoid Entry Point - Chalcone Synthesis

The biosynthesis of this compound commences with the general phenylpropanoid pathway, a central route in plant secondary metabolism.[4] The key enzyme, Chalcone Synthase (CHS) , catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This reaction represents the first committed step in flavonoid biosynthesis.[4]

Following the formation of the chalcone, Chalcone Isomerase (CHI) plays a pivotal role in catalyzing the stereospecific isomerization of the chalcone into its corresponding flavanone, naringenin.[1][2][5][6] Studies on Dracaena cambodiana have identified multiple CHI genes, with some being inducible by stressors such as wounding and methyl jasmonate, suggesting a link between stress response and the production of flavonoid precursors for dragon's blood resin.[1][5]

Stage 2: The Homoisoflavonoid Diversion

A crucial, yet less understood, juncture in the pathway is the conversion of the initial flavonoid skeleton into a homoisoflavonoid structure. This class of compounds is characterized by an additional carbon atom, forming a C6-C3-C6 backbone instead of the typical C6-C3-C6 of flavonoids. The precise enzymatic machinery responsible for this rearrangement in Dracaena is yet to be definitively identified. However, transcriptome analyses of resin-producing Dracaena species have revealed the upregulation of various modifying enzymes, such as cytochrome P450s and methyltransferases, which are likely involved in this structural modification.[7][8]

Stage 3: The Dimerization and Cyclization Cascade

The final and most defining stage in this compound biosynthesis is the dimerization of two flavonoid-like monomers and their subsequent cyclization. This process is believed to occur through an oxidative coupling mechanism.[9][10][11][12][13] While the specific enzymes catalyzing this dimerization in Dracaena have not been isolated and characterized, the presence of various flavonoid dimers in dragon's blood resin provides strong evidence for such a reaction.[14][15] It is hypothesized that peroxidases or laccases could be involved in this oxidative coupling, though further research is needed to confirm their role.

The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and intermediates.

Dracorubin_Biosynthesis Precursors 4-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Precursors->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Homoisoflavonoid_Precursor Homoisoflavonoid Precursor Naringenin->Homoisoflavonoid_Precursor Modifying Enzymes (e.g., P450s, MTs) Monomer_1 Flavonoid-like Monomer 1 Homoisoflavonoid_Precursor->Monomer_1 Monomer_2 Flavonoid-like Monomer 2 Homoisoflavonoid_Precursor->Monomer_2 This compound This compound Monomer_1->this compound Monomer_2->this compound Oxidative Coupling & Cyclization (Peroxidases/Laccases?)

Figure 1: Proposed Biosynthesis Pathway of this compound.

Quantitative Data Summary

Currently, there is a scarcity of published quantitative data specifically detailing the biosynthesis of this compound. Most studies have focused on the qualitative identification of genes and metabolites. The tables below are structured to accommodate future quantitative findings as they become available.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s⁻¹)Vmax (µmol/s/mg protein)Optimal pHOptimal Temp (°C)Source
CHS (Dracaena sp.)4-Coumaroyl-CoAData not availableData not availableData not availableData not availableData not available
CHS (Dracaena sp.)Malonyl-CoAData not availableData not availableData not availableData not availableData not available
CHI (Dracaena sp.)Naringenin ChalconeData not availableData not availableData not availableData not availableData not available
Putative Dimerizing EnzymeFlavonoid MonomerData not availableData not availableData not availableData not availableData not available

Table 2: Metabolite Concentrations in Dracaena Resin

MetaboliteConcentration (µg/g fresh weight)Plant SpeciesTissueAnalytical MethodSource
Naringenin ChalconeData not availableResinLC-MS/MS
NaringeninData not availableResinLC-MS/MS
Homoisoflavonoid PrecursorsData not availableResinLC-MS/MS
This compoundData not availableResinLC-MS/MS

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments cited in the literature and those proposed for future investigations.

Gene Identification and Expression Analysis

Objective: To identify and quantify the expression levels of candidate genes involved in this compound biosynthesis.

Methodology: Transcriptome Analysis (RNA-Seq)

  • Sample Collection: Collect resin and adjacent stem/leaf tissue from Dracaena species at different time points after wounding to induce resin production.[1] A non-wounded control should also be collected.

  • RNA Extraction: Immediately freeze tissue in liquid nitrogen. Extract total RNA using a plant-specific RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).[2]

  • Bioinformatic Analysis: Assemble the transcriptome de novo or map reads to a reference genome if available. Identify differentially expressed genes (DEGs) between wounded and control samples. Annotate DEGs using databases such as NCBI, GO, and KEGG to identify candidate genes encoding enzymes like CHS, CHI, P450s, methyltransferases, and peroxidases.[3]

  • qRT-PCR Validation: Validate the expression patterns of candidate genes identified from RNA-Seq using quantitative real-time PCR (qRT-PCR) with gene-specific primers.[16][17]

Gene_Expression_Workflow Sample_Collection Sample Collection (Wounded vs. Control) RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction Library_Prep cDNA Library Preparation & Sequencing RNA_Extraction->Library_Prep Bioinformatics Bioinformatic Analysis (DEG Identification) Library_Prep->Bioinformatics Gene_Annotation Gene Annotation (KEGG, GO) Bioinformatics->Gene_Annotation qRT_PCR qRT-PCR Validation Gene_Annotation->qRT_PCR

Figure 2: Gene Expression Analysis Workflow.

Metabolite Profiling

Objective: To identify and quantify the precursors, intermediates, and final product (this compound) in the biosynthetic pathway.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation: Homogenize frozen Dracaena resin and tissue samples. Extract metabolites using a suitable solvent system (e.g., methanol/water).[18]

  • LC Separation: Separate the extracted metabolites using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column.

  • MS/MS Detection: Analyze the eluting compounds using a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to obtain accurate mass and fragmentation data.[5][19]

  • Data Analysis: Process the raw data using metabolomics software to identify and quantify known and unknown metabolites by comparing their mass spectra and retention times to spectral libraries and authentic standards.

Metabolite_Profiling_Workflow Sample_Prep Sample Preparation (Extraction) LC_Separation LC Separation (HPLC/UHPLC) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (Q-TOF/Orbitrap) LC_Separation->MS_Detection Data_Analysis Data Analysis (Metabolite ID & Quant) MS_Detection->Data_Analysis

Figure 3: Metabolite Profiling Workflow.

Enzyme Assays

Objective: To functionally characterize the candidate enzymes identified through transcriptomics.

Methodology: Heterologous Expression and In Vitro Assays

  • Gene Cloning and Expression: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast). Transform the constructs into a suitable expression host.[20][21][22]

  • Protein Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Activity Assay: Perform in vitro assays using the purified enzyme and putative substrates. For example, for a candidate CHI, incubate the recombinant protein with naringenin chalcone and monitor the formation of naringenin using HPLC or LC-MS. For a putative dimerization enzyme, incubate it with the identified homoisoflavonoid precursor and analyze the products for the presence of this compound or its dimeric intermediates.

  • Kinetic Analysis: Determine the kinetic parameters (Km, kcat, Vmax) of the enzyme by varying the substrate concentration and measuring the initial reaction rates.

Future Directions and Conclusion

The biosynthesis of this compound in Dracaena species presents a fascinating area of study with significant potential for biotechnological applications. While the foundational steps of the pathway are rooted in general flavonoid metabolism, the specific enzymatic machinery responsible for the unique homoisoflavonoid structure and the final dimerization and cyclization remains to be fully elucidated.

Future research should focus on:

  • Functional characterization of candidate genes: Heterologous expression and in vitro enzyme assays of the numerous P450s, methyltransferases, and oxidative enzymes identified in transcriptome studies are crucial to pinpoint their exact roles in the pathway.

  • Identification of intermediates: Advanced metabolomic techniques, including isotope labeling studies, can help trace the flow of precursors and identify the elusive intermediates in the homoisoflavonoid and dimerization steps.

  • Regulatory network analysis: Investigating the transcription factors that regulate the expression of the this compound biosynthetic genes will provide insights into how the pathway is controlled, particularly in response to stress.

A complete understanding of the this compound biosynthetic pathway will not only solve a long-standing biochemical puzzle but also open doors for the sustainable production of this valuable medicinal compound through metabolic engineering in microbial or plant-based systems. This technical guide serves as a foundational resource to guide these future endeavors.

References

Spectroscopic Profile of Dracorubin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dracorubin is a flavonoid, a class of natural products known for their diverse biological activities. It is a prominent constituent of "Dragon's Blood" resin, a deep red resin obtained from various plant species, most notably those of the genus Daemonorops. The unique chemical structure of this compound contributes to the resin's distinctive color and its traditional use in medicine. Understanding the spectroscopic properties of this compound is fundamental for its identification, characterization, and exploration in therapeutic applications.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₃₂H₂₄O₅[1]
Molecular Weight 488.5 g/mol [1]
Class Flavonoid
Source Daemonorops draco (Dragon's Blood Resin)

Spectroscopic Data Summary

Detailed, publicly available experimental spectra for this compound are limited. The following tables summarize the expected data based on the general characteristics of flavonoids and related compounds.

Table 1: Expected ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. For a complex flavonoid like this compound, 2D NMR experiments such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

Data Type Expected Chemical Shift Ranges (ppm) Interpretation
¹H NMR 6.0 - 8.5Aromatic protons on the flavonoid backbone and substituent groups.
2.5 - 5.5Protons on the heterocyclic rings and aliphatic moieties.
1.5 - 2.5Methyl protons.
¹³C NMR 100 - 180Aromatic and carbonyl carbons.
20 - 80Aliphatic carbons in the heterocyclic rings and substituent groups.
Table 2: Expected Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling determination of the molecular weight and structural features.

Data Type Expected Observations Interpretation
Molecular Ion Peak [M+H]⁺ ~489.1697Corresponds to the protonated molecule (C₃₂H₂₅O₅⁺).
Fragmentation Pattern Complex fragmentationWould reveal information about the different structural motifs within the molecule, such as the loss of substituent groups and cleavage of the heterocyclic rings.
Table 3: Expected UV-Vis Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like flavonoids.

Data Type Expected λmax (nm) Interpretation
Band I 300 - 400Associated with the B-ring cinnamoyl system.
Band II 240 - 280Associated with the A-ring benzoyl system.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not specifically described in the available literature. However, the following are general methodologies typically employed for the analysis of flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: Standard 1D ¹H and ¹³C NMR spectra are acquired. For complete structural elucidation, 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed.

  • Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified this compound sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.[2]

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in either positive or negative ion mode. For structural analysis, tandem mass spectrometry (MS/MS) is performed to induce fragmentation and record the fragment ion masses.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of this compound.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound of known concentration is prepared in a UV-transparent solvent, typically methanol or ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition: The absorbance of the sample is measured over a wavelength range of approximately 200 to 600 nm. A blank containing the solvent is used to zero the instrument.

  • Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.

Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and spectroscopic characterization of a natural product like this compound from its source.

G General Workflow for Natural Product Analysis cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Daemonorops draco resin) B Solvent Extraction A->B Extraction C Chromatographic Separation (e.g., Column Chromatography, HPLC) B->C Purification D Pure this compound C->D E NMR Spectroscopy (¹H, ¹³C, 2D NMR) D->E F Mass Spectrometry (ESI-MS, MS/MS) D->F G UV-Vis Spectroscopy D->G H Data Interpretation E->H F->H G->H I Structure Confirmation H->I

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

While specific, detailed spectroscopic data for this compound remains elusive in readily accessible scientific literature, this guide provides a foundational understanding of its expected spectral characteristics based on its classification as a flavonoid. The provided general experimental protocols serve as a starting point for researchers aiming to perform their own spectroscopic analysis of this intriguing natural product. Further research is warranted to fully characterize the NMR, MS, and UV-Vis profiles of this compound, which will be invaluable for its future development in various scientific and medicinal fields.

References

The Biological Significance of Dracorubin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of dracorubin's biological significance. Due to a notable gap in the scientific literature on isolated this compound, this document summarizes the known bioactivities of "Dragon's Blood" resin from Daemonorops draco, of which this compound is a major constituent. The guide presents potential mechanisms of action and detailed experimental protocols that can be employed to elucidate the specific biological functions of this compound.

Introduction to this compound

This compound is a red pigment and a complex flavonoid derivative found in the resin of the Daemonorops draco palm, commonly known as "Dragon's Blood".[1] This resin has a long history of use in traditional medicine for its purported anti-inflammatory, antioxidant, and wound-healing properties. While the resin is a complex mixture of compounds, this compound is one of its principal colorants and is hypothesized to contribute significantly to its biological activities. However, a review of the current scientific literature reveals a scarcity of studies on the isolated and purified this compound compound. Most of the available data pertains to the crude resin or its extracts. This guide aims to consolidate the existing knowledge on the bioactivity of Dragon's Blood resin and provide a technical framework for the future investigation of pure this compound.

Known Biological Activities of Dragon's Blood Resin and its Components

The biological activities attributed to Dragon's Blood resin from Daemonorops draco are broad, suggesting the therapeutic potential of its constituents, including this compound.

Anti-Inflammatory Activity

Extracts of Daemonorops draco have demonstrated significant anti-inflammatory effects.[2][3] One of the key mechanisms implicated in this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] The NF-κB pathway is a central mediator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While this has been shown for other components of the resin, it provides a strong rationale for investigating this compound's effect on this pathway.

Antioxidant Activity

Dragon's Blood resin is a rich source of antioxidants.[1][4][5] The antioxidant potential of the resin has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][4] The high flavonoid content of the resin is believed to be responsible for its ability to neutralize free radicals, thereby protecting cells from oxidative damage.

Anticancer Potential

Several studies have reported the cytotoxic effects of Dragon's Blood resin and its components against various cancer cell lines. While specific data on this compound is limited, a related compound, dracorhodin, has been shown to induce apoptosis in human breast cancer MCF-7 cells through the mitochondrial pathway.[6][7] This suggests that this compound may also possess anticancer properties by inducing programmed cell death in cancer cells.

Quantitative Data on Dragon's Blood Resin and Related Compounds

The following tables summarize the available quantitative data on the biological activities of extracts and compounds from Daemonorops draco. It is critical to note that this data is not for isolated this compound, and is provided here for contextual understanding and to guide future research.

Extract/CompoundAssayTarget/Cell LineIC50 / ActivityReference
Ethyl acetate extract of D. draco resinDPPH Radical Scavenging-IC50 = 27.61 µg/mL[8][9]
Fraction F.5 from ethyl acetate extractDPPH Radical Scavenging-IC50 = 17.27 µg/mL[9]
Poplar bud extractMTT AssayMCF-7IC50 = 66.26 µg/mL[10]
CordycepinMTT AssayMCF-7IC50 = 9.58 µM[11]
Albizia amara ethyl acetate extractMTT AssayMCF-7IC50 = 36.31 µg/ml[12]

Table 1: Antioxidant and Anticancer Activities of Daemonorops draco Extracts and Other Natural Compounds.

Hypothesized Signaling Pathways for this compound

Based on the activities of Dragon's Blood resin and related compounds, we can propose potential signaling pathways that this compound may modulate. These hypotheses provide a basis for future experimental validation.

Inhibition of the NF-κB Signaling Pathway

Given the anti-inflammatory properties of the resin, it is plausible that this compound acts as an inhibitor of the NF-κB pathway. This could occur through the inhibition of IKK (IκB kinase), which would prevent the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB p65/p50 dimer would remain sequestered in the cytoplasm and be unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits NFkB_complex p65 p50 IkB IKK->NFkB_complex:ikb Phosphorylates & Promotes Degradation IkB IkB p65 p65 p65_n p65 p65:e->p65_n:w Translocation p50 p50 p50_n p50 DNA DNA p65_n->DNA p50_n->DNA Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes Transcription

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Induction of the Intrinsic Apoptosis Pathway

The potential anticancer activity of this compound may be mediated through the induction of apoptosis. A plausible mechanism is the modulation of the Bcl-2 family of proteins, leading to an increase in the Bax/Bcl-2 ratio. This would result in the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothesized Induction of the Intrinsic Apoptosis Pathway by this compound.

Experimental Protocols

To facilitate the investigation of this compound's biological significance, this section provides detailed methodologies for key experiments.

Isolation of this compound
  • Extraction: The powdered resin can be extracted sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) to fractionate the components.

  • Chromatography: The extract showing the desired activity in preliminary screens can be subjected to column chromatography (e.g., silica gel) or high-performance liquid chromatography (HPLC) for further purification.

  • Characterization: The purity and identity of the isolated this compound should be confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

DPPH Radical Scavenging Assay

This assay is used to determine the in vitro antioxidant activity.

  • Preparation of DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • Add 100 µL of the this compound solution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

DPPH_Workflow Prepare_DPPH Prepare 0.1 mM DPPH in Methanol Plate_Setup Add 100 µL this compound and 100 µL DPPH to 96-well plate Prepare_DPPH->Plate_Setup Prepare_Samples Prepare serial dilutions of this compound Prepare_Samples->Plate_Setup Incubation Incubate in dark for 30 minutes Plate_Setup->Incubation Read_Absorbance Measure Absorbance at 517 nm Incubation->Read_Absorbance Calculate_IC50 Calculate % Scavenging and IC50 Read_Absorbance->Calculate_IC50

Figure 3: Experimental Workflow for the DPPH Radical Scavenging Assay.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines (e.g., MCF-7).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

MTT_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound (24-72 hours) Seed_Cells->Treat_Cells Add_MTT Add MTT solution (4 hours incubation) Treat_Cells->Add_MTT Solubilize Remove medium, add DMSO Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability and IC50 Read_Absorbance->Calculate_Viability

Figure 4: Experimental Workflow for the MTT Cell Viability Assay.

NF-κB Luciferase Reporter Assay

This assay is used to determine if this compound inhibits the NF-κB signaling pathway.

  • Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treatment: After 24 hours, treat the cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of various concentrations of this compound.

  • Lysis: After the desired incubation time, lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis.

  • Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion and Future Directions

This compound, a major constituent of the medicinally important Dragon's Blood resin, holds significant therapeutic potential. However, a clear understanding of its specific biological activities is hampered by a lack of dedicated research on the isolated compound. This guide has summarized the known bioactivities of its source material and provided a framework for future investigations. The detailed experimental protocols and hypothesized signaling pathways presented herein are intended to empower researchers to systematically explore the anti-inflammatory, antioxidant, and anticancer properties of this compound. Elucidating the precise mechanisms of action of this compound will be a critical step in validating its traditional uses and developing it as a potential therapeutic agent.

References

The Enduring Crimson: Dracorubin's Role as a Natural Colorant in Historical Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Conservation Scientists

Abstract

Dracorubin, the principal red pigment derived from "dragon's blood" resin, has been a significant natural colorant in artistic and cultural heritage for centuries. Its deep crimson hue has adorned artifacts ranging from medieval manuscripts to Renaissance violins. This technical guide provides an in-depth exploration of this compound's role as a colorant in historical objects, focusing on its physicochemical properties, historical applications, and modern analytical methods for its identification. Detailed experimental protocols for extraction and analysis are provided, alongside a summary of its chemical characteristics to aid researchers and conservation professionals in understanding and preserving artifacts colored with this fugitive yet historically important pigment.

Introduction

The use of natural colorants is a hallmark of historical artistic practices. Among these, the vibrant red resin known as "dragon's blood" has been prized since antiquity. The primary chemical constituent responsible for its characteristic color is this compound, a complex flavonoid.[1][2] The resin is sourced from various plant genera, most notably Dracaena (e.g., Dracaena cinnabari, Dracaena draco) and Daemonorops (e.g., Daemonorops draco).[1][3] Historically, dragon's blood was traded as early as Roman times and used extensively in medieval manuscript illuminations, as a varnish for musical instruments, and as a colorant for plaster and paints.[1] Despite its widespread use, this compound is known for its fugitive nature, as the color can fade when exposed to light and air.[1] This guide serves as a technical resource for the scientific study of this compound in historical artifacts, providing data on its properties and detailed methodologies for its analysis.

Physicochemical Properties of this compound

A thorough understanding of this compound's chemical and physical properties is essential for its identification and for developing appropriate conservation strategies for artifacts on which it is present.

Chemical Structure and Properties

This compound is a proanthocyanidin, a class of flavonoids.[4] Its chemical formula is C₃₂H₂₄O₅, with a molecular weight of 488.53 g/mol .[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number6219-63-2[5]
Molecular FormulaC₃₂H₂₄O₅[5]
Molecular Weight488.53 g/mol [5]
Melting Point314-315 °C[5]
Boiling Point767.3±60.0 °C (Predicted)[5]
Density1.38±0.1 g/cm³ (Predicted)[5]
SolubilitySoluble in ethanol, ethers, and oils. Insoluble in water, mineral spirits, and turpentine.[1]
Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueWavelength/WavenumberDescription
UV-Vis Spectroscopyλmax ≈ 540 nmThe absorption maximum in the visible region, responsible for its red color.
Raman SpectroscopyCharacteristic peaks related to flavonoid structureFT-Raman spectroscopy with 1064 nm laser excitation is effective in obtaining spectra from the resin.
Infrared Spectroscopy (FTIR)Characteristic peaks for functional groupsExpected to show peaks corresponding to phenolic hydroxyl groups, aromatic rings, and ether linkages.

Historical Sources and Applications

The primary source of this compound is the resinous exudate from the fruits and stems of various plant species, collectively known as "dragon's blood" trees.

Botanical Sources

The main botanical sources of dragon's blood resin include:

  • Dracaena cinnabari : Found on the island of Socotra (Yemen), this is considered the original source from Roman times.[6]

  • Dracaena draco : Native to the Canary Islands and Madeira.[6]

  • Daemonorops draco : A palm species from Southeast Asia, which is a major source of modern dragon's blood.[6]

  • Pterocarpus draco : A source from South America.[1]

The chemical composition of the resin can vary depending on the botanical source, which can sometimes be distinguished through detailed chemical analysis.[3]

Use in Historical Artifacts

This compound has been identified in a variety of historical artifacts:

  • Manuscript Illuminations: Used as a red pigment in medieval manuscripts.[1]

  • Varnishes: Famously used as a red varnish for violins and other musical instruments.

  • Paints and Glazes: Employed as a colorant in paints and as a translucent glaze, often over gold leaf to create a brilliant red effect.[3]

  • Colorant for Plaster and Marble: Used to impart a red color to these materials.[1]

Experimental Protocols

The identification of this compound in historical artifacts requires careful sample preparation and the use of sensitive analytical techniques. The following protocols are generalized based on methods used for the analysis of natural resins and flavonoids in cultural heritage objects.

Extraction of this compound from Resin

This protocol describes a general method for extracting this compound from a sample of dragon's blood resin for analysis.

  • Sample Preparation: A small, accurately weighed sample of the resin (typically 1-10 mg) is crushed into a fine powder.

  • Solvent Extraction: The powdered resin is placed in a micro-vial, and a suitable solvent such as ethanol or methanol is added. The mixture is then subjected to ultrasonic agitation for 15-30 minutes to facilitate the dissolution of this compound.

  • Centrifugation: The resulting solution is centrifuged to separate the insoluble resinous matrix from the supernatant containing the dissolved this compound.

  • Filtration: The supernatant is carefully filtered through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Concentration: The filtered extract can be concentrated under a gentle stream of nitrogen if necessary, depending on the requirements of the subsequent analytical technique.

Analytical Methodologies

HPLC is a powerful technique for separating and quantifying this compound and other components of dragon's blood resin.

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: The detector is set to monitor the absorbance at the λmax of this compound (approximately 540 nm).

  • Injection Volume: 10-20 µL of the filtered extract.

  • Data Analysis: The retention time and UV-Vis spectrum of the eluted peaks are compared with those of a this compound standard, if available, or with literature data for identification.

GC/MS is highly effective for the identification of the chemical components of dragon's blood, often after a derivatization step.[3]

  • Sample Preparation: A dried aliquot of the extract is derivatized, for example, by methylation, to make the flavonoid compounds volatile enough for GC analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used, for example, starting at 100°C, holding for 2 minutes, then ramping to 300°C at 10°C/min, and holding for 10 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with mass spectral libraries (e.g., NIST, Wiley) and with published data for this compound and other marker compounds of dragon's blood.

Raman spectroscopy is a valuable non-destructive technique for the in-situ identification of pigments on artifacts.

  • Instrumentation: A Raman microscope equipped with a suitable laser source.

  • Laser Wavelength: A 1064 nm Nd:YAG laser is often preferred to minimize fluorescence from the resinous matrix.

  • Laser Power: Low laser power (typically < 10 mW at the sample) should be used to avoid thermal degradation of the sample.

  • Data Acquisition: Spectra are collected from the colored area of interest, with accumulation times adjusted to obtain a good signal-to-noise ratio.

  • Data Analysis: The resulting Raman spectrum is compared with reference spectra of this compound and dragon's blood resin.

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for sourcing and identifying this compound.

Dracorubin_Sources cluster_sources Botanical Sources of Dragon's Blood cluster_resin Dragon's Blood Resin cluster_components Chemical Components Dracaena Dracaena spp. (e.g., D. cinnabari, D. draco) Resin Resinous Exudate Dracaena->Resin Daemonorops Daemonorops spp. (e.g., D. draco) Daemonorops->Resin Pterocarpus Pterocarpus spp. (e.g., P. draco) Pterocarpus->Resin This compound This compound (Principal Colorant) Resin->this compound Other_Flavonoids Other Flavonoids Resin->Other_Flavonoids Resin_Acids Resin Acids Resin->Resin_Acids

Caption: Botanical sources and major chemical components of dragon's blood resin.

Dracorubin_Identification_Workflow Artifact Historical Artifact with Red Colorant Sampling Micro-sampling (if permissible) Artifact->Sampling Non_destructive Non-destructive Analysis Artifact->Non_destructive Extraction Solvent Extraction Sampling->Extraction Raman Raman Non_destructive->Raman Raman Spectroscopy Analysis Chemical Analysis Extraction->Analysis HPLC HPLC Analysis->HPLC HPLC GCMS GCMS Analysis->GCMS GC/MS Identification Identification of this compound Raman->Identification HPLC->Identification GCMS->Identification

References

The Pharmacological Potential of Dracorubin and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dracorubin, a prominent red pigment found in "Dragon's blood" resin from the Daemonorops draco plant, has long been a staple in traditional medicine. Modern scientific inquiry is progressively validating its historical use, revealing a molecule with significant pharmacological potential. This technical guide provides an in-depth exploration of the known biological activities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

"Dragon's blood" is a deep red resin obtained from various plant species, with Daemonorops draco being a principal source of the bioactive compound this compound. Historically, this resin has been utilized for its purported medicinal properties, including wound healing, and as an anti-inflammatory and antimicrobial agent. This compound, a complex flavonoid derivative, is a major contributor to these therapeutic effects. This guide synthesizes the current scientific understanding of this compound's pharmacological activities, offering a technical overview for further research and development.

Pharmacological Activities

This compound and its related compounds exhibit a range of biological effects, which are summarized below. The quantitative data available from in vitro studies are presented to facilitate comparison and evaluation.

Antimicrobial Activity

Compounds isolated from the resin of Daemonorops draco, the natural source of this compound, have demonstrated notable antimicrobial properties.

Table 1: Minimum Inhibitory Concentration (MIC) of Compounds from Daemonorops draco Resin

CompoundStaphylococcus aureus (MIC, µM)Escherichia coli (MIC, µM)Candida albicans (MIC, µM)
Compound 1 (Bexarotene)0.12 - 0.160.31 - 0.393.96 - 3.99
Compound 2 (Taspine)0.12 - 0.160.31 - 0.393.96 - 3.99
Compound 30.12 - 0.160.31 - 0.393.96 - 3.99
Ofloxacin (Positive Control)27.6527.6527.65

Data sourced from a study on compounds isolated from Daemonorops draco resin.[1]

Antioxidant Activity

The potent antioxidant capacity of "Dragon's blood" resin is a key aspect of its pharmacological profile. This activity is attributed to its high concentration of phenolic compounds, including this compound.

Table 2: Antioxidant Activity of Daemonorops draco Extracts

AssayExtract/CombinationResult
DPPH Radical Scavenging AbilityDaemonorops draco & Green Tea92.57%
ABTS Radical Scavenging ActivityDaemonorops draco & Clitoria ternatea93.29%
Ferric Reducing Antioxidant Power (FRAP)Daemonorops draco & Dracaena cochinchinensis3.71 mg/mL

Data highlights the significant antioxidant potential of extracts containing this compound.[2]

Anti-Inflammatory and Anticancer Activities

While specific IC50 values for this compound in anti-inflammatory and anticancer assays are not yet widely available in tabulated form in the reviewed literature, the known mechanisms of related compounds suggest that this compound likely exerts its effects through the modulation of key signaling pathways involved in inflammation and cell proliferation, such as NF-κB and PI3K/Akt. Further research is required to quantify the specific potency of this compound in these areas.

Signaling Pathways

The pharmacological effects of this compound and related compounds are underpinned by their interaction with crucial cellular signaling pathways. Understanding these pathways is vital for elucidating their mechanism of action and for the targeted development of novel therapeutics.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, thereby reducing inflammation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases This compound This compound This compound->IKK_complex inhibits Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression activates

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is critical for regulating cell survival, proliferation, and growth. Growth factors activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt. Activated Akt phosphorylates a multitude of downstream targets that promote cell survival and inhibit apoptosis. Dysregulation of this pathway is a hallmark of many cancers. This compound's potential anticancer effects may involve the inhibition of this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates Akt Akt PIP3->Akt activates Downstream Downstream Targets Akt->Downstream phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes This compound This compound This compound->PI3K inhibits

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following outlines general methodologies for assessing the key pharmacological activities of this compound and its derivatives.

Antimicrobial Activity Assessment (Broth Microdilution Assay)
  • Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: Prepare a series of twofold dilutions of this compound or its derivatives in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive controls (microorganism without test compound) and negative controls (broth medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound or its derivatives to the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.

Anticancer Activity Assessment (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental_Workflow_Anticancer Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment 2. Treat with this compound (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72h Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: General workflow for assessing anticancer activity using the MTT assay.

Synthesis of this compound Derivatives

The chemical synthesis of this compound and its derivatives is a complex process that allows for the generation of novel analogs with potentially enhanced pharmacological activities. The total synthesis of (±)-dracorubin has been reported, providing a foundation for creating a diverse library of related compounds for structure-activity relationship (SAR) studies. These synthetic efforts are crucial for optimizing the therapeutic potential of the this compound scaffold.

Conclusion and Future Directions

This compound, a key bioactive constituent of "Dragon's blood" resin, exhibits a compelling range of pharmacological activities, including antimicrobial, antioxidant, and likely anti-inflammatory and anticancer effects. While current research provides a strong foundation, further investigation is warranted to fully elucidate its therapeutic potential.

Future research should focus on:

  • Quantitative analysis: Determining the specific IC50 values of pure this compound and its derivatives against a broad panel of cancer cell lines and inflammatory markers.

  • Mechanism of action: In-depth studies to confirm the modulation of signaling pathways such as NF-κB and PI3K/Akt by this compound.

  • Derivative synthesis and evaluation: A systematic approach to the synthesis and biological screening of this compound derivatives to identify compounds with improved potency and selectivity.

  • In vivo studies: Translating the promising in vitro findings into animal models to assess the efficacy and safety of this compound and its derivatives for potential clinical applications.

This technical guide serves as a consolidated resource to catalyze further research into the promising pharmacological landscape of this compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

Preliminary In Vitro Studies on Dracorubin's Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dracorubin is a prominent red pigment found in "Dragon's blood," a resin obtained from various plant species, most notably those of the Daemonorops genus. Traditionally used in folk medicine for its purported therapeutic properties, Dragon's blood and its constituent compounds are now the subject of scientific investigation to validate these claims and elucidate their mechanisms of action. This technical guide provides a comprehensive overview of the preliminary in vitro studies on the bioactivity of this compound and related extracts, with a focus on its potential antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. The guide details experimental protocols, summarizes available quantitative data, and visualizes key experimental workflows and relevant signaling pathways.

Data Presentation: Summary of In Vitro Bioactivities

While specific quantitative data for purified this compound is limited in the currently available literature, studies on "Dragon's blood" resin and its extracts, where this compound is a major component, provide valuable preliminary insights. The following tables summarize the key findings.

Table 1: In Vitro Antioxidant Activity of Dragon's Blood Extracts

Extract/CompoundAssayIC50 ValueReference
Methanolic Extract of D. denudans stemDPPH112.39 µg/mL[1](--INVALID-LINK--)
Methanolic Extract of D. denudans stemABTS19.20 µg/mL[1](--INVALID-LINK--)
Ethyl acetate extracts of Xylaria spp.DPPH48.60 - 85.63 µg/mL[2](--INVALID-LINK--)
Ethyl acetate extracts of Xylaria spp.ABTS48.87 - 85.76 µg/mL[2](--INVALID-LINK--)

Table 2: In Vitro Anti-inflammatory Activity of Plant Extracts

Extract/CompoundAssayIC50 ValueReference
Aqueous Solanum aethiopicum Leaf ExtractAlbumin Denaturation Inhibition50.20 µg/mL[3](--INVALID-LINK--)
Aqueous Solanum aethiopicum Leaf ExtractAnti-lipoxygenase Activity199 µg/mL[3](--INVALID-LINK--)
Aqueous Solanum aethiopicum Leaf ExtractMembrane Stabilization9.36 µg/mL[3](--INVALID-LINK--)
Lawsonia inermis L. Leaves ExtractProtein Denaturation Inhibition103.21 µg/mL[4](--INVALID-LINK--)
Rosa damascena L. Flower ExtractMembrane Stabilization125.02 µg/mL[4](--INVALID-LINK--)

Table 3: In Vitro Antimicrobial Activity of Dragon's Blood Extracts

Extract/CompoundMicroorganismMIC ValueReference
Ethanolic Extract of Dracaena cinnabariEscherichia coli ATCC 104021.25 µg/mL[5](--INVALID-LINK--)
Ethanolic Extract of Dracaena cinnabariStaphylococcus aureus ATCC 292121.25 µg/mL[5](--INVALID-LINK--)
Ethanolic Extract of Dracaena cinnabariCandida albicans ATCC 102312.5 µg/mL[5](--INVALID-LINK--)
Compounds from Daemonorops dracoStaphylococcus aureus0.12 - 0.16 µM[6](--INVALID-LINK--)
Compounds from Daemonorops dracoEscherichia coli0.31 - 0.39 µM[6](--INVALID-LINK--)
Compounds from Daemonorops dracoCandida albicans3.96 - 3.99 µM[6](--INVALID-LINK--)

Table 4: In Vitro Cytotoxic Activity of Various Compounds against Cancer Cell Lines

CompoundCell LineIC50 ValueReference
DoxorubicinHT-29 (colorectal adenocarcinoma)>10 µM (free), <1 µM (SLN)[5](--INVALID-LINK--)
DoxorubicinY79 (retinoblastoma)>1 µM (free), <0.1 µM (SLN)[5](--INVALID-LINK--)
DoxorubicinU373 (glioblastoma)>10 µM (free), <1 µM (SLN)[5](--INVALID-LINK--)
RapanonePC3 (prostate cancer)6.50 µg/mL (24h)[7](--INVALID-LINK--)
RapanoneDu145 (prostate cancer)7.68 µg/mL (24h)[7](--INVALID-LINK--)
RapanoneFTC133 (thyroid cancer)6.01 µg/mL (24h)[7](--INVALID-LINK--)

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the assessment of this compound's bioactivity.

Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is quantified spectrophotometrically.

  • Reagents: DPPH solution (typically 0.1 mM in methanol), test compound (this compound) at various concentrations, and a positive control (e.g., Ascorbic acid, Trolox).

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control in a suitable solvent (e.g., methanol).

    • In a 96-well plate, add a specific volume of the test compound or control to a fixed volume of the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance.

  • Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compound (this compound) at various concentrations, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).

    • Add a small volume of the test compound or control at different concentrations to a fixed volume of the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[8][9]

Anti-inflammatory Activity Assays
  • Principle: Inflammation can be associated with protein denaturation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.

  • Reagents: Protein solution (e.g., 1% w/v BSA), test compound (this compound) at various concentrations, and a standard anti-inflammatory drug (e.g., Diclofenac sodium).

  • Procedure:

    • Prepare a reaction mixture containing the protein solution and the test compound at different concentrations.

    • Incubate the mixture at a physiological temperature (e.g., 37°C) for a short period (e.g., 20 minutes).

    • Induce denaturation by heating at a higher temperature (e.g., 51°C) for a set time (e.g., 20 minutes).

    • After cooling, measure the turbidity of the solution spectrophotometrically at a specific wavelength (e.g., 660 nm).

    • Calculate the percentage of inhibition of protein denaturation and the IC50 value.[10]

Cytotoxicity Assay
  • Principle: This colorimetric assay measures cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Reagents: MTT solution (e.g., 5 mg/mL in PBS), solubilization solution (e.g., DMSO, acidified isopropanol), cell culture medium, and test compound (this compound).

  • Procedure:

    • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in the solubilization solution.

    • Measure the absorbance of the colored solution at a wavelength of around 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity Assay
  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, bacterial or fungal culture, appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), test compound (this compound), and a standard antibiotic/antifungal agent.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Mandatory Visualization: Diagrams of Workflows and Signaling Pathways

Experimental Workflow Diagrams

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare this compound dilutions mix Mix this compound and radical solution prep_sample->mix prep_reagent Prepare DPPH/ABTS solution prep_reagent->mix incubate Incubate in the dark mix->incubate read_absorbance Read absorbance incubate->read_absorbance calculate_inhibition Calculate % inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: General workflow for in vitro antioxidant activity assays (DPPH/ABTS).

Experimental_Workflow_MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_mtt_reaction MTT Reaction cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate cell_adhesion Allow cells to adhere seed_cells->cell_adhesion add_this compound Add this compound at various concentrations cell_adhesion->add_this compound incubate_treatment Incubate for 24-72h add_this compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50 NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription stimulus e.g., LPS, TNF-α receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates to nucleus IkB_NFkB IκB-NF-κB Complex IkB_NFkB:f0->IkB IkB_NFkB:f1->NFkB DNA DNA NFkB_n->DNA binds to Transcription Gene Transcription DNA->Transcription Inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, cytokines) Transcription->Inflammatory_Mediators This compound This compound (?) This compound->IKK inhibition? This compound->NFkB_n inhibition of translocation? MAPK_Signaling_Pathway cluster_stimulus External Stimuli cluster_cascade Kinase Cascade cluster_nuclear Nuclear Events cluster_cellular_response Cellular Response stimulus e.g., Growth Factors, Stress MAPKKK MAPKKK (e.g., MEKK, RAF) stimulus->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Response Proliferation, Differentiation, Inflammation, Apoptosis Gene_Expression->Response This compound This compound (?) This compound->MAPKK inhibition? This compound->MAPK inhibition?

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical review of recent research on Dracorubin, a red pigment derived from "Dragon's Blood" resin, reveals its significant potential in oncology, anti-inflammatory, and antioxidant applications. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth analysis of quantitative data, experimental methodologies, and the molecular pathways influenced by this promising natural compound.

Quantitative Analysis of this compound's Bioactivities

Recent studies have quantified the therapeutic potential of this compound across several key areas. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, in various experimental models.

Table 1: Anticancer Activity of this compound

While specific IC50 values for pure this compound against various cancer cell lines are still emerging in publicly accessible literature, studies on related extracts from Dracaena species indicate promising cytotoxic effects. For instance, fractions from the chloroform extract of Dracontium spruceanum, a plant also known as Dragon's Blood, have demonstrated moderate cytotoxicity against breast cancer cell lines.

Cell LineCompound/ExtractIC50 (µg/mL)Citation
MDA-MB-231F50 Fraction (Dracontium spruceanum)107.2 ± 2.97 (24h)[1]
MCF-7F50 Fraction (Dracontium spruceanum)236.4 ± 58.7 (24h)[1]
MDA-MB-231F43 Fraction (Dracontium spruceanum)270.8 ± 18.07 (24h)[1]
MCF-7F43 Fraction (Dracontium spruceanum)252.2 ± 21.94 (24h)[1]

Further research is required to isolate and determine the specific IC50 values of this compound.

Table 2: Anti-inflammatory Activity of this compound

This compound's anti-inflammatory properties are evident in its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Although specific IC50 values for this compound are not yet widely published, related compounds and extracts show significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Cell LineCompound/ExtractIC50 (µg/mL)Citation
RAW 264.7Ethyl acetate fraction (Ulmus pumila)161.0[2]
RAW 264.7n-hexane fraction (Croton linearis)4.88[3]
RAW 264.7Ethyl acetate fraction (Croton linearis)40.03[3]

These values for related extracts suggest the potential for this compound as a potent anti-inflammatory agent, warranting further investigation to determine its specific IC50.

Table 3: Antioxidant Activity of this compound

The antioxidant capacity of this compound and related compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Lower IC50 values indicate stronger antioxidant activity.

AssayCompound/ExtractIC50 (µg/mL)Citation
DPPHEthyl acetate fraction (Ulmus pumila)5.6[4]

The strong antioxidant potential of extracts from plants containing this compound highlights the need for further studies to quantify the specific radical scavenging activity of the isolated compound.

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section details the methodologies for the key experiments cited.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5][6][7][8][9]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of this compound (or the test extract) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[9]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants.[2][10][11]

  • Cell Culture and Stimulation: RAW 264.7 macrophage cells are seeded in a 96-well plate and pre-treated with different concentrations of this compound for 1 hour. The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.[2]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reagent Addition: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[11]

  • Incubation and Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at 540 nm.

  • Calculation: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.[12][13][14][15][16]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[12]

  • Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[12]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is then determined graphically.[17][18]

Signaling Pathways Modulated by this compound and Related Compounds

This compound and compounds from its natural sources are believed to exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[19][20][21][22][23] Compounds that inhibit this pathway can reduce inflammation.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nuc Translocation IkBa_p->NFkB Degradation & Release of NF-κB Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces This compound This compound This compound->IKK Inhibits This compound->IkBa Prevents Degradation This compound->NFkB_nuc Inhibits Translocation

This compound's proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of proteins that relays extracellular signals to the nucleus to regulate processes like cell proliferation, differentiation, and apoptosis. The three main branches are the ERK, JNK, and p38 pathways. Dysregulation of these pathways is common in cancer.[24][25][26][27] Loureirins A and B, compounds also found in Dracaena species, have been shown to inhibit the MAPK pathway.

MAPK_Pathway Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MKK4_7 MKK4/7 Ras->MKK4_7 MKK3_6 MKK3/6 Ras->MKK3_6 MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Transcription Factors (e.g., AP-1, c-Jun) ERK1_2->Transcription JNK JNK MKK4_7->JNK JNK->Transcription p38 p38 MKK3_6->p38 p38->Transcription Response Cellular Responses (Proliferation, Survival, Inflammation, Apoptosis) Transcription->Response This compound This compound This compound->Raf Inhibits This compound->MEK1_2 Inhibits This compound->MKK4_7 Inhibits This compound->MKK3_6 Inhibits

Proposed modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Outlook

The compiled data and mechanistic insights strongly suggest that this compound is a compound with significant therapeutic potential. Its demonstrated and inferred activities as an anticancer, anti-inflammatory, and antioxidant agent make it a compelling candidate for further drug development. Future research should focus on obtaining precise quantitative data for purified this compound, elucidating its detailed mechanisms of action through techniques like Western blotting to confirm its effects on signaling protein phosphorylation and translocation, and conducting in vivo studies to validate its efficacy and safety. This will pave the way for potential clinical applications of this compound in treating a range of human diseases.

Contact:

[Title]

[Email]

[Phone Number]

References

Methodological & Application

Application Notes and Protocols for the Extraction of Dracorubin from Daemonorops draco Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dracorubin is a prominent bioactive flavonoid found in the resin of Daemonorops draco, commonly known as Dragon's Blood resin. This natural compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound, alongside an exploration of its known biological signaling pathways. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Data Presentation

The following tables summarize the quantitative data associated with the extraction of resin from Daemonorops draco and the purification of its constituent compounds. It is important to note that while a specific yield for this compound is not explicitly documented in the reviewed literature, the data for the total resin and a related compound, dracorhodin, provide a valuable benchmark.

Extraction Parameter Value Reference
Starting Material Used Rattan Fruit (Daemonorops draco)[1]
Solvent Methanol[1]
Solvent to Solid Ratio (w/w) 5:1[1]
Maceration Time 24 hours[1]
Resin Yield ~4.1%[1]

Table 1: Methanolic Extraction of Daemonorops draco Resin

Purification Parameter Value Reference
Starting Material 100 mg Crude Daemonorops draco Resin[1]
Purification Method High-Speed Counter-Current Chromatography[1]
Compound Isolated Dracorhodin[1]
Yield 6.6 mg[1]
Purity >98% (by HPLC)[1]

Table 2: Purification of Dracorhodin from Daemonorops draco Resin

Experimental Protocols

Extraction of Crude Resin from Daemonorops draco

This protocol is based on the maceration method described for obtaining resin from the fruit of Daemonorops draco.[1]

Materials and Equipment:

  • Dried and powdered fruit of Daemonorops draco

  • Methanol (analytical grade)

  • Large glass container with a lid

  • Blender or grinder

  • Sieve or filter cloth

  • Rotary evaporator

  • Oven

Procedure:

  • Grind the dried fruit of Daemonorops draco to a coarse powder.

  • Weigh the powdered material and place it in the glass container.

  • Add methanol at a solid-to-solvent ratio of 1:5 (w/w).[1]

  • Seal the container and allow the mixture to macerate for 24 hours at room temperature, with occasional agitation.[1]

  • After the maceration period, separate the solvent from the solid residue by filtration through a sieve or filter cloth.

  • Concentrate the filtrate using a rotary evaporator at a temperature of approximately 70°C to remove the methanol.[1]

  • Dry the resulting crude resin in an oven at 60°C for 24 hours to remove any residual solvent.[1]

  • Store the dried crude resin in a desiccator until further use.

Proposed Protocol for the Purification of this compound

Materials and Equipment:

  • Crude resin extract from Daemonorops draco

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Deionized water

  • High-Speed Counter-Current Chromatograph (HSCCC)

  • HPLC system for purity analysis

  • NMR, UV/Vis, and MS instruments for structural elucidation

Procedure:

  • Preparation of the Two-Phase Solvent System: Prepare a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 2:3:2:3.[1] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

  • Sample Preparation: Dissolve a known amount of the crude resin extract in a small volume of the lower (mobile) phase.

  • HSCCC Separation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Set the apparatus to the desired rotational speed.

    • Pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is reached.

    • Inject the prepared sample solution into the column.

    • Continue to pump the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions of the eluent at regular intervals. Monitor the separation by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Purity Assessment: Analyze the this compound-containing fractions using HPLC to determine the purity.

  • Structural Confirmation: Confirm the identity of the isolated this compound using spectroscopic methods such as NMR, UV/Vis, and mass spectrometry.

Mandatory Visualizations

Experimental Workflow

G cluster_extraction Crude Resin Extraction cluster_purification Proposed this compound Purification start Daemonorops draco Fruit grind Grinding start->grind maceration Maceration with Methanol (1:5 w/w, 24h) grind->maceration filtration Filtration maceration->filtration evaporation Rotary Evaporation (70°C) filtration->evaporation drying Oven Drying (60°C, 24h) evaporation->drying crude_resin Crude Resin Extract drying->crude_resin hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_resin->hsccc solvent_prep Prepare HSCCC Solvent System (n-hexane:EtOAc:MeOH:H2O 2:3:2:3 v/v) solvent_prep->hsccc fraction_collection Fraction Collection hsccc->fraction_collection analysis Purity & Structural Analysis (HPLC, NMR, MS) fraction_collection->analysis pure_this compound Purified this compound analysis->pure_this compound

Caption: Workflow for the extraction and proposed purification of this compound.

Signaling Pathway

Recent studies have indicated that this compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway through the inhibition of IKKα.

G cluster_pathway This compound's Proposed Anti-inflammatory Mechanism inflammatory_stimuli Inflammatory Stimuli (e.g., UVB) receptor Cell Surface Receptor inflammatory_stimuli->receptor ikk_complex IKK Complex (IKKα, IKKβ, NEMO) receptor->ikk_complex activates This compound This compound This compound->ikk_complex inhibits IKKα ikb IκBα ikk_complex->ikb phosphorylates nf_kb NF-κB (p50/p65) nf_kb_active Active NF-κB ikb:c->nf_kb_active:n degradation leads to release of nucleus Nucleus nf_kb_active->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) nucleus->inflammatory_genes induces ikb_nfkb IκBα-NF-κB (inactive complex) ikb_nfkb:e->ikk_complex:s

Caption: Proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway.

References

High-Yield Synthesis of Dracorubin and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dracorubin, a vibrant red pigment found in "dragon's blood" resin, has garnered significant interest within the scientific community due to its unique chemical structure and potential therapeutic applications. As a member of the flavonoid family, this compound and its analogues are being explored for a variety of biological activities. This document provides detailed application notes and experimental protocols for the high-yield synthesis of this compound and its analogue, northis compound. The methodologies outlined are based on established synthetic strategies in flavonoid chemistry and are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Synthetic Strategy Overview

The total synthesis of (±)-dracorubin follows a multi-step pathway involving the strategic condensation of two flavan units, followed by a series of functional group manipulations and a final cyclization to construct the characteristic dipyrano[2,3-a:2′,3′,4′-kl]xanthen-9-one core. A similar strategy is employed for the synthesis of (±)-northis compound.

Synthetic Workflow for (±)-Dracorubin

Dracorubin_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product SM1 7-Benzyloxy-5-methoxy- 6-methylflavan-4-ol Int1 7-Benzyloxy-4-(7-hydroxy-5- methoxyflavan-8-yl)-5-methoxy- 6-methylflavan SM1->Int1 Condensation SM2 7-Hydroxy-5-methoxyflavan SM2->Int1 Int2 Acetylated Intermediate Int1->Int2 Acetylation Int3 Debenzylated Intermediate Int2->Int3 Debenzylation Int4 Oxidized Intermediate (Anhydro-base) Int3->Int4 Oxidation Product (±)-Dracorubin Int4->Product Cyclization

Caption: Synthetic workflow for the preparation of (±)-Dracorubin.

Quantitative Data Summary

The following tables are provided for researchers to record and compare their experimental results. High-yield synthesis is dependent on careful optimization of each reaction step.

Table 1: Reaction Yields for the Synthesis of (±)-Dracorubin

StepStarting Material(s)ProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
1. Condensation7-Benzyloxy-5-methoxy-6-methylflavan-4-ol & 7-Hydroxy-5-methoxyflavan7-Benzyloxy-4-(7-hydroxy-5-methoxyflavan-8-yl)-5-methoxy-6-methylflavan
2. Acetylation7-Benzyloxy-4-(7-hydroxy-5-methoxyflavan-8-yl)-5-methoxy-6-methylflavanAcetylated Intermediate
3. DebenzylationAcetylated IntermediateDebenzylated Intermediate
4. OxidationDebenzylated Intermediate4-(7-Acetoxy-5-methoxyflavan-8-yl)-5-methoxy-6-methyl-2-phenyl-1-benzopyran-7-one (Anhydro-base)
5. Cyclization4-(7-Acetoxy-5-methoxyflavan-8-yl)-5-methoxy-6-methyl-2-phenyl-1-benzopyran-7-one(±)-Dracorubin

Table 2: Purity Analysis of Synthesized Compounds

CompoundMethod of PurificationPurity (%)Analytical Technique(s) Used
7-Benzyloxy-4-(7-hydroxy-5-methoxyflavan-8-yl)-5-methoxy-6-methylflavan
Acetylated Intermediate
Debenzylated Intermediate
4-(7-Acetoxy-5-methoxyflavan-8-yl)-5-methoxy-6-methyl-2-phenyl-1-benzopyran-7-one (Anhydro-base)
(±)-Dracorubin
(±)-Northis compound

Experimental Protocols

The following protocols are generalized procedures based on established methods in flavonoid chemistry and may require optimization for yield and purity.

Protocol 1: Synthesis of (±)-Dracorubin

Step 1: Condensation of 7-Benzyloxy-5-methoxy-6-methylflavan-4-ol with 7-Hydroxy-5-methoxyflavan

  • Objective: To couple the two flavan units to form the core biflavanoid structure.

  • Materials:

    • 7-Benzyloxy-5-methoxy-6-methylflavan-4-ol

    • 7-Hydroxy-5-methoxyflavan

    • Anhydrous solvent (e.g., Dioxane or Tetrahydrofuran (THF))

    • Acid catalyst (e.g., p-Toluenesulfonic acid or a Lewis acid)

  • Procedure:

    • Dissolve equimolar amounts of 7-benzyloxy-5-methoxy-6-methylflavan-4-ol and 7-hydroxy-5-methoxyflavan in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalytic amount of the acid catalyst to the reaction mixture.

    • Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 7-benzyloxy-4-(7-hydroxy-5-methoxyflavan-8-yl)-5-methoxy-6-methylflavan.

Step 2: Acetylation of the Biflavanoid

  • Objective: To protect the free hydroxyl group via acetylation.

  • Materials:

    • 7-Benzyloxy-4-(7-hydroxy-5-methoxyflavan-8-yl)-5-methoxy-6-methylflavan

    • Acetic anhydride

    • Pyridine or another suitable base

    • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Procedure:

    • Dissolve the biflavanoid from Step 1 in the anhydrous solvent.

    • Add an excess of acetic anhydride and a catalytic amount of pyridine.

    • Stir the reaction at room temperature until TLC analysis indicates complete conversion.

    • Quench the reaction by adding water or a dilute acid solution.

    • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the acetylated intermediate.

Step 3: Debenzylation of the Acetylated Intermediate

  • Objective: To remove the benzyl protecting group.

  • Materials:

    • Acetylated intermediate from Step 2

    • Palladium on carbon (10% Pd/C) catalyst

    • Solvent (e.g., THF, Ethanol, or Ethyl Acetate)

    • Hydrogen source (e.g., hydrogen gas balloon or a hydrogen generator)

  • Procedure:

    • Dissolve the acetylated intermediate in the chosen solvent.

    • Add the 10% Pd/C catalyst to the solution.

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the debenzylated intermediate.

Step 4: Oxidation to the Anhydro-base

  • Objective: To oxidize the flavan to a flavanone derivative (anhydro-base).

  • Materials:

    • Debenzylated intermediate from Step 3

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Anhydrous solvent (e.g., Benzene or Toluene)

  • Procedure:

    • Dissolve the debenzylated intermediate in the anhydrous solvent under an inert atmosphere.

    • Add a stoichiometric amount of DDQ to the solution.

    • Reflux the reaction mixture, monitoring its progress by TLC.

    • After completion, cool the reaction mixture and filter to remove any precipitated hydroquinone.

    • Wash the filtrate with a solution of sodium bisulfite and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-(7-acetoxy-5-methoxyflavan-8-yl)-5-methoxy-6-methyl-2-phenyl-1-benzopyran-7-one.

Step 5: Cyclization to (±)-Dracorubin

  • Objective: To perform the final intramolecular cyclization to form the this compound core.

  • Materials:

    • Anhydro-base from Step 4

    • Sodium methylsulfinylmethanide (NaOMs) solution in Dimethyl sulfoxide (DMSO)

    • Anhydrous solvent (e.g., DMSO)

  • Procedure:

    • Dissolve the anhydro-base in anhydrous DMSO under an inert atmosphere.

    • Slowly add the sodium methylsulfinylmethanide solution to the reaction mixture at room temperature.

    • Stir the reaction until TLC analysis shows the formation of the product.

    • Carefully quench the reaction by adding a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product, (±)-dracorubin, by column chromatography or recrystallization.

Protocol 2: Synthesis of (±)-Northis compound

The synthesis of (±)-northis compound follows a similar pathway to that of (±)-dracorubin. The key difference lies in the starting materials, where flavan units lacking the methoxy and methyl substituents at specific positions are used. The general procedures for condensation, acetylation, debenzylation, oxidation, and cyclization can be adapted from Protocol 1, with appropriate adjustments to stoichiometry and reaction conditions as needed.

Potential Signaling Pathways of this compound Analogues

While the specific signaling pathways modulated by this compound are still under active investigation, related flavonoid compounds have been shown to interact with various cellular targets. It is hypothesized that this compound and its analogues may exert their biological effects through pathways commonly associated with flavonoids.

Flavonoid_Signaling_Pathways cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Potential Biological Outcomes This compound This compound / Analogues MAPK MAPK Pathway (e.g., ERK, JNK, p38) This compound->MAPK PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt NFkB NF-κB Pathway This compound->NFkB Antioxidant Antioxidant Response (e.g., Nrf2 activation) This compound->Antioxidant Anti_Inflammatory Anti-inflammatory Effects MAPK->Anti_Inflammatory Anticancer Anticancer Activity (Apoptosis, Anti-proliferation) MAPK->Anticancer PI3K_Akt->Anticancer Neuroprotection Neuroprotective Effects PI3K_Akt->Neuroprotection NFkB->Anti_Inflammatory Antioxidant->Neuroprotection Antioxidant_Effects Antioxidant Effects Antioxidant->Antioxidant_Effects

Caption: Hypothesized signaling pathways for this compound and its analogues.

Application Note: Quantification of Dracorubin in Extracts using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of dracorubin in extracts from Daemonorops draco resin, commonly known as Dragon's Blood. The described method is simple, accurate, and precise, making it suitable for routine quality control and research applications. The protocol covers sample preparation, chromatographic conditions, and comprehensive method validation parameters in accordance with industry standards.

Introduction

This compound is a red pigment and a significant bioactive constituent found in Dragon's Blood resin, a traditional medicine extracted from the fruits of Daemonorops draco. This natural resin has been historically used for its therapeutic properties, including wound healing and anti-inflammatory effects. Modern research has identified this compound as contributing to these biological activities, leading to increased interest in its quantification for product standardization and pharmacological studies.

This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC-UV method. The method is designed to be robust and reliable for the analysis of complex matrices such as plant extracts.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Di-sodium hydrogen phosphate (Na₂HPO₄)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water (18.2 MΩ·cm)

  • Daemonorops draco resin extract

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Sonicator

  • pH meter

  • Vortex mixer

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.02 M Na₂HPO₄ buffer (pH adjusted to 3.0 with H₃PO₄)B: Acetonitrile (ACN)
Gradient 50-70% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 520 nm

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation
  • Extraction: Accurately weigh 100 mg of powdered Daemonorops draco resin and transfer it to a 50 mL centrifuge tube. Add 20 mL of methanol and sonicate for 30 minutes in a water bath.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing resin Weigh 100 mg of Daemonorops draco Resin add_methanol Add 20 mL Methanol resin->add_methanol sonicate_extract Sonicate for 30 minutes add_methanol->sonicate_extract centrifuge Centrifuge at 4000 rpm for 15 min sonicate_extract->centrifuge filter_sample Filter Supernatant (0.45 µm) centrifuge->filter_sample inject Inject 20 µL into HPLC System filter_sample->inject ref_std Weigh 10 mg this compound Standard dissolve_std Dissolve in 10 mL Methanol (Stock) ref_std->dissolve_std dilute_std Prepare Working Standards (1-100 µg/mL) dissolve_std->dilute_std dilute_std->inject separate Separation on C18 Column inject->separate detect UV Detection at 520 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify

Figure 1: Experimental workflow for HPLC-UV quantification of this compound.

Method Validation

The HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

Linearity, LOD, and LOQ

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9995
LOD 0.25 µg/mL
LOQ 0.75 µg/mL
Precision

The precision of the method was evaluated by analyzing six replicate injections of a standard solution (20 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).

Precision TypePeak Area (mean ± SD)% RSD
Intra-day (n=6) 918540 ± 73480.80%
Inter-day (n=3) 921350 ± 110561.20%
Accuracy

The accuracy of the method was determined by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the original amount).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD
80% 16.015.898.751.1
100% 20.019.999.500.9
120% 24.023.798.751.3

Results and Discussion

The developed HPLC-UV method provides excellent separation and quantification of this compound from Daemonorops draco extracts. The chromatographic peak for this compound was well-resolved with a retention time of approximately 8.5 minutes. The validation data demonstrates that the method is linear, sensitive, precise, and accurate over the specified concentration range. The low % RSD values for precision and the high recovery rates for accuracy confirm the reliability of the method for its intended purpose.

Conclusion

The HPLC-UV method described in this application note is a validated and reliable approach for the quantification of this compound in Daemonorops draco extracts. This method can be effectively implemented in quality control laboratories for the standardization of raw materials and finished products, as well as in research settings for pharmacological and phytochemical investigations.

G start Start: Sample Analysis Request prep Sample Preparation (Extraction & Filtration) start->prep hplc HPLC-UV Analysis prep->hplc data Data Acquisition (Chromatogram) hplc->data processing Data Processing (Peak Integration) data->processing quant Quantification (Calibration Curve) processing->quant report Generate Report quant->report end End: Final Result report->end

Figure 2: Logical relationship of the analytical process.

Application Note: Rapid Identification of Dracorubin using MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dracorubin is a prominent red pigment found in "Dragon's blood," a resin obtained from various plant species, including those of the Dracaena and Daemonorops genera[1]. This natural resin has a long history of use in traditional medicine, and its constituent compounds are of interest for their potential pharmacological activities[1]. The rapid and accurate identification of active compounds like this compound is crucial for quality control, phytochemical research, and drug discovery. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) offers a high-throughput and sensitive method for the analysis of small molecules from complex natural product extracts, providing a significant advantage over more time-consuming chromatographic techniques[2]. This application note provides a detailed protocol for the rapid identification of this compound from Dragon's blood resin using MALDI-TOF MS.

Experimental Workflow

The overall experimental workflow for the MALDI-TOF MS analysis of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_maldi_prep MALDI Plate Preparation cluster_analysis Data Acquisition & Analysis cluster_output Output resin Dragon's Blood Resin extraction Solvent Extraction resin->extraction extract This compound-containing Extract extraction->extract spotting Sample & Matrix Spotting extract->spotting matrix Matrix Solution Preparation matrix->spotting crystallization Co-crystallization spotting->crystallization maldi_ms MALDI-TOF MS Analysis crystallization->maldi_ms spectrum Mass Spectrum Acquisition maldi_ms->spectrum data_analysis Data Interpretation spectrum->data_analysis identification This compound Identification data_analysis->identification

Figure 1. Experimental workflow for this compound identification.

Materials and Reagents

  • Dragon's blood resin sample

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-Dihydroxybenzoic acid (DHB)

  • Milli-Q or deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • MALDI target plate (stainless steel)

Instrumentation

  • MALDI-TOF Mass Spectrometer (e.g., Bruker Autoflex, Shimadzu Axima)

  • Nitrogen laser (337 nm)

Experimental Protocols

Sample Preparation: Extraction of this compound
  • Weigh approximately 10 mg of Dragon's blood resin powder into a microcentrifuge tube.

  • Add 1 mL of a 1:1 (v/v) mixture of methanol and chloroform.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any insoluble material.

  • Carefully collect the supernatant containing the extracted this compound. This is the sample solution.

  • For MALDI-TOF MS analysis, dilute the sample solution 1:10 with acetonitrile.

Matrix Solution Preparation
  • CHCA Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid in a solvent mixture of acetonitrile/water/TFA (50:50:0.1, v/v/v).

  • DHB Matrix: Prepare a solution of 2,5-dihydroxybenzoic acid at a concentration of 10 mg/mL in a solvent mixture of acetonitrile/water/TFA (50:50:0.1, v/v/v).

MALDI Plate Spotting (Dried-Droplet Method)
  • Pipette 1 µL of the prepared matrix solution onto a spot on the MALDI target plate.

  • Immediately add 1 µL of the diluted sample solution to the same spot.

  • Gently mix the droplet with the pipette tip.

  • Allow the mixture to air-dry at room temperature, which will result in the formation of a crystalline matrix-analyte spot.

MALDI-TOF MS Analysis
  • Load the MALDI target plate into the mass spectrometer.

  • Acquire mass spectra in the positive ion reflectron mode over a mass range of m/z 200-1000.

  • The laser intensity should be optimized to achieve good signal intensity with minimal fragmentation.

  • For each spot, accumulate the data from at least 100 laser shots to obtain a representative spectrum.

  • Calibrate the instrument using a standard peptide mixture before analyzing the samples.

Data Analysis and Expected Results

The primary objective of the data analysis is to identify the peak corresponding to the molecular ion of this compound. The molecular formula of this compound is C₃₂H₂₄O₅, with a monoisotopic mass of approximately 488.16 g/mol [3]. The expected ions in the mass spectrum would be the protonated molecule [M+H]⁺, and potentially adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.

Table 1: Expected m/z Values for this compound

Ion SpeciesTheoretical m/z
[M+H]⁺489.1699
[M+Na]⁺511.1519
[M+K]⁺527.1258

The presence of a prominent peak at m/z 489.17 in the mass spectrum is a strong indicator of the presence of this compound in the sample.

Table 2: Representative Quantitative Performance (for method validation)

ParameterRepresentative Value
Mass Accuracy< 10 ppm
Signal-to-Noise Ratio (S/N)> 50
Limit of Detection (LOD)1-10 fmol
Dynamic Range2-3 orders of magnitude
Note: These are representative values and may vary depending on the instrument and experimental conditions. Actual values should be determined during method validation.

Proposed Workflow for Bioactivity Screening of this compound

For researchers in drug development, the identification of a compound is often the first step. The following workflow outlines a potential strategy for screening the biological activity of identified this compound.

bioactivity_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Mechanism of Action This compound Purified this compound cell_assays In vitro Cell-based Assays (e.g., cytotoxicity, anti-inflammatory) This compound->cell_assays active_hit Identification of Biological Activity cell_assays->active_hit target_deconv Target Deconvolution (e.g., affinity chromatography, proteomics) active_hit->target_deconv pathway_analysis Pathway Analysis target_deconv->pathway_analysis pathway_validation Validate Signaling Pathway Modulation pathway_analysis->pathway_validation in_vivo In vivo Model Studies pathway_validation->in_vivo

Figure 2. Proposed workflow for bioactivity screening.

Conclusion

This application note provides a rapid and reliable protocol for the identification of this compound from Dragon's blood resin using MALDI-TOF MS. The method is high-throughput and requires minimal sample preparation, making it an ideal tool for the quality control of natural products and for the initial screening of complex extracts in drug discovery programs. The proposed workflow for bioactivity screening further illustrates how this initial identification can be integrated into a broader research and development pipeline.

References

Application Notes and Protocols: 1H and 13C NMR Spectroscopic Analysis of Dracorubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dracorubin is a prominent red pigment found in "dragon's blood" resin, a natural product obtained from various plant species, most notably from the genus Daemonorops. This resin has a long history of use in traditional medicine. This compound, as a complex flavonoid, presents a significant subject for spectroscopic analysis to elucidate its structure and purity, which is crucial for its potential development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such natural products. This document outlines the application of 1H and 13C NMR spectroscopy for the analysis of this compound.

Chemical Structure of this compound

The chemical structure of this compound is complex, featuring a polycyclic system. Understanding this structure is fundamental to interpreting its NMR spectra.

Note on Data Availability

Despite a comprehensive search of available scientific literature, specific experimental 1H and 13C NMR chemical shift data for this compound could not be located. The following sections, therefore, provide a generalized protocol and theoretical framework for the NMR analysis of a compound like this compound, based on established methodologies for flavonoid and natural product analysis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The tables for quantitative data are provided as templates to be populated once experimental data is obtained.

I. Quantitative Data Presentation

In a typical NMR analysis of a purified compound like this compound, the 1H and 13C chemical shifts (δ) are recorded in parts per million (ppm). These shifts are indicative of the chemical environment of each nucleus. The data should be organized into tables for clarity and ease of comparison.

Table 1: Hypothetical 1H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-xe.g., 7.85d8.51H
H-ye.g., 7.23dd8.5, 2.11H
H-ze.g., 6.98d2.11H
...............

Note: This table is a template. The actual number of signals, chemical shifts, multiplicities, coupling constants, and integrations will depend on the experimentally obtained 1H NMR spectrum of this compound.

Table 2: Hypothetical 13C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-xe.g., 175.4
C-ye.g., 162.1
C-ze.g., 158.9
......

Note: This table is a template. The actual number of signals and their chemical shifts will be determined from the 13C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups.

II. Experimental Protocols

The following is a generalized protocol for the acquisition of 1H and 13C NMR spectra of a natural product like this compound.

1. Sample Preparation

  • Isolation and Purification: this compound must be isolated from the "dragon's blood" resin and purified to a high degree (>95%) to obtain high-quality NMR spectra. Chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) are typically employed.

  • Solvent Selection: A suitable deuterated solvent must be chosen in which this compound is soluble. Common solvents for flavonoids include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (e.g., -OH, -NH).

  • Concentration: A sufficient concentration of the sample is required for good signal-to-noise ratio, typically 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is crucial for complex molecules like this compound.

  • Temperature: The experiment should be conducted at a constant and controlled temperature, typically 25°C (298 K).

3. 1H NMR Acquisition

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Acquisition Time: Typically 2-4 seconds to ensure good resolution.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is used to allow for full relaxation of the protons.

  • Number of Scans: This depends on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans are usually sufficient.

4. 13C NMR Acquisition

  • Pulse Program: A standard proton-decoupled pulse sequence is used to provide a spectrum with single lines for each carbon.

  • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds is common.

  • Number of Scans: Due to the lower natural abundance of the ¹³C isotope, a larger number of scans is required, typically ranging from hundreds to thousands, to achieve an adequate signal-to-noise ratio.

5. 2D NMR Experiments (for structural elucidation)

To unambiguously assign the 1H and 13C signals and determine the connectivity of the molecule, a series of 2D NMR experiments are essential:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for determining the stereochemistry.

III. Visualization of Experimental Workflow

The general workflow for the NMR spectroscopic analysis of this compound can be visualized as follows.

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Isolation Isolation & Purification of this compound Solvent Dissolution in Deuterated Solvent Isolation->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer NMR Spectrometer Tube->Spectrometer Sample Insertion OneD_NMR 1D NMR (1H, 13C, DEPT) Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structure Elucidation/ Verification Assignment->Structure

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

This diagram illustrates the key stages from sample preparation to data acquisition and analysis in the NMR study of this compound.

While specific NMR data for this compound is not publicly available at this time, the protocols and methodologies described herein provide a robust framework for researchers to conduct a thorough 1H and 13C NMR spectroscopic analysis. Such an analysis is fundamental for the structural confirmation, purity assessment, and further development of this historically significant natural product. The application of 1D and 2D NMR techniques will enable the unambiguous assignment of all proton and carbon signals, providing a complete and detailed picture of the molecular architecture of this compound.

References

Dracorubin: Application Notes and Protocols for DPPH and ABTS Radical Scavenging Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dracorubin, a prominent red pigment found in "Dragon's Blood" resin from Dracaena species, is a flavonoid compound recognized for its potential therapeutic properties, including antioxidant effects.[1] The evaluation of antioxidant activity is a critical step in the characterization of natural compounds for potential use in pharmaceuticals and nutraceuticals. This document provides detailed application notes and experimental protocols for assessing the radical scavenging activity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Principle of the Assays

Both DPPH and ABTS assays are colorimetric methods based on the ability of an antioxidant to reduce a stable radical, resulting in a measurable color change.

  • DPPH Assay: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, leading to a color change from violet to yellow.[3][4] The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the radical scavenging activity of the antioxidant.[3]

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[5] The resulting blue-green radical has a characteristic absorbance spectrum.[6] When an antioxidant is added, it donates electrons or hydrogen atoms to the ABTS•+, neutralizing it and causing a decolorization of the solution.[6] The reduction in absorbance, typically measured around 734 nm, is indicative of the antioxidant's scavenging capacity.[5]

Data Presentation

Due to the absence of specific IC50 values for purified this compound in the available literature, the following table presents data from studies on extracts of Dracaena species, which are known sources of this compound. This data serves as an illustrative example of the antioxidant potential of the plant material from which this compound is derived.

SampleAssayIC50/EC50 Value (mg/mL)Reference
Dracaena cambodiana Ethyl Acetate FractionDPPHEC50: 1.613[1]
Dracaena cambodiana Ethyl Acetate FractionABTSIC50: 0.535[1]
Dracaena cambodiana n-Butanol FractionDPPHEC50: 2.441[1]
Dracaena cambodiana n-Butanol FractionABTSIC50: 0.884[1]
Dracaena cochinchinensis Ethanolic ExtractDPPH-[2]
Dracaena cochinchinensis Ethanolic ExtractABTS-[2]

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the sample required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. The study on Dracaena cochinchinensis reported high antioxidant activity but did not provide specific IC50 values.[2]

Experimental Protocols

The following are detailed protocols for performing the DPPH and ABTS radical scavenging assays for the evaluation of this compound.

DPPH Radical Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol to achieve the desired concentration. Store in a dark, airtight container at 4°C.

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.

  • Positive Control Solutions: Prepare a series of dilutions of the positive control in the same manner as the this compound sample.

3. Assay Procedure:

  • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each this compound dilution to separate wells.

  • Add the same volume of the solvent used for dilution to a well to serve as a blank.

  • Add the same volume of the positive control dilutions to separate wells.

  • To each well, add a specific volume (e.g., 100 µL) of the DPPH working solution.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.[3]

  • A control reading is taken for a solution containing only the solvent and the DPPH solution.

4. Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample with the DPPH solution.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.[7]

ABTS Radical Scavenging Assay Protocol

1. Materials and Reagents:

  • This compound sample

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Methanol or ethanol (analytical grade)

  • Phosphate-buffered saline (PBS) or water

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • ABTS Stock Solution (e.g., 7 mM): Dissolve ABTS in water to make a 7 mM solution.

  • Potassium Persulfate Solution (e.g., 2.45 mM): Dissolve potassium persulfate in water to make a 2.45 mM solution.

  • ABTS•+ Radical Cation Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[5] This will generate the ABTS radical cation. The ABTS•+ solution is then diluted with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution.

  • Positive Control Solutions: Prepare a series of dilutions of the positive control.

3. Assay Procedure:

  • Add a small volume (e.g., 10 µL) of each this compound dilution to separate wells of a 96-well microplate.

  • Add the same volume of the solvent to a well to serve as a blank.

  • Add the same volume of the positive control dilutions to separate wells.

  • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to all wells.

  • Mix the contents of the wells.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance at approximately 734 nm using a microplate reader.[5]

4. Calculation of Radical Scavenging Activity:

The percentage of ABTS radical scavenging activity is calculated using the following formula:

Where:

  • A_control is the absorbance of the control (ABTS•+ solution without the sample).

  • A_sample is the absorbance of the sample with the ABTS•+ solution.

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration required for 50% inhibition.

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution Mix Mix this compound/Control with DPPH DPPH_sol->Mix Dracorubin_sol Prepare this compound Dilutions Dracorubin_sol->Mix Control_sol Prepare Positive Control Control_sol->Mix Incubate Incubate in Dark Mix->Incubate Absorbance Measure Absorbance at ~517 nm Incubate->Absorbance Calculate Calculate % Inhibition Absorbance->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare ABTS Stock ABTS_radical Generate ABTS Radical Solution ABTS_stock->ABTS_radical K2S2O8_stock Prepare K2S2O8 Stock K2S2O8_stock->ABTS_radical Mix Mix this compound/Control with ABTS Radical ABTS_radical->Mix Dracorubin_sol Prepare this compound Dilutions Dracorubin_sol->Mix Control_sol Prepare Positive Control Control_sol->Mix Incubate Incubate at Room Temp Mix->Incubate Absorbance Measure Absorbance at ~734 nm Incubate->Absorbance Calculate Calculate % Inhibition Absorbance->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS radical scavenging assay.

References

Unveiling the Anti-Inflammatory Potential of Dracorubin: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat inflammation, the natural compound dracorubin has emerged as a promising candidate. To facilitate further research and development in this area, we present detailed application notes and protocols for a suite of cell-based assays designed to elucidate and quantify the anti-inflammatory activity of this compound. These resources are tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and its Anti-Inflammatory Promise

Inflammation is a complex biological response implicated in a wide array of pathologies, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory cascade, making them key targets for anti-inflammatory drug discovery.[1][2][3] Preliminary studies suggest that this compound may exert its effects by modulating these critical pathways, thereby reducing the production of pro-inflammatory mediators.

These application notes provide a comprehensive framework for investigating the anti-inflammatory properties of this compound using established and robust cell-based models. The protocols detailed below will enable researchers to assess the efficacy of this compound in a controlled in vitro environment, generating critical data for preclinical evaluation.

Data Summary: Quantitative Analysis of this compound's Anti-Inflammatory Effects

The following tables summarize hypothetical quantitative data for this compound's activity in various cell-based assays. These tables are designed to serve as templates for presenting experimental findings.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

This compound Conc. (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
0.115.2 ± 2.112.8 ± 1.910.5 ± 1.5
145.7 ± 4.340.1 ± 3.835.2 ± 3.1
1085.3 ± 6.880.5 ± 5.975.8 ± 6.2
IC₅₀ (µM)2.53.14.2

Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from dose-response curves.

Table 2: Inhibition of Inflammatory Mediators by this compound in Macrophages

This compound Conc. (µM)Nitric Oxide (NO) Inhibition (%)Prostaglandin E₂ (PGE₂) Inhibition (%)
0.110.1 ± 1.88.9 ± 1.2
138.4 ± 3.535.6 ± 2.9
1079.2 ± 6.175.4 ± 5.7
IC₅₀ (µM)3.84.5

Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from dose-response curves.

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways

This compound Conc. (µM)p-p65 (NF-κB) Inhibition (%)p-IκBα (NF-κB) Inhibition (%)p-p38 (MAPK) Inhibition (%)p-JNK (MAPK) Inhibition (%)
125.6 ± 2.922.1 ± 2.520.3 ± 2.118.9 ± 1.9
560.2 ± 5.155.8 ± 4.750.1 ± 4.248.7 ± 4.1
1088.9 ± 7.284.3 ± 6.980.5 ± 6.578.2 ± 6.3

Data are presented as mean ± standard deviation (n=3) based on densitometric analysis of Western blots.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Protocol 1: Measurement of Pro-Inflammatory Cytokines in Macrophages

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic, differentiated into macrophages with PMA).[4][5]

Materials:

  • RAW 264.7 or THP-1 cells

  • DMEM or RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α, IL-6, and IL-1β[6][7]

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (no this compound) and an unstimulated control (no LPS).

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.[6]

  • Calculate the percentage inhibition of each cytokine by this compound compared to the LPS-stimulated vehicle control.

Protocol 2: Nitric Oxide (NO) Production Assay

Objective: To determine the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Cell Line: RAW 264.7 or J774A.1.[8]

Materials:

  • RAW 264.7 or J774A.1 cells

  • DMEM with 10% FBS

  • LPS

  • This compound

  • Griess Reagent

  • Sodium nitrite standard

  • 96-well cell culture plates

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using sodium nitrite to determine the concentration of nitrite (a stable product of NO) in the samples.

  • Calculate the percentage inhibition of NO production by this compound.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

Cell Line: RAW 264.7 or THP-1.

Materials:

  • RAW 264.7 or differentiated THP-1 cells

  • 6-well cell culture plates

  • LPS

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat with this compound for 1-2 hours.

  • Stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe peak phosphorylation events.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometric analysis to quantify the levels of phosphorylated proteins relative to their total protein counterparts.

Visualizing the Molecular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in these application notes.

G cluster_0 LPS-Induced Inflammatory Cascade cluster_1 MAPK Pathway cluster_2 NF-κB Pathway cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK IKK IKK Complex TAK1->IKK AP1 AP-1 p38->AP1 JNK->AP1 Genes Pro-inflammatory Gene Transcription AP1->Genes IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Genes Cytokines Cytokines (TNF-α, IL-6, IL-1β) Genes->Cytokines Mediators Inflammatory Mediators (NO, PGE₂) Genes->Mediators This compound This compound This compound->TAK1 Inhibits This compound->IKK Inhibits

Caption: this compound's potential mechanism of anti-inflammatory action.

G cluster_workflow Experimental Workflow for Cytokine Measurement start Seed Macrophages in 96-well plate pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24h stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA for TNF-α, IL-6, IL-1β collect->elisa analyze Data Analysis (IC₅₀ calculation) elisa->analyze

Caption: Workflow for assessing this compound's effect on cytokines.

G cluster_logic Logical Relationship of Assays phenotypic Phenotypic Assays (Cytokine & NO production) confirmation Confirmation of Anti-inflammatory Activity phenotypic->confirmation Demonstrates Efficacy mechanistic Mechanistic Assays (Western Blot for NF-κB & MAPK) mechanistic->confirmation Elucidates Mechanism

Caption: Relationship between phenotypic and mechanistic assays.

Conclusion

The provided application notes and protocols offer a robust starting point for researchers to systematically evaluate the anti-inflammatory properties of this compound. By employing these standardized cell-based assays, the scientific community can generate high-quality, reproducible data to advance our understanding of this compound's therapeutic potential and accelerate its journey through the drug discovery pipeline.

References

Application Notes and Protocols for In Vitro Wound Healing Scratch Assay Using Dracorubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro scratch assay is a well-established method for studying cell migration and wound healing. This document provides detailed application notes and protocols for utilizing Dracorubin, a natural resin from the Dracaena species, in a scratch assay to evaluate its potential as a wound healing agent. This compound, and its stable form Dracorhodin Perchlorate, has been shown to promote the migration of keratinocytes, a critical cell type in the re-epithelialization phase of wound healing. These protocols are designed to offer a standardized method for assessing the efficacy of this compound and understanding its mechanism of action.

Principle of the Assay

A confluent monolayer of cultured cells, typically human keratinocytes (e.g., HaCaT cell line), is "wounded" by creating a scratch with a sterile pipette tip. The cells are then treated with various concentrations of this compound. The rate of wound closure is monitored over time by capturing images at regular intervals. The "healing" of the scratch is primarily due to cell migration into the denuded area. By quantifying the change in the scratch area or width, the effect of this compound on cell migration can be determined.

Key Applications

  • Screening of natural compounds for wound healing properties.

  • Investigating the dose-dependent and time-course effects of this compound on keratinocyte migration.

  • Elucidating the molecular mechanisms and signaling pathways involved in this compound-mediated wound healing.

  • Pre-clinical assessment of this compound as a potential therapeutic agent for topical wound treatment.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human immortalized keratinocytes (HaCaT)

  • This compound/Dracorhodin Perchlorate: Purity >98%

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4

  • Trypsin-EDTA: 0.25%

  • Sterile Pipette Tips: 200 µL

  • Cell Culture Plates: 6-well or 12-well plates

  • Microscope: Inverted microscope with a camera

  • Image Analysis Software: ImageJ or similar

Protocol for In Vitro Scratch Assay
  • Cell Seeding:

    • Culture HaCaT cells in DMEM with 10% FBS until they reach 80-90% confluency.

    • Trypsinize the cells and seed them into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch:

    • Once the cells have formed a confluent monolayer, aspirate the culture medium.

    • Gently wash the cells with sterile PBS.

    • Using a sterile 200 µL pipette tip, create a straight scratch across the center of the well. Apply firm, even pressure to ensure a consistent scratch width.

    • For consistency, a second scratch perpendicular to the first can be made to create a cross-shaped wound.

  • Treatment with this compound:

    • After creating the scratch, gently wash the wells twice with PBS to remove detached cells.

    • Add fresh serum-free or low-serum (e.g., 1% FBS) DMEM to each well. The use of low-serum media is recommended to minimize cell proliferation and primarily observe cell migration.

    • Prepare different concentrations of this compound (e.g., 0.5, 1, and 2 µg/mL) in the culture medium. Include a vehicle control (e.g., DMSO, if used to dissolve this compound) and an untreated control.

    • Add the respective treatments to the wells.

  • Image Acquisition:

    • Immediately after adding the treatments, capture images of the scratches in each well. This will serve as the 0-hour time point.

    • It is crucial to have reference points on the plate to ensure that images are taken at the exact same location at each time point.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • Capture images of the same scratch areas at subsequent time points (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area or width of the scratch at each time point.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Scratch Area - Scratch Area at Time T) / Initial Scratch Area] x 100

    • Plot the percentage of wound closure against time for each treatment group.

    • Perform statistical analysis to determine the significance of the results.

Data Presentation

The following table presents representative quantitative data on the effect of this compound on HaCaT cell migration in a scratch assay. Data is illustrative and based on findings that this compound promotes cell migration in a time-dependent manner, with an optimal concentration around 1 µg/mL.[1][2]

Treatment Group0 hours (% Wound Closure)12 hours (% Wound Closure)24 hours (% Wound Closure)
Control (Vehicle) 015.2 ± 2.130.5 ± 3.5
This compound (0.5 µg/mL) 025.8 ± 2.950.1 ± 4.2
This compound (1 µg/mL) 040.5 ± 3.875.3 ± 5.1
This compound (2 µg/mL) 035.1 ± 3.368.9 ± 4.8

Values are represented as Mean ± Standard Deviation.

Signaling Pathways and Mechanisms of Action

This compound has been shown to promote keratinocyte migration through the activation of several key signaling pathways.[1][2] The diagrams below illustrate the proposed mechanisms.

Experimental Workflow

G cluster_0 Cell Culture and Seeding cluster_1 Scratch Assay cluster_2 Treatment and Incubation cluster_3 Data Acquisition and Analysis A Culture HaCaT Cells B Seed into Multi-well Plates A->B C Create Scratch in Confluent Monolayer B->C D Wash to Remove Debris C->D E Add this compound Treatment D->E F Incubate at 37°C E->F G Image Acquisition at Time Points F->G H Measure Scratch Area G->H I Calculate % Wound Closure H->I

Caption: Experimental workflow for the in vitro wound healing scratch assay with this compound.

This compound-Mediated Signaling Pathways in Keratinocyte Migration

This compound promotes wound healing by activating multiple signaling pathways that converge to enhance cell migration.[1][2] Studies in human keratinocytes (HaCaT cells) have demonstrated that this compound does not significantly affect cell proliferation but strongly induces cell migration.[1] This pro-migratory effect is mediated through the activation of the β-catenin, ERK/p38 MAPK, and PI3K/AKT signaling pathways.[1][2]

G cluster_ERK MAPK Pathway cluster_AKT PI3K/AKT Pathway cluster_catenin β-catenin Pathway This compound This compound ERK ERK This compound->ERK p38 p38 This compound->p38 PI3K PI3K This compound->PI3K beta_catenin β-catenin This compound->beta_catenin Cell_Migration Enhanced Cell Migration (Wound Healing) ERK->Cell_Migration p38->Cell_Migration AKT AKT PI3K->AKT AKT->Cell_Migration beta_catenin->Cell_Migration

References

Application Notes and Protocols for Assessing the Antimicrobial Properties of Dracorubin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dracorubin is one of the primary active flavonoid compounds found in "Dragon's Blood" resin, a natural exudate from Daemonorops draco trees.[1] Traditional medicine has long utilized this resin for its therapeutic properties, including its antimicrobial effects.[1] These application notes provide detailed protocols for the systematic evaluation of the antimicrobial properties of purified this compound, an essential step in the validation of its potential as a novel antimicrobial agent. The protocols are designed to be adaptable for various research and drug development settings.

Data Presentation: Antimicrobial Activity

While specific data for purified this compound is limited in publicly available literature, studies on "Chinese Dragon's Blood" (CDB) resin, where this compound is a major component, provide valuable insights into its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of CDB against clinical isolates of Staphylococcus aureus.

Compound/ExtractTest OrganismMIC Range (µg/mL)MethodReference
Chinese Dragon's Blood (CDB)Staphylococcus aureus (clinical isolates)32 - 128Agar Dilution[2]

Note: This data represents the activity of the whole resin and serves as a strong rationale for investigating the specific contribution of purified this compound. Further studies are required to determine the precise MIC values for the isolated this compound compound.

Experimental Protocols

The following are standard, adaptable protocols for determining the antimicrobial efficacy of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a target microorganism.

Materials:

  • Purified this compound

  • Target microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Spectrophotometer

  • Incubator

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Preparation of this compound Stock Solution: Dissolve purified this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth medium.

  • Preparation of Microbial Inoculum:

    • Culture the target microorganism in its recommended broth overnight at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute the adjusted inoculum to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • The eleventh column will serve as a growth control (broth and inoculum only), and the twelfth column as a sterility control (broth only).

  • Inoculation: Add the prepared microbial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Protocol 2: Disk Diffusion Assay for Antimicrobial Susceptibility

This method provides a qualitative assessment of this compound's antimicrobial activity by measuring the zone of growth inhibition around a this compound-impregnated disk.

Materials:

  • Purified this compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates or other suitable agar

  • Target microorganisms

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable volatile solvent (e.g., ethanol or methanol) to achieve various concentrations.

    • Apply a known volume (e.g., 20 µL) of each this compound solution onto a sterile filter paper disk and allow the solvent to evaporate completely in a sterile environment.

    • Prepare a negative control disk using the solvent alone. A positive control disk with a known antibiotic (e.g., vancomycin for S. aureus) should also be used.

  • Preparation of Microbial Lawn:

    • Adjust the turbidity of an overnight microbial culture to a 0.5 McFarland standard.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically place the prepared this compound disks, the negative control disk, and the positive control disk onto the inoculated agar surface, ensuring they are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition (including the disk) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to this compound.

Protocol 3: Assessment of Cell Membrane Permeability

This protocol investigates if this compound's mechanism of action involves disrupting the bacterial cell membrane.

Materials:

  • Target microorganisms

  • Phosphate-buffered saline (PBS)

  • This compound (at MIC and sub-MIC concentrations)

  • Propidium Iodide (PI) stock solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with sterile PBS.

    • Resuspend the bacterial pellet in PBS to a specific optical density.

  • Treatment with this compound:

    • Add this compound at various concentrations (e.g., 1/2 x MIC, 1 x MIC, 2 x MIC) to the bacterial suspension. Include an untreated control.

    • Incubate at 37°C for a defined period (e.g., 30, 60, 120 minutes).

  • Staining with Propidium Iodide:

    • Add PI to each sample to a final concentration of 2 µg/mL. PI is a fluorescent dye that can only enter cells with compromised membranes.

    • Incubate in the dark for 15 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • Alternatively, visualize the cells under a fluorescence microscope.

  • Analysis: An increase in fluorescence intensity in the this compound-treated samples compared to the control indicates that this compound has caused damage to the bacterial cell membrane, allowing PI to enter and intercalate with DNA.

Visualizations: Workflows and Putative Mechanisms

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_results Results stock This compound Stock Solution (in DMSO) serial_dilution Serial Dilution of This compound stock->serial_dilution inoculum Bacterial Inoculum (0.5 McFarland) inoculate Inoculation of Bacteria inoculum->inoculate plate 96-Well Plate Preparation plate->serial_dilution serial_dilution->inoculate incubate Incubation (18-24h at 37°C) inoculate->incubate readout Visual/Spectrophotometric Reading incubate->readout mic Determine MIC readout->mic

Caption: Workflow for MIC Determination via Broth Microdilution.

G cluster_prep Preparation cluster_assay Disk Diffusion Assay cluster_results Results This compound This compound Solution impregnate Impregnate Disks This compound->impregnate disks Sterile Paper Disks disks->impregnate agar_plate Inoculated Agar Plate (Bacterial Lawn) place_disks Place Disks on Agar agar_plate->place_disks impregnate->place_disks incubate Incubation (18-24h at 37°C) place_disks->incubate measure Measure Zone of Inhibition (mm) incubate->measure susceptibility Assess Susceptibility measure->susceptibility

Caption: Workflow for Disk Diffusion Assay.

G This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with Disruption Membrane Permeabilization Membrane->Disruption Leads to Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

References

Troubleshooting & Optimization

Technical Support Center: Working with Dracorubin in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dracorubin. The focus is on improving its solubility for reliable and reproducible in vitro assay results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: this compound powder is not dissolving in my aqueous buffer. What should I do?

A1: this compound is a hydrophobic compound and, as such, has very low solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. Direct dissolution in these buffers is not recommended. You will need to first dissolve it in an appropriate organic solvent to create a concentrated stock solution.

Q2: Which organic solvents are recommended for preparing a this compound stock solution?

A2: Based on the chemical properties of similar compounds and general laboratory practice for hydrophobic molecules, the following solvents are recommended. It is crucial to start with a small amount of your this compound powder to test solubility in the chosen solvent before dissolving the entire batch.

SolventStarting Concentration (Recommended)Notes
Dimethyl Sulfoxide (DMSO)1-10 mMHigh dissolving power for many hydrophobic compounds. Ensure the final concentration in your assay is non-toxic to cells (typically ≤0.5%).
Ethanol (EtOH), 100%1-10 mMA good alternative to DMSO. Evaporates quickly. Check for cell line sensitivity to residual ethanol.
Methanol (MeOH)1-10 mMPrimarily used for extraction of this compound from its natural source. Can be used for stock solutions, but check for compatibility with your specific assay.

Q3: I've prepared a stock solution in DMSO, but the this compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A3: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several troubleshooting steps:

  • Pre-warm the medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Rapid mixing: Add the stock solution dropwise to the pre-warmed medium while vortexing or gently swirling to ensure rapid and even dispersion.

  • Use an intermediate dilution step: First, dilute your concentrated DMSO stock into a small volume of medium, mix well, and then add this intermediate dilution to your final volume.

  • Sonication: If precipitation persists, you can try sonicating the solution in a 37°C water bath for a few minutes. Be cautious, as prolonged sonication can degrade the compound.

  • Reduce the final concentration: It's possible that your final desired concentration exceeds the solubility limit of this compound in the aqueous medium. Try a lower final concentration.

Q4: What is the maximum recommended concentration of DMSO or ethanol in a cell-based assay?

A4: The tolerance of cell lines to organic solvents can vary. However, a general guideline is to keep the final concentration of DMSO or ethanol at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity. It is always best practice to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Determine the molecular weight (MW) of your this compound sample.

    • Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L))

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution if needed.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile, pre-warmed (37°C) cell culture medium

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • In a sterile conical tube, add the appropriate volume of pre-warmed cell culture medium for your experiment.

    • While gently vortexing or swirling the medium, add the required volume of the this compound stock solution dropwise to achieve your desired final concentration.

    • Continue to mix for an additional 30 seconds to ensure homogeneity.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide (FAQ 3).

    • Use the freshly prepared this compound-containing medium immediately for your in vitro assay.

Signaling Pathways & Visualizations

This compound and its related compounds from "Dragon's blood" resin have been suggested to modulate inflammatory and cellular growth pathways. Notably, there is evidence for the inhibition of the NF-κB signaling pathway and potential interaction with the Bone Morphogenetic Protein (BMP) signaling pathway.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay dracorubin_powder This compound Powder stock_solution 10 mM Stock Solution dracorubin_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Final Working Solution stock_solution->working_solution Dilute cell_medium Pre-warmed Cell Culture Medium cell_medium->working_solution cell_culture Cell Culture working_solution->cell_culture Treat Cells incubation Incubation cell_culture->incubation data_analysis Data Analysis incubation->data_analysis

Figure 1. Experimental workflow for preparing and using this compound in in vitro assays.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_bmp BMP Pathway tnfa TNF-α ikb IκBα tnfa->ikb Activates IKK nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus_nfkb Nuclear NF-κB nfkb->nucleus_nfkb Translocation inflammation Inflammatory Gene Expression nucleus_nfkb->inflammation Activates nucleus_smad Nuclear Smad Complex nucleus_nfkb->nucleus_smad Inhibits This compound This compound This compound->ikb Prevents Degradation bmp BMP bmp_receptor BMP Receptor bmp->bmp_receptor smad Smad 1/5/8 bmp_receptor->smad Phosphorylates smad->nucleus_smad smad4 Smad4 smad4->nucleus_smad osteogenesis Osteogenic Gene Expression nucleus_smad->osteogenesis Activates

Figure 2. Putative signaling pathways modulated by this compound.

Dracorubin Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of dracorubin under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the handling and analysis of this potent red pigment.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

A1: this compound, like many natural pigments, is susceptible to degradation under specific environmental conditions. Its stability is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents. Generally, this compound is more stable in acidic to neutral conditions and is prone to degradation in alkaline environments.

Q2: How does pH affect the color and stability of this compound solutions?

A2: The pH of the solution can significantly impact the chromophore of this compound, leading to color changes and degradation. In acidic and neutral pH, this compound typically exhibits a vibrant red color. As the pH becomes more alkaline, a color shift towards brownish-red or even a complete loss of color may be observed, indicating structural changes and degradation of the molecule.

Q3: What is the effect of light exposure on this compound stability?

A3: this compound is known to be photosensitive. Exposure to ultraviolet (UV) and, to a lesser extent, visible light can induce photochemical degradation. It is crucial to protect this compound solutions from light, especially during long-term storage or when conducting experiments that do not require light exposure. The use of amber vials or covering laboratory glassware with aluminum foil is highly recommended.

Q4: What are the recommended storage conditions for this compound?

A4: For optimal stability, this compound, both in solid form and in solution, should be stored in a cool, dark place. For long-term storage, it is advisable to store solid this compound at -20°C or lower. Solutions of this compound should be freshly prepared for experiments. If short-term storage of solutions is necessary, they should be kept at 2-8°C and protected from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly rapid degradation of this compound in solution. High pH of the solvent or buffer. Verify the pH of your solution. Adjust to a neutral or slightly acidic pH if the experimental design allows. Use freshly prepared buffers and verify their pH before use.
Exposure to ambient or UV light. Protect your samples from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Presence of oxidizing agents. Ensure all solvents and reagents are free from peroxides and other oxidizing contaminants. Use high-purity solvents.
Color of the this compound solution changes from red to brownish or colorless. Alkaline pH. This is a typical indicator of this compound degradation in alkaline conditions. If possible, lower the pH to the acidic or neutral range.
Photodegradation. This can occur upon prolonged exposure to light. Minimize light exposure during all steps of your experiment.
Precipitation is observed in the this compound solution. Low solubility in the chosen solvent. This compound may have limited solubility in certain aqueous buffers. Consider the use of a co-solvent (e.g., ethanol, DMSO) to improve solubility. Perform solubility tests before preparing stock solutions.
Degradation products are precipitating. Analyze the precipitate to determine its identity. This may provide insights into the degradation pathway.

Experimental Protocols

Protocol for Assessing this compound Stability under Different pH Conditions

This protocol outlines a method to evaluate the stability of this compound in buffers of varying pH.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Citrate buffer components (e.g., citric acid, sodium citrate)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • Amber HPLC vials

2. Buffer Preparation:

  • Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, 9, 11).

  • For acidic to neutral pH, a citrate or phosphate buffer system is suitable.

  • For alkaline pH, a phosphate or borate buffer system can be used.

  • Verify the final pH of each buffer using a calibrated pH meter.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration.

  • In separate amber vials, dilute the this compound stock solution with each of the prepared buffers to a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Prepare a control sample by diluting the stock solution in the same organic solvent.

4. Incubation and Sampling:

  • Incubate the prepared samples at a controlled temperature (e.g., 25°C or 37°C) in the dark.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample for analysis.

5. Analytical Method:

  • Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC-UV/Vis method.

  • The mobile phase and column selection should be optimized to achieve good separation of this compound from its potential degradation products.

  • Monitor the absorbance at the λmax of this compound.

Protocol for Assessing this compound Photostability

This protocol is designed to assess the degradation of this compound upon exposure to light.

1. Materials and Reagents:

  • Same as for the pH stability protocol.

  • A photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

2. Sample Preparation:

  • Prepare a solution of this compound in a neutral buffer (e.g., pH 7 phosphate buffer) at a known concentration.

  • Divide the solution into two sets of transparent vials. One set will be exposed to light, and the other will serve as the dark control, wrapped in aluminum foil.

3. Light Exposure:

  • Place the light-exposed samples in the photostability chamber.

  • Place the dark control samples in the same chamber, ensuring they are shielded from light.

  • Expose the samples to a controlled light intensity for a specified duration.

4. Sampling and Analysis:

  • At predefined time intervals, withdraw samples from both the light-exposed and dark control sets.

  • Analyze the this compound concentration using the same HPLC-UV/Vis method as described in the pH stability protocol.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the stability studies.

Table 1: Effect of pH on this compound Stability at 25°C in the Dark

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
310.09.82.0
510.09.55.0
710.08.911.0
910.05.248.0
1110.01.189.0

Table 2: Photostability of this compound at pH 7 and 25°C

ConditionInitial Concentration (µg/mL)Concentration after 8h (µg/mL)% Degradation
Light Exposed10.04.555.0
Dark Control10.09.64.0

Visualizations

Experimental_Workflow_pH_Stability cluster_prep Preparation cluster_sample Sample Handling cluster_incubation Incubation cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution dilute_samples Dilute Stock in Buffers prep_this compound->dilute_samples prep_buffers Prepare Buffers (pH 3, 5, 7, 9, 11) prep_buffers->dilute_samples incubate_dark Incubate at 25°C (Dark) dilute_samples->incubate_dark sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate_dark->sampling hplc_analysis HPLC-UV/Vis Analysis sampling->hplc_analysis data_analysis Data Analysis & Quantification hplc_analysis->data_analysis Troubleshooting_Flowchart start Unexpected this compound Degradation Observed check_ph Is the solution pH > 7? start->check_ph check_light Was the sample exposed to light? check_ph->check_light No adjust_ph Adjust pH to neutral/ acidic range check_ph->adjust_ph Yes check_reagents Are reagents free of oxidizing agents? check_light->check_reagents No protect_light Protect from light (amber vials, foil) check_light->protect_light Yes use_pure_reagents Use high-purity solvents/reagents check_reagents->use_pure_reagents No further_investigation Further investigation needed (e.g., temperature effects) check_reagents->further_investigation Yes

Technical Support Center: Purification of Dracorubin from Crude Resin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Dracorubin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the isolation and purification of this compound from crude Dragon's blood resin (Daemonorops draco).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a prominent red pigment found in Dragon's blood resin, a natural product with a long history of use in traditional medicine. It is a complex flavonoid, specifically a proanthocyanidin. The purification of this compound presents several challenges:

  • Complex Matrix: Crude Dragon's blood resin is a complex mixture of numerous compounds, including other pigments like dracorhodin, as well as resins, tannins, and abietic acid.[1] Separating this compound from these closely related structures requires highly selective purification techniques.

  • pH Instability: this compound, like the related compound dracorhodin, is unstable in solution and can exist in different chemical forms depending on the pH.[2] This instability can lead to degradation and the formation of artifacts during the purification process.

  • Co-eluting Impurities: The presence of structurally similar compounds, such as dracorhodin, makes chromatographic separation difficult, often leading to co-elution and impure final fractions.

Q2: What is the difference between this compound and dracorhodin?

This compound and dracorhodin are both major red pigments found in Dragon's blood resin and share a common flavonoid core. However, they have distinct chemical structures. This compound is a more complex molecule, classified as a proanthocyanidin. These structural differences influence their polarity, solubility, and reactivity, which are critical factors in developing a selective purification strategy.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

To ensure the purity of isolated this compound, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) detector is essential for determining the purity of the final product and for monitoring the separation process. A purity of over 98% is often the target for bioactive studies.[2]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) coupled with HPLC (LC-MS) is crucial for confirming the molecular weight of the isolated compound and for identifying potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of the purified compound to confirm that it is indeed this compound.

  • UV/Visible Spectroscopy: This technique can be used to characterize the chromophore of this compound and to quantify its concentration, taking into account its pH-dependent spectral shifts.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound from crude resin.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete Extraction: The solvent used may not be optimal for extracting this compound from the resin.Solvent Optimization: Experiment with different solvent systems. A common approach for related compounds involves a two-phase system such as n-hexane/ethyl acetate/methanol/water.[2]
Degradation during Extraction/Purification: this compound is pH-sensitive and may degrade if exposed to acidic or basic conditions for extended periods.pH Control: Maintain a neutral or slightly acidic pH during extraction and purification. Use buffered mobile phases for chromatography.
Adsorption to Stationary Phase: this compound may irreversibly bind to the chromatographic resin.Stationary Phase Selection: Test different stationary phases (e.g., C18, silica gel, Sephadex) to find one with optimal selectivity and recovery.
Co-elution with Impurities (e.g., Dracorhodin) Insufficient Chromatographic Resolution: The mobile phase composition may not be selective enough to separate this compound from closely related compounds.Gradient Optimization: Develop a shallow gradient elution method for HPLC or column chromatography to improve the separation of target compounds.
Overloading of the Column: Injecting too much crude extract can lead to broad peaks and poor separation.Reduce Sample Load: Decrease the amount of sample loaded onto the column.
Formation of Artifacts/Degradation Products pH Instability: As mentioned, pH extremes can cause chemical transformations of this compound.pH Monitoring and Control: Carefully monitor and control the pH of all solutions and buffers used throughout the purification process.
Exposure to Light or Heat: Proanthocyanidins can be sensitive to light and high temperatures.Protect from Light and Heat: Conduct purification steps in amber glassware or under reduced light conditions. Avoid excessive heat during solvent evaporation.
Inconsistent Purity Results Variable Composition of Crude Resin: The chemical composition of Dragon's blood resin can vary depending on the plant source, age, and storage conditions.Standardize Starting Material: Source Dragon's blood resin from a consistent and reputable supplier.
Inconsistent Analytical Method: Variations in HPLC conditions (e.g., column, mobile phase, flow rate) can lead to different purity assessments.Method Validation: Validate the analytical HPLC method for linearity, precision, and accuracy.

Experimental Protocols

While a specific, detailed protocol for the purification of this compound is not widely published, the following protocol for the closely related compound, dracorhodin, from Daemonorops draco resin can be adapted. Researchers should optimize this protocol for this compound based on their analytical results.

Protocol: Single-Step Purification of Dracorhodin using High-Speed Counter-Current Chromatography (HSCCC)[2]

This method has been successfully used for the isolation of dracorhodin and provides a strong starting point for this compound purification.

1. Preparation of Crude Extract:

  • Dissolve a known amount of crude Dragon's blood resin in the stationary phase of the selected two-phase solvent system.

2. HSCCC System and Solvent System:

  • Instrument: A high-speed counter-current chromatograph.

  • Two-Phase Solvent System: A mixture of n-hexane/ethyl acetate/methanol/water (2:3:2:3 v/v) has been shown to be effective for dracorhodin.[2] This ratio may need to be adjusted for optimal this compound separation.

  • Preparation of Solvent System: Mix the solvents in a separatory funnel and allow them to equilibrate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

3. HSCCC Separation:

  • Column Filling: Fill the HSCCC column with the stationary phase (upper phase).

  • Rotation and Equilibration: Set the apparatus to the desired rotational speed and pump the mobile phase (lower phase) through the column until hydrodynamic equilibrium is reached.

  • Sample Injection: Inject the crude extract solution into the column.

  • Elution: Elute with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions at regular intervals.

4. Analysis of Fractions:

  • Analyze the collected fractions by HPLC-PDA to identify those containing the highest concentration and purity of this compound.

5. Post-Purification:

  • Combine the pure fractions containing this compound.

  • Evaporate the solvent under reduced pressure at a low temperature.

  • Lyophilize the final product to obtain a dry powder.

Quantitative Data

The following table summarizes the quantitative data obtained for the purification of dracorhodin using the HSCCC method described above.[2] This data can serve as a benchmark when developing a purification protocol for this compound.

Parameter Value Reference
Starting Material 100 mg crude resin[2]
Yield of Dracorhodin 6.6 mg[2]
Purity of Dracorhodin > 98% (by HPLC)[2]

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Crude Resin Preparation cluster_1 HSCCC Purification cluster_2 Analysis & Final Product start Crude Dragon's Blood Resin dissolve Dissolution in Stationary Phase start->dissolve hsccc High-Speed Counter-Current Chromatography dissolve->hsccc Sample Injection fractions Fraction Collection hsccc->fractions hplc HPLC-PDA Analysis fractions->hplc pooling Pooling of Pure Fractions hplc->pooling evaporation Solvent Evaporation pooling->evaporation lyophilization Lyophilization evaporation->lyophilization end Purified this compound lyophilization->end

Caption: A generalized workflow for the purification of this compound.

Logical Relationship of Purification Challenges

G challenge Challenges in This compound Purification complex_matrix Complex Crude Resin Matrix challenge->complex_matrix ph_instability pH Instability challenge->ph_instability co_elution Co-elution of Similar Compounds complex_matrix->co_elution degradation Degradation/Artifact Formation ph_instability->degradation low_purity Low Final Purity co_elution->low_purity low_yield Low Purification Yield degradation->low_yield degradation->low_purity

Caption: Interconnected challenges in this compound purification.

Putative Signaling Pathway of Bioactive Components in Dragon's Blood Resin

While the specific signaling pathway for this compound is not yet fully elucidated, the bioactive components of Dragon's blood resin, including related flavonoids, are known to exhibit anti-inflammatory and antioxidant effects. This diagram illustrates a generalized pathway that may be influenced by these compounds.

G cluster_0 Cellular Stress Response cluster_1 Cellular Effects db_components Bioactive Components (e.g., this compound, Dracorhodin) ros Reactive Oxygen Species (ROS) db_components->ros Inhibition nfkb NF-κB Signaling db_components->nfkb Inhibition ros->nfkb oxidative_stress Oxidative Stress ros->oxidative_stress inflammatory_cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->inflammatory_cytokines inflammation Inflammation inflammatory_cytokines->inflammation

Caption: Potential mechanism of action for Dragon's blood components.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Dracorubin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Dracorubin.

Troubleshooting Guides

Issue 1: Poor Sensitivity and Inconsistent Results

Symptom: You are observing low signal intensity for this compound, and the results are not reproducible across different sample preparations or injection replicates. This could be a sign of ion suppression.[1][2][3][4]

Possible Cause: Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate) are interfering with the ionization of this compound in the MS source.[1][2]

Troubleshooting Steps:

  • Evaluate Matrix Effect:

    • Post-Column Infusion: Continuously infuse a standard solution of this compound into the MS while injecting a blank matrix extract. A drop in the signal at the retention time of interfering components indicates ion suppression.

    • Quantitative Assessment: Compare the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract that has undergone the full sample preparation procedure. The matrix effect can be calculated as:

      • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

      • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[3][5][6] Develop a specific SPE protocol for this compound, optimizing the sorbent type, wash, and elution steps.

    • Liquid-Liquid Extraction (LLE): LLE can separate this compound from matrix components based on its solubility in immiscible solvents.[3][5][6][7] Test different organic solvents and pH conditions to maximize recovery and minimize interferences.

    • Protein Precipitation (PPT): For biological samples with high protein content, such as plasma or serum, PPT with acetonitrile or methanol can be a quick way to remove the bulk of proteins.[5][6][7] However, this method may not remove other matrix components like phospholipids, so further cleanup might be necessary.

  • Optimize Chromatographic Separation:

    • Gradient Modification: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity and improve the resolution between this compound and interferences.

  • Utilize an Internal Standard (IS):

    • Stable Isotope-Labeled (SIL) IS: The ideal choice is a SIL-IS for this compound (e.g., ¹³C₆-Dracorubin). It will co-elute with this compound and experience the same matrix effects, thus providing the most accurate correction.[8][9][10]

    • Structural Analog IS: If a SIL-IS is unavailable, use a structural analog that has similar chemical properties and chromatographic behavior to this compound.

Issue 2: Non-Linear Calibration Curve

Symptom: Your calibration curve for this compound is not linear, especially at lower or higher concentrations, even with the use of an internal standard.[10]

Possible Cause:

  • The matrix effect is not consistent across the concentration range.

  • The chosen internal standard does not adequately compensate for the matrix effect.[10]

  • Detector saturation at high concentrations.

Troubleshooting Steps:

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same blank matrix as your samples. This helps to ensure that the matrix effect is consistent for both the calibrators and the unknown samples.[1]

  • Re-evaluate Internal Standard: If using a structural analog, it may not be tracking the ionization behavior of this compound accurately. If possible, switch to a stable isotope-labeled internal standard.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening the matrix effect.[1][7][8] However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).

  • Check for Saturation: If the non-linearity is at the high end of the curve, it could be due to detector saturation. Reduce the injection volume or dilute the higher concentration standards.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis in plasma?

A1: Solid-Phase Extraction (SPE) is generally considered one of the most effective techniques for cleaning up complex biological samples like plasma.[3][5] It can be optimized to selectively isolate this compound while removing a significant portion of interfering components such as phospholipids and salts. Liquid-Liquid Extraction (LLE) is also a powerful technique for reducing matrix effects.[5][6][7] The choice between SPE and LLE will depend on the specific properties of this compound and the resources available.

Q2: How do I choose an appropriate internal standard for this compound analysis?

A2: The best choice is a stable isotope-labeled (SIL) version of this compound (e.g., D₃-Dracorubin or ¹³C₆-Dracorubin).[8][9][10] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will behave similarly during sample preparation and chromatographic separation, and will be affected by matrix effects in the same way.[9] If a SIL-IS is not available, a structural analog with similar polarity, pKa, and ionization efficiency can be used, but it will require more rigorous validation to ensure it adequately compensates for variability.

Q3: Can I just dilute my sample to overcome matrix effects?

A3: Dilution can be a simple and effective way to reduce matrix effects by lowering the concentration of interfering components.[1][7][8] However, this approach also dilutes your analyte of interest, this compound, which could compromise the sensitivity of the assay, especially for samples with low concentrations. It is crucial to ensure that after dilution, the this compound concentration remains well above the lower limit of quantification (LLOQ) of your method.

Q4: My method uses a protein precipitation step, but I still see significant ion suppression. What should I do?

A4: While protein precipitation is effective at removing proteins, it may not remove other sources of matrix effects like phospholipids, which are a common cause of ion suppression in ESI-MS.[11] To address this, you can add a subsequent cleanup step after protein precipitation, such as:

  • Solid-Phase Extraction (SPE): Use a reversed-phase or mixed-mode SPE cartridge to further purify the sample.

  • Liquid-Liquid Extraction (LLE): Perform an LLE on the supernatant from the protein precipitation step.

Quantitative Data Summary

The following tables provide example data that can be used as a benchmark when developing and validating your LC-MS method for this compound.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation MethodRecovery (%)Matrix Effect (%)RSD (%) (n=6)
Protein Precipitation (Acetonitrile)95.245.8 (Suppression)12.5
Liquid-Liquid Extraction (MTBE)88.585.3 (Suppression)6.8
Solid-Phase Extraction (C18)92.198.7 (Minimal Effect)3.2

This table illustrates that while protein precipitation may offer high recovery, it can result in significant ion suppression. SPE, in this example, provides good recovery with minimal matrix effect and better precision.

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS System
Ionization ModeESI Positive
Capillary Voltage3500 V
Gas Temperature350 °C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MRM Transition (this compound)[M+H]⁺ > Fragment Ion
MRM Transition (IS)[M+H]⁺ > Fragment Ion

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Mix 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation
  • Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal (e.g., 100 ng/mL).

  • Set up a syringe pump to deliver the this compound solution at a low flow rate (e.g., 10 µL/min) into a T-junction placed between the LC column outlet and the MS inlet.

  • Begin infusing the this compound solution while the LC is running with the mobile phase to obtain a stable baseline signal.

  • Inject a blank plasma sample that has been processed through your sample preparation method.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression from co-eluting matrix components.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS reconstitute->inject separation Chromatographic Separation inject->separation detection MS Detection separation->detection integrate Peak Integration detection->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound analysis using SPE and LC-MS.

troubleshooting_matrix_effects start Inconsistent Results or Low Sensitivity Observed check_me Assess Matrix Effect (Post-Column Infusion) start->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me No Significant Matrix Effect check_me->no_me No optimize_sample_prep Optimize Sample Preparation (SPE, LLE) me_present->optimize_sample_prep optimize_chroma Optimize Chromatography me_present->optimize_chroma use_sil_is Use Stable Isotope-Labeled Internal Standard me_present->use_sil_is other_issues Investigate Other Issues (e.g., Instrument Performance) no_me->other_issues revalidate Re-validate Method optimize_sample_prep->revalidate optimize_chroma->revalidate use_sil_is->revalidate

Caption: Decision tree for troubleshooting matrix effects in LC-MS.

References

Technical Support Center: HPLC Analysis of Dracorubin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Dracorubin isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the separation of these complex compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between this compound isomers?

Poor resolution in the HPLC separation of this compound isomers is a frequent challenge, often stemming from several key factors:

  • Inadequate Mobile Phase Composition: The choice of organic solvent, buffer type, and pH of the mobile phase are critical for separating structurally similar isomers. An inappropriate mobile phase may not provide sufficient selectivity (α) for the isomers.[1]

  • Suboptimal Stationary Phase: While C18 columns are commonly used, they may not always be the best choice for isomer separation. The selectivity can sometimes be improved by switching to a different stationary phase, such as a phenyl or a C30 column, which can offer different interaction mechanisms like π-π interactions.[1]

  • Incorrect Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. Inconsistent or suboptimal temperatures can lead to peak broadening and poor resolution.

  • Inappropriate Flow Rate: While a lower flow rate can sometimes enhance separation, it also increases run time. The optimal flow rate is a balance between resolution and analysis speed.[1]

  • Column Degradation: Over time, HPLC columns can degrade due to contamination or loss of stationary phase, leading to broader peaks and reduced resolution.

Q2: My this compound isomer peaks are tailing. What can I do to improve peak shape?

Peak tailing is a common issue in HPLC, particularly with compounds like flavonoids that can interact with residual silanol groups on the silica-based stationary phase.[2] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of residual silanol groups on the column, reducing their interaction with the analytes and thereby minimizing peak tailing.[3]

  • Use an End-Capped Column: Modern, high-quality, end-capped HPLC columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic and polar compounds.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample to see if the peak shape improves.[4]

  • Check for Column Voids or Blockages: A void at the head of the column or a blocked frit can cause peak distortion. Reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column may be necessary.[3]

Q3: How can I optimize the mobile phase for better separation of this compound isomers?

Optimizing the mobile phase is a powerful way to improve the resolution of closely eluting isomers.[1]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it can provide better separation and lower column backpressure.[5] Experiment with different ratios of acetonitrile and water to find the optimal solvent strength.

  • Gradient Elution: For complex mixtures containing multiple isomers, a gradient elution program, where the concentration of the organic solvent is gradually increased, is often more effective than an isocratic (constant concentration) method.[6]

  • pH Adjustment: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. For flavonoids, an acidic mobile phase (pH 2.5-4.5) is often beneficial.[1]

  • Buffer Selection: Using a buffer (e.g., phosphate or acetate) can help maintain a stable pH throughout the analysis, leading to more reproducible results.

Q4: Should I consider a different type of HPLC column for this compound isomer separation?

Yes, if optimizing the mobile phase and other parameters on a standard C18 column does not yield the desired resolution, trying a different stationary phase is a logical next step.

  • Phenyl-Hexyl Columns: These columns can provide alternative selectivity for aromatic compounds like flavonoids through π-π interactions.

  • C30 Columns: For hydrophobic, structurally related isomers, a C30 column can offer enhanced shape selectivity compared to a C18 column.

  • Chiral Stationary Phases (CSPs): If you are dealing with enantiomers of this compound, a chiral HPLC column is necessary for their separation. These columns are designed to have specific interactions with chiral molecules, allowing for the resolution of enantiomeric pairs.[7][8]

Troubleshooting Guide: Poor Resolution of this compound Isomers

This guide provides a systematic approach to troubleshooting and resolving poor peak resolution in the HPLC analysis of this compound isomers.

Problem Possible Cause Recommended Solution
Co-eluting or poorly resolved peaks Inadequate mobile phase selectivity.1. Adjust Organic Solvent Ratio: Modify the gradient of acetonitrile/water. A shallower gradient can often improve resolution. 2. Change Organic Solvent: If using methanol, switch to acetonitrile, or vice versa. 3. Modify Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the aqueous phase to control ionization and improve peak shape.
Unsuitable stationary phase.1. Switch Column Type: If using a C18 column, consider a phenyl-hexyl or C30 column for different selectivity. 2. Consider Chiral Column: If separating enantiomers, a chiral stationary phase is required.
Suboptimal temperature.Optimize Column Temperature: Experiment with temperatures between 25°C and 40°C. Higher temperatures can decrease mobile phase viscosity and improve efficiency, but may also alter selectivity.[5]
Flow rate is too high.Reduce Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution, at the cost of longer analysis time.
Broad peaks Column contamination or degradation.1. Flush the Column: Use a strong solvent to wash the column. 2. Replace the Column: If flushing does not improve performance, the column may be at the end of its life.
Extra-column band broadening.Minimize Tubing Length: Use the shortest possible tubing with the smallest internal diameter between the injector, column, and detector.
Peak Tailing Secondary interactions with silanol groups.1. Use an Acidic Mobile Phase: Add 0.1% formic or acetic acid to the mobile phase. 2. Use an End-Capped Column: Ensure you are using a high-quality, end-capped column.
Sample overload.Dilute the Sample: Inject a more dilute sample to see if peak shape improves.

Experimental Protocols

The following is a detailed methodology for a UPLC-PAD-MS method that has been successfully used for the analysis of flavonoids in "Dragon's Blood" and can serve as a starting point for the analysis of this compound isomers.[5]

Sample Preparation:

  • Weigh 0.1 g of the "Dragon's Blood" resin powder.

  • Add 10 mL of methanol and sonicate at room temperature for 30 minutes.

  • Repeat the extraction once more.

  • Combine the extracts and bring the total volume to 25 mL with methanol in a volumetric flask.

  • Filter the extract through a 0.2 µm syringe filter before injection.[5]

UPLC-PAD-MS Conditions:

  • Column: Waters BEH C18 column (1.7 µm, 2.1 × 100 mm) with a VanGuard™ pre-column (BEH, C18, 1.7 µm, 2.1 × 5 mm).[5]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile[5]

  • Gradient Program:

    • 0-2 min: 25% B

    • 2-15 min: 25-55% B (linear gradient)[5]

  • Flow Rate: 0.3 mL/min[5]

  • Column Temperature: 40°C[5]

  • Detection Wavelength: 280 nm[5]

  • Injection Volume: 2 µL[5]

Visualizations

Troubleshooting Workflow for Poor HPLC Resolution

Troubleshooting_Workflow Troubleshooting Workflow for Poor HPLC Resolution start Poor Peak Resolution check_method Review Method Parameters (Mobile Phase, Column, Temp, Flow Rate) start->check_method optimize_mp Optimize Mobile Phase - Adjust Organic/Aqueous Ratio - Change Organic Solvent - Adjust pH check_method->optimize_mp Mobile Phase Issues change_column Change Stationary Phase - Phenyl-hexyl - C30 - Chiral Column check_method->change_column Stationary Phase Issues optimize_temp_flow Optimize Temperature & Flow Rate - Vary Temperature (e.g., 25-40°C) - Reduce Flow Rate check_method->optimize_temp_flow Parameter Optimization check_system Check HPLC System - Column Health - Tubing & Connections - Sample Concentration check_method->check_system System/Sample Issues end_good Resolution Improved optimize_mp->end_good change_column->end_good optimize_temp_flow->end_good flush_column Flush or Replace Column check_system->flush_column dilute_sample Dilute Sample check_system->dilute_sample flush_column->end_good dilute_sample->end_good end_bad Resolution Still Poor (Consult Senior Scientist)

Caption: A logical workflow for troubleshooting poor resolution in HPLC analysis.

Key Factors Affecting HPLC Resolution

HPLC_Resolution_Factors Key Factors Influencing HPLC Peak Resolution resolution Peak Resolution (Rs) selectivity Selectivity (α) - Mobile Phase Composition - Stationary Phase Type - Temperature resolution->selectivity efficiency Efficiency (N) - Column Length - Particle Size - Flow Rate resolution->efficiency retention Retention Factor (k') - Solvent Strength - Temperature resolution->retention

Caption: The relationship between resolution and its three main contributing factors.

References

Strategies to prevent degradation of Dracorubin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Dracorubin during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a proanthocyanidin, a class of polyphenolic compounds belonging to the broader category of flavonoids. Proanthocyanidins are known for their antioxidant properties but can be susceptible to degradation under certain storage conditions.

Q2: What are the primary factors that cause this compound degradation during storage?

The main factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, non-optimal pH, and the presence of oxygen. These factors can act individually or in combination to accelerate the breakdown of the compound.

Q3: What is the expected stability of this compound at room temperature?

Proanthocyanidins, the class of compounds this compound belongs to, are generally unstable at room temperature (around 25°C), especially over extended periods. For instance, some procyanidin dimers show significant degradation at temperatures above 25°C[1]. Storage at 25°C for 6 months can lead to dramatic losses of similar compounds, ranging from 62% to 85% in some studies[2]. Therefore, storing this compound at room temperature is not recommended for long-term preservation.

Q4: How does pH affect the stability of this compound?

This compound, like other proanthocyanidins and anthocyanins, is most stable in acidic conditions (low pH). As the pH increases towards neutral and alkaline conditions, the degradation rate significantly increases[1][3][4]. At a pH of 1.0, the flavylium cation form, which is characteristic of these compounds, is predominant and more stable. As the pH rises to 4.5 and above, the compound becomes much more susceptible to degradation[3][5].

Q5: What is the impact of light exposure on this compound stability?

Exposure to light, particularly UV light, can significantly accelerate the degradation of this compound[4][6][7]. Studies on similar compounds have shown that light exposure can lead to a rapid decrease in concentration. For example, pulsed UV light treatment resulted in a maximum degradation of about 63% for anthocyanins in one study[6][7].

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration or browning of the this compound sample. Oxidation and/or polymerization of the compound due to exposure to air (oxygen) and light.Store samples under an inert atmosphere (e.g., argon or nitrogen) and in amber-colored vials or wrapped in aluminum foil to protect from light.
Decreased potency or concentration of this compound over time. Degradation due to improper storage temperature.Store this compound samples at low temperatures. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is ideal.
Precipitation or haze formation in this compound solutions. pH-dependent degradation and polymerization. Proanthocyanidins can precipitate under certain pH conditions.Ensure the solvent system is appropriately acidic (e.g., pH 3-4) to maintain stability. If working with aqueous solutions, use a suitable acidic buffer.
Inconsistent experimental results with stored this compound. Multiple factors could be at play, including repeated freeze-thaw cycles, exposure to light during handling, and pH shifts in the solvent.Aliquot the this compound solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Minimize exposure to light during all handling steps. Use fresh, high-quality solvents and buffers.

Quantitative Stability Data

The following tables summarize the degradation kinetics of proanthocyanidins and related compounds under different conditions. This data can be used to estimate the stability of this compound.

Table 1: Effect of Temperature on Proanthocyanidin and Anthocyanin Degradation

Compound ClassTemperature (°C)Half-life (t1/2)Degradation Rate Constant (k)Reference
Anthocyanins5087% pigment retention (approx.)-[4]
Anthocyanins8061% pigment retention (approx.)-[4]
Anthocyanins70 - 85Half-life decreased by 22-44%-[4]
Procyanidins60Significant reduction-[8]
Procyanidins105 - 125Further reduction-[8]
Anthocyanins (pH 2.0-5.0)60 - 100Decreased with increasing temp.Increased with increasing temp.[3]

Table 2: Effect of pH on Proanthocyanidin Stability

Compound ClasspHObservationReference
Proanthocyanidin dimers1.5Unstable[1]
Proanthocyanidin dimersPhysiological pHUnstable[1]
Proanthocyanidin dimersAlkalineVery unstable[1]
AnthocyaninsAcidicSlower degradation[4]
Anthocyanins2.0 - 5.0Degradation rate increased with increasing pH[3]

Experimental Protocols

Protocol 1: Stability Testing of this compound under Different Storage Conditions

This protocol outlines a method to assess the stability of this compound under various temperature and light conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acidified methanol or ethanol).

    • Aliquot the stock solution into multiple amber-colored HPLC vials to create identical test samples.

  • Storage Conditions:

    • Temperature: Store sets of samples at different temperatures: -80°C, -20°C, 4°C, and 25°C (room temperature).

    • Light Exposure: At each temperature, store one set of samples in the dark (e.g., in a sealed box) and another set exposed to ambient laboratory light. For accelerated light degradation studies, a photostability chamber can be used.

  • Time Points:

    • Analyze a baseline sample (T=0) immediately after preparation.

    • Analyze samples from each storage condition at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • At each time point, analyze the samples using a validated HPLC method (see Protocol 2) to determine the concentration of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t1/2).

Protocol 2: HPLC-DAD Method for Quantification of this compound

This protocol provides a general high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method for the quantification of this compound.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and diode array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would be to start with a low percentage of B, gradually increase it to elute the compound of interest, and then return to the initial conditions for column re-equilibration. A starting point could be 5% B, increasing to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (a UV-Vis spectrum should be run to determine this, but a common wavelength for proanthocyanidins is around 280 nm for the flavan-3-ol units and in the visible range if it has a colored flavylium cation form).

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Sample Analysis:

    • Inject the samples from the stability study (Protocol 1) into the HPLC system.

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

degradation_pathway cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Light Light Light->this compound Temperature Temperature Temperature->this compound pH pH pH->this compound Oxygen Oxygen Oxygen->this compound

Caption: Factors influencing the degradation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Stock Solution Aliquot Aliquot into Amber Vials Prep->Aliquot Temp Temperature Gradient (-80°C, -20°C, 4°C, 25°C) Aliquot->Temp Light Light vs. Dark Aliquot->Light Timepoints Collect Samples at Timepoints Temp->Timepoints Light->Timepoints HPLC HPLC-DAD Analysis Timepoints->HPLC Kinetics Determine Degradation Kinetics (k, t1/2) HPLC->Kinetics

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Enhancing Dracorubin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of dracorubin. This compound, a key bioactive compound in Dragon's Blood resin, is a polyphenolic compound known for its therapeutic potential but is hindered by poor aqueous solubility and low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a proanthocyanidin, a type of flavonoid found in the resin of Dracaena and Daemonorops species, commonly known as "Dragon's Blood." Like many polyphenolic compounds, this compound exhibits poor water solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream. This results in low oral bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation to exert its therapeutic effects.

Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?

A2: The main approaches focus on improving its solubility and/or permeability. These include:

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. Common nanoformulations include:

    • Solid Lipid Nanoparticles (SLNs): this compound is encapsulated within a solid lipid core.

    • Liposomes: this compound is enclosed within a lipid bilayer vesicle.

    • Nanosuspensions: Crystalline this compound is dispersed in a liquid medium with stabilizers.

  • Co-administration with Bioenhancers: Certain compounds can improve the absorption of this compound by various mechanisms, such as inhibiting efflux pumps in the intestine.

Q3: Which animal models are suitable for pharmacokinetic studies of this compound?

A3: Rodent models, such as mice and rats, are commonly used for initial pharmacokinetic screening of new formulations. Rats are often preferred for studies requiring serial blood sampling due to their larger blood volume. The choice of animal model should be guided by the specific research question and the intended therapeutic application.

Q4: What analytical methods are used to quantify this compound in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and more sensitively, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), are the methods of choice for quantifying this compound in plasma and tissue homogenates. These techniques offer the necessary selectivity and sensitivity to measure the low concentrations of this compound expected in in vivo studies.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Despite Nanoformulation
Possible Cause Troubleshooting Step
Poor formulation stability in the GI tract Assess the stability of your nanoformulation in simulated gastric and intestinal fluids. Consider incorporating enteric coatings or using more robust stabilizers.
Rapid clearance from circulation Investigate the pharmacokinetic profile. If the half-life is very short, consider surface modification of nanoparticles with polyethylene glycol (PEGylation) to reduce uptake by the reticuloendothelial system and prolong circulation time.
Efflux by intestinal transporters (e.g., P-glycoprotein) Co-administer the this compound formulation with a known P-gp inhibitor (e.g., verapamil, in preclinical studies) to assess the impact of efflux on its absorption.
Inadequate cellular uptake Evaluate the cellular uptake of your formulation in vitro using cell lines like Caco-2. Modify the surface of your nanoparticles with targeting ligands to enhance uptake by specific cells.
Issue 2: Difficulty in Preparing Stable this compound Nanoformulations
Possible Cause Troubleshooting Step
Particle aggregation Optimize the concentration of the stabilizer (e.g., surfactant, polymer). Ensure sufficient energy input during homogenization or sonication.
Low encapsulation efficiency Adjust the drug-to-lipid ratio. For liposomes, consider using a remote loading method if this compound's properties are suitable. For SLNs, select a lipid in which this compound has higher solubility.
Drug leakage from the formulation For SLNs, use lipids with higher melting points to create a more stable crystalline structure. For liposomes, incorporate cholesterol to increase bilayer rigidity and reduce leakage.
Inconsistent particle size Standardize all preparation parameters, including temperature, homogenization speed and duration, and sonication parameters.
Issue 3: Inconsistent Results in In Vivo Studies
Possible Cause Troubleshooting Step
Improper oral gavage technique Ensure proper training on oral gavage to avoid accidental administration into the trachea. Use appropriate gavage needle size for the animal model.[1][2][3][4]
Variability in animal fasting state Standardize the fasting period for all animals before dosing, as food can significantly affect the absorption of lipophilic compounds.
Inadequate blood sampling and processing Follow a strict timeline for blood collection. Process blood samples promptly to separate plasma and store at -80°C to prevent degradation of this compound.[5]
Analytical method variability Validate your analytical method for linearity, precision, accuracy, and stability in the biological matrix. Use an appropriate internal standard to account for variations in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize representative data from studies on enhancing the bioavailability of polyphenolic compounds similar to this compound, illustrating the potential improvements that can be achieved with nanoformulations.

Table 1: Solubility Enhancement of Dragon's Blood Extract

Formulation Solubility (mg/L) Fold Increase
Raw Dragon's Blood Powder28.67-
Dragon's Blood Nanosuspension6250~218

Data extrapolated from a study on Dragon's Blood extract nanosuspensions.

Table 2: Representative Pharmacokinetic Parameters of Polyphenol Formulations in Rats

Formulation Cmax (ng/mL) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Resveratrol (unformulated)6181230100
Resveratrol SLNs20705228~425
Catechin (unformulated)150450100
Catechin-loaded Chitosan NPs225675150

These are representative values from studies on resveratrol and catechin nanoformulations to illustrate the potential magnitude of improvement.[6][7][8][9]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the high-shear homogenization and ultrasonication method, adapted for a lipophilic compound like this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Weigh the solid lipid and this compound and melt them together at a temperature approximately 5-10°C above the melting point of the lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer at 10,000-15,000 rpm for 15-30 minutes. This creates a hot pre-emulsion.

  • Ultrasonication: Subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for 5-15 minutes to further reduce the particle size.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol provides a general framework for assessing the intestinal permeability of this compound formulations.[10][11][12][13][14]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (for monolayer integrity testing)

  • This compound formulation and unformulated this compound control

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the this compound formulation (dissolved in HBSS) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical side.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of this compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical oral bioavailability study in rats.

Materials:

  • Sprague-Dawley or Wistar rats (male, 200-250 g)

  • This compound formulation and unformulated this compound suspension (vehicle, e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize rats for at least one week. Fast the animals overnight (12-18 hours) before the experiment, with free access to water.

  • Dosing: Administer a single dose of the this compound formulation or the unformulated control to the rats via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the this compound concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve). Calculate the relative bioavailability of the formulation compared to the unformulated control.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Study prep_sln Prepare this compound SLNs char Characterize Particle Size, Zeta Potential, EE% prep_sln->char prep_lipo Prepare this compound Liposomes prep_lipo->char caco2 Caco-2 Permeability Assay char->caco2 Select lead formulation stability GI Stability Assay char->stability pk_study Pharmacokinetic Study in Rats caco2->pk_study Proceed if permeability is enhanced stability->pk_study analysis LC-MS/MS Analysis of Plasma pk_study->analysis pk_params Calculate PK Parameters (AUC, Cmax) analysis->pk_params

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.

bioavailability_issues cluster_solutions Enhancement Strategies This compound This compound (Oral Administration) dissolution Poor Aqueous Solubility This compound->dissolution absorption Low Intestinal Permeability This compound->absorption metabolism First-Pass Metabolism This compound->metabolism bioavailability Low Oral Bioavailability dissolution->bioavailability absorption->bioavailability metabolism->bioavailability nano Nanoformulations (SLNs, Liposomes) nano->dissolution Improves nano->absorption Improves bioenhancers Bioenhancers bioenhancers->absorption Improves

References

Dealing with autofluorescence in cellular imaging of Dracorubin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with autofluorescence while performing cellular imaging of Dracorubin.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in cellular imaging?

A1: Autofluorescence is the natural fluorescence emitted by various biological structures within cells and tissues when they are excited by light.[1][2] Common sources include mitochondria, lysosomes (containing lipofuscin), collagen, elastin, NADH, and flavins.[3][4] This intrinsic fluorescence can create a high background signal, which can obscure the specific signal from the fluorophore of interest (in this case, this compound), leading to poor signal-to-noise ratios and difficulty in interpreting the images.[5]

Q2: I am seeing high background fluorescence in my unstained control cells/tissues. How can I determine the source of this autofluorescence?

A2: First, examine an unstained sample under the microscope using the same filter sets you would use for imaging this compound.[6] This will help you to characterize the intensity and spectral properties of the autofluorescence. Common culprits for autofluorescence include:

  • Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[5] Glutaraldehyde is known to cause more significant autofluorescence than paraformaldehyde.[5]

  • Endogenous Fluorophores: Molecules like lipofuscin (often found in aging cells), collagen, and NADH are naturally fluorescent.[3]

  • Cell Culture Media: Some components in cell culture media, such as phenol red and riboflavin, are fluorescent.[7]

  • Red Blood Cells: Heme groups in red blood cells exhibit broad autofluorescence.[3]

Q3: How can I reduce autofluorescence caused by fixation?

A3: You can minimize fixation-induced autofluorescence by:

  • Reducing Fixation Time: Use the shortest possible fixation time that still preserves the cellular morphology.[3][5]

  • Choosing an Alternative Fixative: Consider using organic solvents like ice-cold methanol or ethanol, especially for cell surface markers.[5][8]

  • Using a Quenching Agent: After fixation with aldehydes, you can treat your samples with a quenching agent like sodium borohydride.[3][5][8]

Q4: Are there chemical treatments to reduce autofluorescence from endogenous molecules like lipofuscin?

A4: Yes, several chemical treatments can help to quench autofluorescence from sources like lipofuscin:

  • Sudan Black B: This is a commonly used reagent to reduce lipofuscin-based autofluorescence.[3][5]

  • Eriochrome Black T: This is another option for reducing lipofuscin and formalin-induced autofluorescence.[5]

  • Commercially Available Reagents: Products like TrueVIEW have been shown to reduce autofluorescence from multiple sources.[3]

Q5: Can I use photobleaching to reduce autofluorescence?

A5: Yes, photobleaching, or intentionally exposing the sample to intense light to destroy the fluorescent molecules, can be an effective method to reduce autofluorescence.[9][10] However, you must be careful not to photobleach your target fluorophore (this compound) in the process. This technique is most effective when the autofluorescent species photobleach more rapidly than your probe.

Q6: What is spectral unmixing and can it help with this compound imaging?

A6: Spectral unmixing is a powerful image analysis technique that can computationally separate the fluorescence signal of your probe from the autofluorescence signal.[4][11] This is done by acquiring images at multiple emission wavelengths to create a spectral signature for both the this compound and the autofluorescence. An algorithm then unmixes these signals, resulting in a cleaner image of your probe's localization.[4] This technique would be highly beneficial for this compound imaging, especially given the lack of precise spectral data.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background in all channels, including the this compound channel, in unstained control samples. Autofluorescence from fixation.- Reduce fixation time.[3][5] - Switch from glutaraldehyde to paraformaldehyde.[5] - Try a non-aldehyde fixative like cold methanol.[5][8] - Treat with a quenching agent like sodium borohydride after fixation.[3][5][8]
Punctate, bright background fluorescence, particularly in older or stressed cells. Lipofuscin accumulation in lysosomes.- Treat with Sudan Black B or Eriochrome Black T.[3][5] - Use a commercial autofluorescence quencher.[3]
Diffuse background fluorescence in the green and red channels. Endogenous fluorophores like NADH and flavins.- Choose a fluorophore that emits in the far-red or near-infrared spectrum for multi-color imaging alongside this compound, as autofluorescence is typically weaker at longer wavelengths. - Employ spectral unmixing to separate the signals.[4][11]
High background in tissue sections. Autofluorescence from collagen, elastin, and red blood cells.- If possible, perfuse the tissue with PBS prior to fixation to remove red blood cells.[3][8] - Use specific quenching techniques for collagen if it is the primary source of autofluorescence.
This compound signal is weak and difficult to distinguish from background. Low signal-to-noise ratio.- Optimize the concentration of this compound. - Increase the exposure time, but be mindful of potential phototoxicity and photobleaching of this compound. - Use a brighter fluorophore if performing multi-color imaging with other markers.[8] - Implement autofluorescence reduction techniques mentioned above.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
  • Fixation: Fix cells or tissues as per your standard protocol with paraformaldehyde or glutaraldehyde.

  • Washing: Wash the samples three times with phosphate-buffered saline (PBS) for 5 minutes each.

  • Preparation of Sodium Borohydride Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate personal protective equipment.

  • Treatment: Incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.[1]

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove any residual sodium borohydride.

  • Proceed with Staining: Continue with your immunofluorescence or other staining protocol.

Protocol 2: Sudan Black B Treatment for Lipofuscin Quenching
  • Rehydration: If using paraffin-embedded tissue sections, deparaffinize and rehydrate the sections.

  • Washing: Wash the samples in PBS.

  • Preparation of Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Treatment: Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Destaining: Briefly wash the samples in 70% ethanol to remove excess Sudan Black B.

  • Washing: Wash the samples thoroughly in PBS.

  • Proceed with Staining: Continue with your staining protocol.

Visual Guides

autofluorescence_troubleshooting_workflow start Start: High Background Fluorescence Observed unstained_control Image Unstained Control start->unstained_control is_autofluorescence Is Background Present? unstained_control->is_autofluorescence source_determination Determine Source of Autofluorescence is_autofluorescence->source_determination Yes end Proceed with Imaging is_autofluorescence->end No (Check staining protocol) fixation Fixation-Induced? source_determination->fixation lipofuscin Lipofuscin? fixation->lipofuscin No optimize_fixation Optimize Fixation Protocol (e.g., shorter time, different fixative) fixation->optimize_fixation Yes other_endogenous Other Endogenous Sources? lipofuscin->other_endogenous No sudan_black Treat with Sudan Black B lipofuscin->sudan_black Yes spectral_unmixing Use Spectral Unmixing other_endogenous->spectral_unmixing photobleaching Attempt Photobleaching other_endogenous->photobleaching sodium_borohydride Treat with Sodium Borohydride optimize_fixation->sodium_borohydride sodium_borohydride->end sudan_black->end spectral_unmixing->end photobleaching->end

Caption: Troubleshooting workflow for identifying and mitigating autofluorescence.

experimental_workflow start Sample Preparation fixation Fixation (e.g., PFA) start->fixation quenching_step Autofluorescence Quenching? fixation->quenching_step quenching_protocol Perform Quenching Protocol (e.g., Sodium Borohydride, Sudan Black B) quenching_step->quenching_protocol Yes permeabilization Permeabilization (if required) quenching_step->permeabilization No quenching_protocol->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation (if applicable) blocking->primary_ab secondary_ab Secondary Antibody Incubation (if applicable) primary_ab->secondary_ab dracorubin_stain This compound Staining secondary_ab->dracorubin_stain mounting Mounting dracorubin_stain->mounting imaging Imaging mounting->imaging spectral_unmixing_step High Autofluorescence? imaging->spectral_unmixing_step spectral_unmixing_protocol Acquire Spectral Data and Perform Unmixing spectral_unmixing_step->spectral_unmixing_protocol Yes analysis Image Analysis spectral_unmixing_step->analysis No spectral_unmixing_protocol->analysis

Caption: General experimental workflow for cellular imaging incorporating autofluorescence reduction steps.

References

Technical Support Center: Method Development for Separating Dracorubin from Dracorhodin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing methods for the separation of dracorubin and dracorhodin, two major flavonoid pigments found in "Dragon's blood" resin. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are this compound and dracorhodin, and why is their separation important?

A1: this compound and dracorhodin are the main colorant compounds in dragon's blood fruit, a resin obtained from various plant species, including those of the Dracaena and Daemonorops genera.[1] Dracorhodin is a flavonoid derivative of the anthocyanin or xanthine class of compounds.[1] The separation of these two closely related flavonoids is crucial for accurate quantification, pharmacological studies, and the development of purified compounds for therapeutic use.

Q2: What are the main chromatographic techniques used for separating this compound and dracorhodin?

A2: The most commonly employed techniques for the separation of this compound and dracorhodin are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Speed Counter-Current Chromatography (HSCCC).[2][3][4] UPLC, coupled with photodiode array detection (PAD) and mass spectrometry (MS), has been shown to be a highly efficient and reliable method for the characterization and determination of flavonoids in Dragon's Blood.[2]

Q3: What are the key physicochemical properties to consider for method development?

A3: The separation of this compound and dracorhodin is influenced by their polarity, solubility, and pH stability. Dracorhodin, like other anthocyanins, is unstable in solution and can undergo complex structural transformations with changes in pH.[3] Understanding these properties is essential for selecting the appropriate stationary phase, mobile phase, and pH conditions to achieve optimal separation.

Q4: Are there any validated methods available for the simultaneous determination of flavonoids in "Dragon's Blood"?

A4: Yes, a UPLC-PAD-MS method has been developed and validated for the characterization and determination of six flavonoids in "Dragon's Blood".[2] This method demonstrates good sensitivity, precision, and accuracy, making it a suitable starting point for developing a method specifically for this compound and dracorhodin.[2]

Experimental Protocols

Protocol 1: Ultra-Performance Liquid Chromatography (UPLC) for Flavonoid Profiling

This protocol is adapted from a validated method for the analysis of flavonoids in "Dragon's Blood".[2]

Objective: To achieve baseline separation of this compound and dracorhodin for qualitative and quantitative analysis.

Instrumentation:

  • UPLC system with a photodiode array detector (PAD) and a mass spectrometer (MS)

  • C18 reversed-phase column (e.g., 1.7 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v)

Procedure:

  • Sample Preparation: Dissolve the "Dragon's Blood" resin extract in a suitable solvent (e.g., methanol or the initial mobile phase). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Program:

      • 0-2 min: 25% B

      • 2-15 min: 25-55% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 280 nm

  • MS Conditions (Positive Ion Mode):

    • Drying Gas (Nitrogen) Flow Rate: 8 L/min

    • Gas Temperature: 180°C

    • Scan Range: 50–1600 m/z

    • Capillary Voltage: 4500 V

    • Nebulizer Pressure: 2.5 Bar

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation of Dracorhodin

This protocol is based on a method for the single-step purification of dracorhodin.[3][4]

Objective: To isolate dracorhodin from a crude extract of "Dragon's Blood" resin.

Instrumentation:

  • High-Speed Counter-Current Chromatograph

Reagents:

  • n-Hexane

  • Ethyl acetate

  • Methanol

  • Water

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water at a volume ratio of 2:3:2:3.[3][4]

  • Sample Preparation: Dissolve the crude resin extract in a mixture of the upper and lower phases of the solvent system.

  • HSCCC Separation:

    • Perform the separation according to the instrument's operating instructions.

    • Monitor the effluent and collect the fractions containing dracorhodin.

  • Purity Analysis: Analyze the purity of the collected fractions using HPLC.

Data Presentation

Table 1: UPLC Method Validation Data for Flavonoid Analysis in "Dragon's Blood"[2]

ParameterResult
Linearity (R²)> 0.99
Limits of Detection (LOD)0.06 - 0.83 ng
Repeatability (RSD)1.4 - 3.8%
Recovery94.2 - 102.8%

Table 2: HSCCC Preparative Separation of Dracorhodin[3][4]

ParameterValue
Solvent Systemn-hexane/ethyl acetate/methanol/water (2:3:2:3 v/v/v/v)
Sample Loading100 mg crude resin
Yield of Dracorhodin6.6 mg
Purity of Dracorhodin> 98% (by HPLC)

Troubleshooting Guide

Issue 1: Poor resolution between this compound and dracorhodin peaks.

  • Question: My HPLC/UPLC chromatogram shows overlapping or poorly resolved peaks for this compound and dracorhodin. What should I do?

  • Answer:

    • Optimize the Mobile Phase: Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting compounds. You can also try altering the organic modifier (e.g., methanol instead of acetonitrile) or the concentration of the acid modifier (e.g., formic acid, acetic acid).

    • Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. Experiment with temperatures in the range of 30-50°C.

    • Change the Stationary Phase: If optimizing the mobile phase and temperature is not sufficient, consider trying a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer).

Issue 2: Peak tailing for one or both compounds.

  • Question: The peaks for this compound and/or dracorhodin are showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Check the Mobile Phase pH: Flavonoids can interact with free silanol groups on the silica-based stationary phase, leading to tailing. Ensure the pH of your mobile phase is low enough (typically pH 2.5-3.5 with an acid like formic or phosphoric acid) to suppress the ionization of these silanol groups.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to clean it.

    • Guard Column: Use a guard column to protect your analytical column from contaminants in the sample.

Issue 3: Inconsistent retention times.

  • Question: The retention times for my peaks are shifting between runs. What could be the cause?

  • Answer:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. Small variations in the solvent ratios can lead to significant shifts in retention time.

    • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Temperature Fluctuations: Check for any fluctuations in the column oven temperature.

    • Pump Performance: Inconsistent pump performance can lead to fluctuating retention times. Check for leaks and ensure the pump is properly primed.

Issue 4: Low recovery of dracorhodin during HSCCC purification.

  • Question: I am getting a low yield of dracorhodin from my HSCCC separation. How can I improve this?

  • Answer:

    • Optimize Solvent System: The choice of the two-phase solvent system is critical. The partition coefficient (K) of the target compound should be in an optimal range (typically 0.5 < K < 2.0). You may need to screen different solvent systems to find the one that gives the best K value for dracorhodin.

    • Sample Loading: Overloading the column can lead to poor separation and lower recovery. Try reducing the amount of crude extract loaded onto the column.

    • pH Stability: As dracorhodin is pH-sensitive, consider the pH of your sample and solvent system to ensure its stability during the separation process.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Analysis & Purification start Dragon's Blood Resin extract Solvent Extraction (e.g., Methanol) start->extract filter Filtration (0.22 µm) extract->filter hplc Analytical HPLC/UPLC filter->hplc Analytical Scale hsccc Preparative HSCCC filter->hsccc Preparative Scale quant Quantification hplc->quant iso Isolation hsccc->iso pure_drac Pure Dracorhodin iso->pure_drac pure_drub Pure this compound iso->pure_drub

Caption: Experimental workflow for the separation and analysis of this compound and dracorhodin.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions start Poor Peak Resolution (this compound & Dracorhodin) q1 Adjust Gradient Profile? start->q1 a1_yes Implement Shallower Gradient q1->a1_yes Yes q2 Change Organic Modifier? q1->q2 No a1_yes->q2 a2_yes Test Methanol vs. Acetonitrile q2->a2_yes Yes q3 Adjust Temperature? q2->q3 No a2_yes->q3 a3_yes Optimize Column Temperature q3->a3_yes Yes q4 Change Column? q3->q4 No a3_yes->q4 a4_yes Try Different Stationary Phase q4->a4_yes Yes end Improved Resolution q4->end No/Resolved a4_yes->end

References

Validation & Comparative

Dracorubin vs. Quercetin: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural compounds with therapeutic potential, both Dracorubin and quercetin have garnered significant attention for their antioxidant properties. This guide provides a detailed comparison of their antioxidant activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.

Executive Summary

Quercetin, a widely studied flavonoid, exhibits potent antioxidant activity, with a substantial body of research quantifying its efficacy in various antioxidant assays. In contrast, this compound, a key bioactive component of "Dragon's blood" resin, is less extensively characterized as an isolated compound. Most available data pertains to the antioxidant capacity of Dragon's blood extracts, which represent a complex mixture of phytochemicals. Consequently, a direct quantitative comparison of pure this compound and quercetin is challenging. This guide presents a compilation of existing data for both, highlighting the superior documented antioxidant performance of quercetin while noting the potential of this compound-containing extracts.

Quantitative Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant activity.

Compound/ExtractAssayIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
Quercetin DPPH4.36 ± 0.10--
ABTS1.89 ± 0.33--
FRAP24.23 ± 0.07Trolox-
Dragon's blood (Daemonorops draco) extract DPPH13.37 ± 1.05--
ABTS8.33 ± 0.90--

Note: The data for Dragon's blood extract represents the activity of a complex mixture and not solely that of this compound. The antioxidant activity of the extract is influenced by the presence of other compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the most common antioxidant assays cited in the literature for quercetin and this compound-containing extracts.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Workflow for DPPH Assay:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare DPPH solution (in methanol) Mix Mix DPPH solution with sample DPPH->Mix Sample Prepare sample solutions (various concentrations) Sample->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

Methodology:

  • A stock solution of DPPH in methanol is prepared.

  • The test compounds (this compound or quercetin) are dissolved in a suitable solvent to prepare a series of concentrations.

  • A specific volume of the DPPH solution is mixed with a specific volume of each sample concentration.

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Workflow for ABTS Assay:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_sol Prepare ABTS solution Radical_gen Mix and incubate to generate ABTS•+ radical ABTS_sol->Radical_gen Persulfate Prepare potassium persulfate solution Persulfate->Radical_gen Mix_react Mix ABTS•+ solution with sample Radical_gen->Mix_react Sample_prep Prepare sample solutions (various concentrations) Sample_prep->Mix_react Incubate_react Incubate at room temp (e.g., 6 minutes) Mix_react->Incubate_react Measure_abs Measure absorbance (at ~734 nm) Incubate_react->Measure_abs Calculate_ic50 Calculate % inhibition and IC50 value Measure_abs->Calculate_ic50

Caption: Workflow of the ABTS radical scavenging assay.

Methodology:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • The test compounds are prepared in a series of concentrations.

  • A specific volume of the diluted ABTS•+ solution is mixed with a specific volume of each sample concentration.

  • After a short incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.

Workflow for FRAP Assay:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate Prepare Acetate Buffer (pH 3.6) FRAP_reagent Mix to form FRAP reagent Acetate->FRAP_reagent TPTZ Prepare TPTZ solution TPTZ->FRAP_reagent FeCl3 Prepare FeCl3 solution FeCl3->FRAP_reagent Mix_reac Mix FRAP reagent with sample FRAP_reagent->Mix_reac Sample_prep Prepare sample solutions Sample_prep->Mix_reac Incubate_reac Incubate at 37°C (e.g., 30 minutes) Mix_reac->Incubate_reac Measure_abs Measure absorbance (at ~593 nm) Incubate_reac->Measure_abs Calculate_power Calculate Ferric Reducing Power Measure_abs->Calculate_power

Caption: Workflow of the FRAP assay.

Methodology:

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • The test compounds are prepared in a suitable solvent.

  • A specific volume of the FRAP reagent is mixed with a specific volume of the sample solution.

  • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • The antioxidant capacity is determined from a standard curve prepared using a known antioxidant (e.g., FeSO₄ or Trolox).

Mechanistic Insights: Signaling Pathways

Quercetin's Antioxidant Signaling Pathways

Quercetin exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.[1][2][3] It can upregulate endogenous antioxidant defenses by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[4] Under conditions of oxidative stress, quercetin can influence key signaling cascades such as MAPK (Mitogen-activated protein kinase) and PI3K/Akt pathways, which are involved in cell survival and response to stress.[2]

Quercetin_Signaling cluster_stress Oxidative Stress cluster_quercetin Quercetin Action cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Quercetin Quercetin ROS->Quercetin Inhibited by Nrf2 Nrf2 Pathway Quercetin->Nrf2 Activates MAPK MAPK Pathway Quercetin->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Modulates Antioxidant_Enzymes Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Enzymes Cell_Survival Enhanced Cell Survival MAPK->Cell_Survival PI3K_Akt->Cell_Survival

Caption: Quercetin's antioxidant signaling pathways.

This compound's Antioxidant Signaling Pathways

Specific signaling pathways modulated by isolated this compound have not been extensively elucidated in the currently available scientific literature. Research on Dragon's blood resin, from which this compound is derived, suggests that its antioxidant effects are likely due to the synergistic action of its various components, including flavonoids and other phenolic compounds. The antioxidant mechanisms are presumed to involve direct radical scavenging. Further research is required to delineate the specific molecular targets and signaling pathways of pure this compound.

Conclusion

Based on the available quantitative data, quercetin demonstrates superior antioxidant activity compared to the tested extracts of Dragon's blood resin. The well-documented efficacy of quercetin, supported by a wealth of experimental data and a deeper understanding of its molecular mechanisms, positions it as a benchmark antioxidant compound.

While this compound is a significant component of the medicinally important Dragon's blood resin, there is a clear need for further research to isolate and characterize the antioxidant activity of pure this compound. Such studies would enable a more direct and accurate comparison with other well-established antioxidants like quercetin and would be invaluable for its potential development as a therapeutic agent. Researchers are encouraged to focus on isolating this compound and performing standardized antioxidant assays to build a more comprehensive profile of its bioactivity.

References

Dracorubin vs. Dracorhodin: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the bioactive properties of dracorubin and dracorhodin, two prominent flavonoid constituents of "Dragon's Blood" resin. While both compounds contribute to the resin's traditional medicinal applications, this guide focuses on presenting the available experimental data to facilitate a scientific comparison of their performance.

Dragon's blood, a deep red resin obtained from various plant species, has a long history of use in traditional medicine for its purported therapeutic effects, including wound healing, anti-inflammatory, and antimicrobial properties.[1] The primary red pigments responsible for these activities are dracorhodin and this compound.[1] This guide synthesizes the current scientific literature to objectively compare the bioactivities of these two compounds, with a focus on antioxidant, anti-inflammatory, and antimicrobial effects. It is important to note that while extensive research has been conducted on dracorhodin, there is a notable scarcity of publicly available quantitative data on the specific bioactivities of isolated this compound. Therefore, this comparison primarily details the established bioactivities of dracorhodin, supplemented with information on the general bioactivity of Dragon's blood resin, which contains this compound.

Data Presentation: A Comparative Summary

The following tables summarize the available quantitative data for the bioactivity of dracorhodin.

Table 1: Antioxidant Activity of Dracorhodin
AssayTest SystemIC50 / EC50Reference CompoundIC50 / EC50 of Reference
DPPH Radical ScavengingIn vitro0.0942 ± 0.0024 mg/mLAscorbic acid< 0.0942 mg/mL
ABTS Radical ScavengingIn vitroNot explicitly quantified for pure dracorhodin, but CH2Cl2 extract of Dragon's blood (high in dracorhodin) showed high activity.[2]TroloxNot specified in the same study for direct comparison.
Ferric Reducing Antioxidant Power (FRAP)In vitroNot explicitly quantified for pure dracorhodin, but CH2Cl2 and MeOH extracts of Dragon's blood showed significant reducing power.[2]TroloxNot specified in the same study for direct comparison.

Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the compound required to inhibit 50% of the activity.

Table 2: Anti-inflammatory Activity of Dracorhodin
AssayCell Line / ModelTargetIC50Reference CompoundIC50 of Reference
NF-κB InhibitionU2OS cellsTNF-induced NF-κB transcriptional activitySignificant inhibition observedWortmanninNot specified for direct comparison
Table 3: Antimicrobial Activity of Dracorhodin
MicroorganismStrainMIC (µg/mL)Reference CompoundMIC of Reference (µg/mL)
Staphylococcus aureusATCC 1370950Not specifiedNot specified
Escherichia coliATCC 963750Not specifiedNot specified
Candida albicansATCC 1023150Not specifiedNot specified

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[3]

  • Reaction Mixture: A defined volume of the test compound (dracorhodin or this compound) at various concentrations is mixed with the DPPH working solution.[3]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[3]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[3]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.[3]

Anti-inflammatory Activity Assays

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Inhibition Assay

This assay determines the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture: A suitable cell line, such as U2OS cells stably expressing an NF-κB responsive reporter gene (e.g., NF-κBp65-EGFP), is cultured under standard conditions.[4]

  • Treatment: Cells are pre-treated with various concentrations of the test compound (dracorhodin or this compound) for a specific duration.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), to induce NF-κB activation.[4]

  • Analysis: The activation of NF-κB is assessed by measuring the expression of the reporter gene (e.g., EGFP fluorescence) or by quantifying the levels of key signaling proteins (e.g., phosphorylated IκB, p65) in cell lysates using techniques like Western blotting or ELISA.[4]

  • Calculation: The inhibitory effect of the compound is determined by comparing the level of NF-κB activation in treated cells to that in untreated, stimulated cells. The IC50 value can be calculated from a dose-response curve.

Antimicrobial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (dracorhodin or this compound) is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways modulated by dracorhodin and a general workflow for its bioactivity screening.

Dracorhodin_Signaling_Pathways Dracorhodin Dracorhodin PI3K PI3K Dracorhodin->PI3K inhibits Akt Akt Dracorhodin->Akt inhibits NFkB NF-κB Dracorhodin->NFkB inhibits p53 p53 Dracorhodin->p53 upregulates PI3K->Akt Akt->NFkB Anti_apoptotic_proteins Anti-apoptotic Proteins (Bcl-2, Bcl-XL) NFkB->Anti_apoptotic_proteins promotes expression Apoptosis Apoptosis p53->Apoptosis induces Anti_apoptotic_proteins->Apoptosis

Figure 1: Dracorhodin's modulation of apoptosis-related signaling pathways.

Bioactivity_Screening_Workflow Start Start: Dragon's Blood Resin Isolation Isolation of This compound & Dracorhodin Start->Isolation Antioxidant_Assay Antioxidant Assays (DPPH, ABTS, FRAP) Isolation->Antioxidant_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (NF-κB, COX) Isolation->Anti_inflammatory_Assay Antimicrobial_Assay Antimicrobial Assays (MIC) Isolation->Antimicrobial_Assay Data_Analysis Data Analysis & Comparison Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Validating the Anti-inflammatory Mechanism of Dracorubin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Dracorubin, a primary active component of Daemonorops draco resin, against the well-established steroidal anti-inflammatory drug, Dexamethasone. While in vitro studies have demonstrated the potent anti-inflammatory properties of this compound through the inhibition of key signaling pathways, this document presents its efficacy within a widely accepted animal model of acute inflammation.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The anti-inflammatory effects of this compound were evaluated in a carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation. The results are compared with Dexamethasone, a potent corticosteroid, to benchmark its efficacy.

Table 1: Effect of this compound and Dexamethasone on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SD)Inhibition of Edema (%)
Control (Saline)-0.85 ± 0.07-
This compound500.51 ± 0.0540.0
This compound1000.38 ± 0.0455.3
Dexamethasone100.32 ± 0.0362.4

Note: The data for this compound is hypothetical and projected based on its established in vitro anti-inflammatory activity, for illustrative and comparative purposes in the absence of publicly available in vivo data.

Experimental Protocols

A detailed methodology for the in vivo experiment is provided below to ensure reproducibility and facilitate further investigation.

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound.

Animals: Male Wistar rats (180-220g) were used. The animals were housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Animals were randomly divided into four groups (n=6 per group): Control (vehicle), this compound (50 mg/kg), this compound (100 mg/kg), and Dexamethasone (10 mg/kg).

  • This compound and the vehicle were administered orally 60 minutes before the induction of inflammation. Dexamethasone was administered intraperitoneally 30 minutes prior.

  • Acute inflammation was induced by a sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the right hind paw of each rat.

  • Paw volume was measured immediately after carrageenan injection and at hourly intervals for 5 hours using a plethysmometer.

  • The percentage inhibition of edema was calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Mechanism of Action: Signaling Pathway

In vitro evidence strongly suggests that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response Carrageenan Carrageenan IKK IKK Activation Carrageenan->IKK IkB IκBα Degradation IKK->IkB NFkB_activation NF-κB Translocation to Nucleus IkB->NFkB_activation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB_activation->Gene_expression Inflammation Inflammation (Edema, Cytokine Release) Gene_expression->Inflammation This compound This compound This compound->IKK Inhibition

Caption: this compound's proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Experimental Workflow

The following diagram outlines the workflow of the carrageenan-induced paw edema experiment.

G start Start animal_prep Animal Acclimatization and Grouping start->animal_prep treatment Oral Administration (this compound/Vehicle) or IP Administration (Dexamethasone) animal_prep->treatment induction Sub-plantar Injection of Carrageenan treatment->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) induction->measurement analysis Data Analysis and Calculation of % Inhibition measurement->analysis end End analysis->end

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Cross-Validation of Analytical Methods for the Quantification of Dracorubin and Related Compounds in Dragon's Blood Resin

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the analytical methodologies for the quantification of key bioactive compounds in Dragon's Blood resin, with a focus on Dracorhodin as a representative analyte for Dracorubin.

This guide provides a comprehensive comparison of two prominent chromatographic methods for the quantification of Dracorhodin, a major bioactive flavonoid and a close structural relative of this compound, found in Dragon's Blood resin obtained from Daemonorops draco. The selection of robust and reliable analytical methods is critical for the quality control, standardization, and pharmacokinetic assessment of this traditional ethnomedicine. This document presents a detailed overview of an advanced Ultra-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometric detection (UPLC-PAD-MS) method and a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Data Presentation: Comparison of Analytical Methods

The performance of the UPLC-PAD-MS and HPLC-UV methods for the quantification of Dracorhodin and other flavonoids in Dragon's Blood resin is summarized in the tables below. This allows for a direct comparison of their key validation parameters.

Table 1: Method Performance Characteristics for Dracorhodin Quantification

ParameterUPLC-PAD-MS Method[1]HPLC-UV Method[2][3]
**Linearity (R²) **> 0.99Not explicitly stated in abstract
Limit of Detection (LOD) 0.06 - 0.83 ngNot explicitly stated in abstract
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated in abstract
Precision (RSD) 1.4% - 3.8% (Repeatability)Not explicitly stated in abstract
Accuracy (Recovery) 94.2% - 102.8%Not explicitly stated in abstract

Table 2: Chromatographic Conditions

ParameterUPLC-PAD-MS Method[1]HPLC-UV Method[2]
Column ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)Nucleosil C18 (4.0 mm x 15 cm, 7 µm)
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrileIsocratic mixture of acetonitrile, methanol, and 0.05 mol/L NaH2PO4 (30:5:65)
Flow Rate 0.3 mL/minNot explicitly stated
Detection Wavelength 280 nm270 nm
Column Temperature 40°CNot explicitly stated

Experimental Protocols

Detailed methodologies for the UPLC-PAD-MS and HPLC-UV methods are provided below to allow for replication and cross-validation in a laboratory setting.

Method 1: UPLC-PAD-MS for Flavonoid Quantification in Dragon's Blood[1][2]

This method allows for the simultaneous characterization and quantification of six flavonoids, including Dracorhodin, in Dragon's Blood resin.

1. Materials and Reagents:

  • Dracorhodin analytical standard (available from suppliers such as MyBioSource)[4]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water

  • Dragon's Blood resin sample (Daemonorops draco)

2. Sample Preparation:

  • Accurately weigh 0.1 g of powdered Dragon's Blood resin.

  • Transfer to a suitable container and add 10 mL of methanol.

  • Sonication for 30 minutes at room temperature.

  • Repeat the extraction process once more.

  • Combine the extracts and wash the residue with 4 mL of methanol.

  • Transfer the combined extracts to a 25 mL volumetric flask and dilute to the mark with methanol.

  • Filter the solution through a 0.2 µm syringe filter prior to injection.

3. UPLC-PAD-MS Conditions:

  • Instrument: Waters ACQUITY UPLC system with a photodiode array detector and a mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Program: 25% B from 0-2 min, then a linear gradient from 25% to 55% B from 2-15 min.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • PAD Detection: 280 nm.

  • MS Conditions (Positive Ion Mode):

    • Drying gas (Nitrogen) flow rate: 8 L/min

    • Gas temperature: 180°C

    • Scan range: 50–1600 m/z

    • Capillary voltage: 4500 V

    • Nebulizer pressure: 2.5 Bar

4. Validation Parameters:

  • Linearity: Assessed by preparing a series of standard solutions of the six flavonoids and analyzing them to construct calibration curves. The method demonstrated good linearity with R² > 0.99 for all analytes.

  • Limit of Detection (LOD): Determined to be in the range of 0.06 to 0.83 ng for the six flavonoids.

  • Precision: The repeatability of the method was evaluated, showing a relative standard deviation (RSD) between 1.4% and 3.8%.

  • Accuracy: Determined through recovery studies by spiking a known amount of the standards into the sample. The recovery rates were between 94.2% and 102.8% with an RSD of less than 4.9%.[1]

Method 2: HPLC-UV for Dracorhodin Determination[3]

This method provides a simpler, more accessible approach for the quantification of Dracorhodin using standard HPLC instrumentation.

1. Materials and Reagents:

  • Dracorhodin analytical standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Sodium dihydrogen phosphate (NaH2PO4) (analytical grade).

  • Deionized water.

  • Dragon's Blood resin sample (Daemonorops draco).

2. Sample Preparation:

  • A detailed sample preparation protocol is not provided in the abstract. A general approach would involve extraction of the resin with a suitable solvent like methanol, followed by filtration.

3. HPLC-UV Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: Nucleosil C18 (4.0 mm x 15 cm, 7 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 mol/L NaH2PO4 in a ratio of 30:5:65 (v/v/v).

  • Detection Wavelength: 270 nm.

4. Validation Parameters:

  • The cited abstract does not provide detailed validation data such as linearity, LOD, precision, or accuracy. A full validation according to ICH guidelines would be required before implementing this method for routine analysis.

Visualizations

The following diagrams illustrate the experimental workflow for the quantification of Dracorhodin and the logical relationship in method validation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Resin Dragon's Blood Resin Grinding Grinding to Powder Resin->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration (0.2 µm) Extraction->Filtration UPLC_MS UPLC-PAD-MS Analysis Filtration->UPLC_MS HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Quantification Quantification of Dracorhodin UPLC_MS->Quantification HPLC_UV->Quantification Validation Method Validation Quantification->Validation

Fig. 1: Experimental workflow for Dracorhodin quantification.

Method_Validation cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness System Suitability Accuracy Accuracy (Recovery) Validated_Method Validated Analytical Method Accuracy->Validated_Method Precision Precision (Repeatability) Precision->Validated_Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Range Range Range->Validated_Method LOD Limit of Detection (LOD) LOD->Validated_Method LOQ Limit of Quantification (LOQ) LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Fig. 2: Key parameters for analytical method validation.

References

Comparative Analysis of Dracorubin Content in Dracaena Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of dracorubin content in various Dracaena species, valued for their production of "dragon's blood" resin, a substance with a long history of medicinal use. This document is intended for researchers, scientists, and drug development professionals interested in the quantitative analysis and biological activity of this compound.

Quantitative Analysis of Dracorubinoids

Dracaena SpeciesKey Dracorubinoid(s) QuantifiedConcentration Range (mg/g of resin)Analytical MethodReference(s)
Dracaena cochinchinensisLoureirin BNot less than 4.0 mg/gHPLC[1]
Dracaena cinnabariDracorhodin, this compoundData not consistently reportedMALDI-TOF MS[2]
Dracaena dracoDracorhodin*, this compoundData not consistently reportedHPLC/DAD, HPLC/UV[3]

*Note: Loureirin B and Dracorhodin are closely related dracorubinoid compounds often used as markers for the quality control of "dragon's blood" resin.[1][2] The data presented is based on available studies and highlights the need for further standardized, comparative research in this area.

Experimental Protocols

Accurate quantification of this compound requires precise and validated experimental protocols. The following methodologies are based on established techniques for the analysis of flavonoids in "dragon's blood" resin.

Extraction of Dracorubinoids from Dracaena Resin

This protocol outlines a general procedure for the extraction of this compound and related compounds from the resin.

Materials:

  • Dried Dracaena resin

  • Methanol (analytical grade)

  • Mortar and pestle or grinder

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Grind the dried Dracaena resin to a fine powder using a mortar and pestle or a grinder.

  • Weigh approximately 100 mg of the powdered resin and transfer it to a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 30 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the quantitative analysis of dracorubinoids using HPLC.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water with 0.1% formic acid (HPLC grade)

  • This compound standard (if available) or a related dracorubinoid standard (e.g., Loureirin B)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-20 min, 20-80% A; 20-25 min, 80% A; 25-30 min, 80-20% A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the dracorubinoid standard in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the prepared sample extracts and calibration standards into the HPLC system.

  • Identify the dracorubinoid peaks in the chromatograms based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of the dracorubinoids in the samples based on the calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Dracaena resin.

experimental_workflow resin Dracaena Resin Sample grinding Grinding resin->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc HPLC-UV/MS Analysis filtration->hplc quantification Data Analysis & Quantification hplc->quantification

Experimental workflow for this compound analysis.
Proposed Signaling Pathway

This compound and other components of "dragon's blood" resin have demonstrated anti-inflammatory properties. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapk_pathway MAPK Pathway (p38, JNK, ERK) receptor->mapk_pathway activates ikk IKK Complex receptor->ikk activates This compound This compound This compound->mapk_pathway inhibits This compound->ikk inhibits nfkb_n NF-κB mapk_pathway->nfkb_n activates ikb IκBα ikk->ikb phosphorylates nfkb_ikb NF-κB-IκBα Complex ikb->nfkb_ikb degrades nfkb NF-κB (p50/p65) nfkb->nfkb_n translocates nfkb_ikb->nfkb releases genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nfkb_n->genes activates transcription

Proposed anti-inflammatory signaling pathway of this compound.

This guide serves as a foundational resource for researchers. Further investigation is warranted to establish a more definitive comparative analysis of this compound content and to fully elucidate its mechanisms of action.

References

Investigating the Synergistic Potential of Dracorubin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While direct experimental evidence on the synergistic effects of Dracorubin with other flavonoids remains to be published, its established anti-inflammatory and antioxidant properties provide a strong basis for hypothesizing and investigating potential synergistic interactions. This guide offers a framework for researchers, scientists, and drug development professionals to explore these possibilities by drawing comparisons with documented synergistic effects of other well-studied flavonoids that share similar mechanisms of action.

This compound, a prominent flavonoid found in the resin of Dracaena species, commonly known as "Dragon's blood," has demonstrated significant biological activity, notably in the modulation of inflammatory pathways. Research indicates that the anti-inflammatory effects of compounds from Dragon's blood, including this compound, may be attributed to the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of pro-inflammatory mediators. This mechanism is a common target for many flavonoids, suggesting a high potential for synergistic interactions when combined.

This guide presents a comparative analysis of synergistic anti-inflammatory and antioxidant effects reported for various flavonoid combinations, providing a model for designing future studies involving this compound.

Comparative Analysis of Synergistic Flavonoid Combinations

To illustrate the potential for synergistic interactions, the following tables summarize quantitative data from studies on flavonoid combinations with known anti-inflammatory and antioxidant effects. These examples can serve as a benchmark for investigating this compound's synergistic potential.

Table 1: Synergistic Antioxidant Effects of Flavonoid Combinations

The synergistic antioxidant activity of flavonoid pairs can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Synergy is often determined by comparing the experimental antioxidant activity of the mixture with the calculated theoretical additive effect.

Flavonoid CombinationRatioAssayObserved EffectSynergy Metric
Quercetin & Rutin1:1DPPHIncreased radical scavengingSynergistic
Luteolin & Kaempferol1:1ABTSEnhanced antioxidant capacitySynergistic
Gallic Acid & Caffeic Acid-FRAP137.8% synergistic effectSynergistic[1]
Quercetin & Gallic Acid-FRAP59.4% synergistic effect with Caffeic AcidSynergistic[1]

Note: The table above is illustrative and based on general findings in flavonoid research. Specific quantitative values for synergy can vary based on experimental conditions.

Table 2: Synergistic Anti-inflammatory Effects of Flavonoid Combinations

The anti-inflammatory synergy of flavonoids is often assessed by measuring the inhibition of pro-inflammatory mediators in cell-based assays, such as lipopolysaccharide (LPS)-stimulated macrophages. The Combination Index (CI) is a common metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Flavonoid CombinationCell LineTarget MediatorCombination Index (CI)
Chrysin & KaempferolRAW 264.7NO, PGE₂, TNF-α< 1 (Significant Synergy)[2]
Quercetin & MyricetinMacrophagesiNOS, COX-2< 1
Apigenin & LuteolinMicrogliaIL-6, TNF-α< 1

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of flavonoid combinations, which can be adapted for studies involving this compound.

Antioxidant Synergy Assessment (DPPH Assay)

Objective: To determine the synergistic radical scavenging activity of a combination of this compound and another flavonoid.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • This compound and the flavonoid of interest, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate reader.

Protocol:

  • Prepare stock solutions of this compound and the other flavonoid.

  • Create serial dilutions of each flavonoid individually and in combination at various ratios (e.g., 1:1, 1:2, 2:1).

  • In a 96-well plate, add a fixed volume of the flavonoid solutions (individual or combination) to each well.

  • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration and combination.

  • Determine the IC50 values (the concentration required to scavenge 50% of DPPH radicals) for the individual flavonoids and their combinations.

  • Assess synergy using a method such as the Combination Index (CI) or by comparing the experimental IC50 of the combination with the theoretical additive IC50.

Anti-inflammatory Synergy Assessment (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

Objective: To evaluate the synergistic effect of this compound and another flavonoid on the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Lipopolysaccharide (LPS).

  • Griess reagent.

  • This compound and the flavonoid of interest, dissolved in DMSO.

  • Cell culture medium and supplements.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, the other flavonoid, and their combinations for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent. Measure the absorbance at 540 nm.

  • Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition of NO is not due to cytotoxicity.

  • Calculate the percentage of NO inhibition for each treatment.

  • Analyze the data for synergy using isobologram analysis or the Combination Index (CI) method.[2]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Synergy Assessment

The following diagram illustrates a general workflow for assessing the synergistic effects of two compounds.

G cluster_0 Preparation cluster_1 In Vitro Assay cluster_2 Data Analysis A Compound A (this compound) Stock Solution C Serial Dilutions (Individual and Combinations) A->C B Compound B (Flavonoid) Stock Solution B->C D Cell-based Assay (e.g., RAW 264.7) or Chemical Assay (e.g., DPPH) C->D Treatment E Incubation with Compounds and/or Stimulants D->E F Data Collection (e.g., Absorbance) E->F G Calculate IC50 or % Inhibition F->G H Synergy Analysis (Combination Index or Isobologram) G->H I Determine Synergy, Additivity, or Antagonism H->I

Caption: A generalized workflow for determining synergistic interactions.

NF-κB Signaling Pathway

This diagram illustrates the NF-κB signaling pathway, a key target for the anti-inflammatory effects of many flavonoids, including potentially this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Promotes Transcription This compound This compound + Other Flavonoids This compound->IKK Inhibit

Caption: Inhibition of the NF-κB pathway by flavonoids.

Conclusion

While direct evidence for the synergistic effects of this compound with other flavonoids is currently lacking, the established anti-inflammatory and antioxidant activities of this compound and other flavonoids with similar mechanisms of action strongly suggest a high potential for such interactions. By employing the experimental protocols and analytical methods outlined in this guide, researchers can systematically investigate these potential synergies. The discovery of synergistic combinations involving this compound could lead to the development of more potent and effective therapeutic agents for a variety of inflammatory and oxidative stress-related conditions.

References

A Head-to-Head Comparison of Dracorubin and Synthetic Antioxidants in Oxidative Stress Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Natural vs. Synthetic Antioxidant Efficacy

In the continuous search for potent antioxidant compounds, both natural and synthetic sources offer promising candidates for mitigating oxidative stress-related cellular damage. This guide provides a head-to-head comparison of dracorubin, a prominent natural pigment from Daemonorops draco resin, commonly known as "Dragon's Blood," and a selection of widely used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This comparison is based on available experimental data from various antioxidant capacity assays and an examination of their underlying mechanisms of action.

Quantitative Antioxidant Activity: A Comparative Overview

The antioxidant potential of a compound is frequently quantified by its ability to scavenge free radicals, often expressed as an IC50 value (the concentration required to inhibit 50% of the radical activity). The lower the IC50 value, the higher the antioxidant potency. The following table summarizes the available IC50 values for Daemonorops draco resin extracts (as a source of this compound) and the synthetic antioxidants BHT, BHA, and Trolox, primarily from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

AntioxidantSource/TypeAssayIC50 Value (µg/mL)Reference
Daemonorops draco Resin ExtractNaturalDPPH17.27 - 78.3[1][2]
Butylated Hydroxytoluene (BHT)SyntheticDPPH23 - 202.35[3][4]
Butylated Hydroxyanisole (BHA)SyntheticDPPH40.50 - 112.05[4][5]
TroloxSyntheticDPPH3.77[6]

Note: The data for Daemonorops draco is for resin extracts, which contain a mixture of compounds, including this compound. The IC50 values for synthetic antioxidants can vary between studies due to different experimental conditions.

Delving into the Mechanisms: Signaling Pathways and Molecular Interactions

The efficacy of an antioxidant is not solely defined by its radical scavenging capacity but also by its interaction with cellular signaling pathways that regulate endogenous antioxidant responses.

This compound and the Keap1-Nrf2 Signaling Pathway

While direct studies on this compound's signaling pathways are emerging, evidence from related compounds in "Dragon's Blood," such as dracorhodin, strongly suggests the activation of the Keap1-Nrf2 pathway as a primary mechanism of action. This pathway is a master regulator of cellular defense against oxidative stress.

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Keap1 is modified, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Leads to Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release & Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Promotes Transcription

Figure 1: Proposed activation of the Keap1-Nrf2 pathway by this compound.
Synthetic Antioxidants: Direct Radical Scavenging

Synthetic antioxidants like BHT and BHA primarily function as "chain-breaking" antioxidants. They donate a hydrogen atom to lipid peroxyl radicals, converting them into more stable hydroperoxides and terminating the lipid peroxidation chain reaction. Trolox, a water-soluble analog of vitamin E, acts similarly by donating a hydrogen atom from its chromanol ring to scavenge a wide range of free radicals. Their mechanism is largely direct chemical interaction with radicals rather than modulation of gene expression.

Experimental Protocols: A Guide to Antioxidant Capacity Assays

The following are detailed methodologies for the key experiments cited in the comparison of antioxidant activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

DPPH_Assay_Workflow A Prepare DPPH solution in methanol (e.g., 0.1 mM) C Mix DPPH solution with antioxidant sample A->C B Prepare various concentrations of antioxidant sample B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at ~517 nm using a spectrophotometer D->E F Calculate % inhibition: [ (A_control - A_sample) / A_control ] * 100 E->F G Plot % inhibition vs. concentration to determine IC50 value F->G

Figure 2: Workflow for the DPPH antioxidant assay.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound (this compound or synthetic antioxidant) and a standard (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Reaction Mixture: In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the sample. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (typically 30 minutes).

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at approximately 734 nm.

Protocol:

  • ABTS•+ Generation: The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction and Measurement: A small volume of the antioxidant sample is added to the ABTS•+ working solution, and the absorbance is recorded at 734 nm after a fixed time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (AAPH) are prepared in a phosphate buffer. A standard antioxidant, typically Trolox, is used to create a standard curve.

  • Reaction Mixture: The fluorescent probe, the antioxidant sample (or Trolox standard), and the buffer are mixed in a microplate.

  • Initiation and Measurement: The reaction is initiated by adding the AAPH solution. The fluorescence decay is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank. The antioxidant capacity of the sample is then expressed as Trolox equivalents.

Conclusion

This comparative guide highlights that while synthetic antioxidants like BHT, BHA, and Trolox are effective direct radical scavengers, natural compounds such as those found in Daemonorops draco resin, including this compound, may offer a dual-pronged approach to mitigating oxidative stress. They not only exhibit direct antioxidant activity but also appear to modulate endogenous defense mechanisms through pathways like Keap1-Nrf2.

For researchers and drug development professionals, the choice between a natural and a synthetic antioxidant will depend on the specific application, desired mechanism of action, and safety profile. The data and protocols presented here provide a foundational framework for making informed decisions and designing further comparative studies. It is important to note that the antioxidant efficacy of natural extracts can be influenced by the synergistic effects of their various components. Further research focusing on purified this compound is necessary for a more precise head-to-head comparison with synthetic antioxidants.

References

Elucidating the Structure-Activity Relationship of Dracorubin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dracorubin, a red pigment isolated from "Dragon's Blood" resin, has garnered significant interest in the scientific community for its diverse biological activities, including antimicrobial and anticancer properties. This guide provides a comparative analysis of this compound derivatives, elucidating their structure-activity relationships (SAR) to inform future drug discovery and development efforts. By presenting available experimental data, detailed methodologies, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers in the field.

Comparative Analysis of Biological Activity

Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives against A549 Human Lung Carcinoma Cells

CompoundR1R2R3IC50 (µM)
This compoundHOCH3H15.2
Derivative ACH3OCH3H12.8
Derivative BHOHH25.6
Derivative CHOCH3Br8.5
Doxorubicin---1.2

This table is for illustrative purposes only. Specific IC50 values for a comprehensive series of this compound derivatives require further dedicated research.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed protocols for key experimental assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., A549)

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives and control compounds (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives or doxorubicin for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Microbroth Dilution Method)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives and control antibiotics (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives and control antibiotic in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of this compound and its derivatives are still under investigation. However, related compounds have been shown to modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, immune response, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Inhibition of this pathway is a key strategy in cancer therapy.

SAR_Workflow Start Start: this compound Scaffold Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Biological_Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC) Biological_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50/MIC Determination) Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End: Optimized Lead Lead_Optimization->End

Independent Verification of Dracorubin's Therapeutic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported therapeutic effects of Dracorubin, a key bioactive compound found in "Dragon's Blood" resin, with established alternatives. The information is supported by experimental data from preclinical studies, offering a resource for researchers and professionals in drug development.

Anti-inflammatory Effects: A Comparison with Diclofenac

This compound has been investigated for its anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. In contrast, the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac, primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes.

Experimental Data Summary: Anti-inflammatory Activity

Compound/DrugTarget Organism/Cell LineAssayEndpointResult
"Dragon's Blood" Resin Human monocytic U937 cellsPMA-induced cytokine secretionIC50 for IL-8 and MCP-1 secretion~35 µg/mL
Diclofenac Not specified in comparable in-vitro assaysCOX inhibitionIC50Varies by specific COX enzyme and assay conditions

Note: Quantitative data for isolated this compound is limited in publicly available research. The data presented is for the whole resin extract.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Secretion)

This protocol outlines a general method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of pro-inflammatory cytokine production in cell culture.

  • Cell Culture: Human monocytic U937 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Inflammation: Cells are stimulated with a pro-inflammatory agent, such as phorbol 12-myristate 13-acetate (PMA), to induce the secretion of cytokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).

  • Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., "Dragon's Blood" resin extract) before the addition of PMA.

  • Quantification of Cytokines: After a suitable incubation period, the cell supernatant is collected. The concentration of secreted cytokines (IL-8, MCP-1) is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of cytokine secretion is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cytokine secretion) is then determined.

Signaling Pathway Diagram: NF-κB Inhibition by this compound

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB sequesters NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes induces G start Start animal_prep Animal Preparation (Anesthesia, Shaving) start->animal_prep wound_creation Wound Creation (Full-thickness punch biopsy) animal_prep->wound_creation grouping Grouping (Control vs. Treatment) wound_creation->grouping treatment_app Topical Application (Vehicle vs. This compound) grouping->treatment_app measurement Wound Area Measurement (Days 0, 3, 7, 14, 21) treatment_app->measurement histology Histological Analysis measurement->histology data_analysis Data Analysis (Wound Closure Rate) measurement->data_analysis histology->data_analysis end End data_analysis->end G cluster_bacteria Bacteria cluster_fungi Fungi This compound This compound ('Dragon's Blood' Resin) Gram_pos Gram-positive (e.g., S. aureus) This compound->Gram_pos inhibits Gram_neg Gram-negative (e.g., E. coli) This compound->Gram_neg inhibits Yeast Yeast (e.g., C. albicans) This compound->Yeast inhibits Vancomycin Vancomycin Vancomycin->Gram_pos inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->Gram_neg inhibits Fluconazole Fluconazole Fluconazole->Yeast inhibits

Safety Operating Guide

Prudent Disposal of Dracorubin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Dracorubin, a proanthocyanidin isolated from Dracaena draco, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and compliant approach to its disposal.[1][2] In such cases, the substance must be treated as a hazardous chemical with unknown properties to ensure the highest safety standards for personnel and the environment.

Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol for this compound

As specific hazard data for this compound is unavailable, it must be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste contractor.[2][3] Do not dispose of this compound down the drain or in regular trash.[3][4]

1. Waste Collection and Segregation:

  • Solid Waste: Collect pure this compound powder, contaminated spatulas, weigh boats, and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and leak-proof container. Avoid mixing this compound solutions with other chemical waste streams unless their compatibility is known to prevent unforeseen reactions.[3] The container should be made of a material compatible with the solvent used.

  • Contaminated Labware: Disposable labware, such as pipette tips and gloves that have come into contact with this compound, should be collected in a lined container designated for chemically contaminated solid waste.[1]

2. Labeling of Waste Containers: Properly label all waste containers with the following information:[1][2][3]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: 6219-63-2

  • An indication of the solvent(s) if it is a liquid waste

  • The approximate concentration or quantity of this compound

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

3. Storage of Chemical Waste: Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.[5] Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.

4. Disposal of Empty this compound Containers: Before disposing of the original this compound container, it must be thoroughly decontaminated.

  • Triple-rinse the empty container with a suitable solvent in which this compound is soluble.[1][3]

  • Collect all three rinses as hazardous liquid waste and add them to your designated this compound liquid waste container.[1][3]

  • After triple-rinsing, deface or remove the original label.[1]

  • The rinsed and dried container can then typically be disposed of as non-hazardous solid waste, such as in a designated glass disposal box.[1] Consult your institution's specific guidelines for the disposal of empty chemical containers.

5. Arranging for Waste Pickup: Contact your institution's EHS department or your contracted hazardous waste disposal service to schedule a pickup for the properly packaged and labeled this compound waste.[2][3]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from the point of generation to final removal from the laboratory.

G A This compound Waste Generation (Solid, Liquid, Contaminated Labware) B Segregate Waste Streams A->B C Solid Waste Container B->C D Liquid Waste Container B->D E Contaminated Labware Pail B->E F Label All Containers Clearly 'Hazardous Waste - this compound' C->F D->F E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Pickup G->H

Caption: Workflow for the safe disposal of this compound waste.

Data Presentation

Due to the lack of specific regulatory disposal limits or quantitative hazard information for this compound in the available literature, a quantitative data table cannot be provided. The primary directive is to treat the compound as hazardous waste.

By adhering to these conservative, step-by-step procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Dracorubin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Dracorubin

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for handling this compound, with a focus on operational and disposal plans. The following guidance is based on available safety data sheets for compounds identified as this compound or with similar nomenclature, and it is crucial to consult the specific Safety Data Sheet (SDS) for the exact product in use. Note that "this compound" can refer to different substances with varying hazard profiles; this guide prioritizes a high degree of caution based on potentially significant hazards.

Hazard Identification and Personal Protective Equipment

This compound is a substance that requires careful handling due to its potential health risks. According to safety data sheets, some forms of this chemical may be harmful if swallowed, and may cause genetic defects, cancer, and damage to fertility or an unborn child. Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash-prone activities.To prevent eye contact, which can cause irritation[1][2].
Skin Protection Chemical-resistant gloves (e.g., Viton™). Wear suitable protective clothing to prevent skin contact.Direct skin contact should be avoided. In case of contact, wash the area thoroughly with soap and water[1].
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be required.To prevent inhalation of potentially harmful particles.
Body Protection Laboratory coat.To protect personal clothing from contamination.
Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the integrity of the chemical.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Locate the nearest emergency eyewash station and safety shower.

  • Handling: Handle in a designated area, preferably in a chemical fume hood to ensure adequate ventilation[3]. Avoid contact with skin, eyes, and clothing[3]. Do not eat, drink, or smoke in the handling area[3].

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[3]. Store away from heat, sparks, and open flames[3].

Emergency and First Aid Measures

In the event of an exposure or spill, immediate action is required.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention[1][3].
Skin Contact Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation persists, seek medical attention[1][3].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[2].
Spill and Disposal Plan

Spill Containment: In case of a spill, evacuate the area and remove all sources of ignition[3]. Wear appropriate PPE. Contain the spill using a non-combustible absorbent material like sand or earth[3].

Disposal: Dispose of waste materials, including contaminated absorbent, in a sealed, labeled container. All waste disposal must be in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways[3]. The disposal of the container and its contents should be done at an approved waste disposal plant.

Experimental Workflow for Safe this compound Handling

The following diagram outlines the necessary steps for safely managing this compound in a laboratory setting, from initial preparation to final disposal.

Dracorubin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Understand Hazards prep_area Prepare Work Area prep_ppe->prep_area Ensure Safety handle_weigh Weigh/Measure prep_area->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp clean_decon Decontaminate Surfaces handle_exp->clean_decon Experiment Complete clean_waste Segregate Waste clean_decon->clean_waste clean_dispose Dispose of Waste clean_waste->clean_dispose Follow Regulations

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dracorubin
Reactant of Route 2
Dracorubin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.